Delapril Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJCVHVKXFIEPJ-JCNFZFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048597 | |
| Record name | Delapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83435-67-0 | |
| Record name | Delapril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delapril hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl) glycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELAPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMM3M5ZMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Structural Characterization of Delapril Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. This document details the chemical synthesis, experimental protocols for structural elucidation, and key analytical data.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the Delapril free base, which is subsequently converted to its hydrochloride salt. The following sections outline the synthetic pathway and provide detailed experimental protocols.
Synthesis of Delapril Free Base
The synthesis of Delapril (N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]glycine) involves the coupling of two key intermediates: N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine and sodium (indan-2-yl)glycinate.
Synthesis Pathway of Delapril
Figure 1: Synthesis pathway of this compound.
Experimental Protocol for Delapril Synthesis:
This protocol is adapted from the process described in patent US20080015383A1.
-
Activation of N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine: In a round-bottom flask under a nitrogen atmosphere, N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine (4.60 g, 0.0163 mol) is dissolved in tetrahydrofuran (40 ml). Carbonyl-diimidazole (2.90 g, 0.0179 mol) is added, and the mixture is stirred at room temperature for 1 hour.
-
Coupling Reaction: To the solution from step 1, sodium (indan-2-yl)glycinate (4.90 g, 0.0163 mol, assuming 70% purity) is added. The reaction mixture is stirred for approximately 3 hours at room temperature.
-
Work-up and Isolation: The reaction mixture is diluted with water (20 ml) and then acidified to a pH of 2-3 with 37% hydrochloric acid. The tetrahydrofuran is removed under reduced pressure. The residue is then diluted with methanol (50 ml) and heated to 50°C. The solution is allowed to cool to room temperature and left to stand for 10-15 hours, during which a precipitate of Delapril forms.
-
Purification: The precipitate is collected by filtration, washed with a cold (0°C) water/methanol mixture (5 ml), and dried in a vacuum oven at 50°C for 6-8 hours to yield the Delapril free base. A yield of approximately 72% can be expected.
Conversion of Delapril to this compound
The final step is the conversion of the Delapril free base to its hydrochloride salt to improve its stability and solubility.
Experimental Protocol for Hydrochloride Salt Formation:
-
Dissolution: The synthesized Delapril free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or isopropanolic HCl) is added dropwise to the stirred solution of the free base until the pH of the mixture is acidic.
-
Precipitation and Isolation: The this compound will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation. The solid product is then collected by filtration.
-
Drying: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether) and dried under vacuum to yield this compound as a white to off-white solid.
Structural Characterization
The structural identity and purity of the synthesized this compound are confirmed using a variety of analytical techniques.
Workflow for Structural Characterization of this compound
Figure 2: Workflow for the structural characterization of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₃ClN₂O₅ | [1] |
| Molecular Weight | 489.0 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 170.1 - 182.8 °C | [2] |
| CAS Number | 83435-67-0 | [1] |
Spectroscopic Data
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in the complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data:
The following table presents predicted chemical shifts for the key structural motifs of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.1 - 7.3 | m | Aromatic protons |
| 4.1 - 4.3 | q | -OCH₂CH₃ | |
| 1.2 - 1.4 | t | -OCH₂CH₃ | |
| 2.5 - 3.0 | m | -CH₂-Ph, Indan -CH₂- | |
| 1.3 - 1.5 | d | -CH(CH₃)- | |
| ¹³C | 170 - 175 | s | Carbonyl carbons (C=O) |
| 125 - 145 | s | Aromatic carbons | |
| 60 - 65 | s | -OCH₂CH₃ | |
| 50 - 60 | s | Aliphatic -CH- carbons | |
| 30 - 40 | s | Aliphatic -CH₂- carbons | |
| 14 - 20 | s | Methyl carbons (-CH₃) |
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine hydrochloride) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide) |
| 1600 - 1450 | Medium | C=C stretch (aromatic) |
| 1250 - 1000 | Strong | C-O stretch (ester, carboxylic acid) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. For tandem mass spectrometry (MS/MS), the parent ion is selected and fragmented to obtain a product ion spectrum.
Mass Spectrometry Data:
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [3] |
| Parent Ion (m/z) | 453.1 [M+H]⁺ (for Delapril free base) | [3] |
| Major Fragment Ion (m/z) | 234.1 | [3] |
The observed parent ion corresponds to the protonated molecule of the Delapril free base. The fragmentation pattern can be used to confirm the connectivity of the different structural components of the molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthetic route, based on published patent literature, offers a viable method for the preparation of this important pharmaceutical compound. The outlined analytical techniques and corresponding data provide a robust framework for the structural confirmation and quality control of the synthesized product. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.
References
In Vitro ACE Inhibitory Activity of Delapril Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delapril hydrochloride is a prodrug that is converted in vivo to its active metabolites, delapril diacid (delaprilat) and 5-hydroxy delapril diacid. These metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This technical guide provides an in-depth overview of the in vitro ACE inhibitory activity of this compound's active forms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is an established angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Its therapeutic effect is mediated through the inhibition of ACE, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[3] Understanding the in vitro inhibitory activity of its active metabolites is fundamental for researchers and drug development professionals in the field of cardiovascular pharmacology.
Mechanism of Action
This compound itself is inactive. Following oral administration, it is metabolized into two primary active metabolites: delapril diacid (also referred to as M-I) and 5-hydroxy delapril diacid (M-III).[4][5] These active forms competitively inhibit ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[3][6]
Quantitative Data on In Vitro ACE Inhibitory Activity
The in vitro potency of Delapril's active metabolites has been evaluated to determine their direct inhibitory effect on ACE. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Active Metabolite | Enzyme Source | IC50 Value (mol/L) | Reference |
| Delapril Diacid (M-I) | Rabbit Lung ACE | 4.0 x 10-8 | [3] |
| 5-Hydroxy Delapril Diacid (M-III) | Not specified in available literature | Data not available |
Note: While both delapril diacid and 5-hydroxy delapril diacid are known to be active, specific IC50 values for 5-hydroxy delapril diacid were not available in the reviewed literature.
Experimental Protocols
The following is a representative protocol for an in vitro ACE inhibition assay, based on commonly cited methodologies. It is important to note that the specific protocol used to generate the IC50 value in the table above may have had minor variations.
Principle
The in vitro ACE inhibitory activity is determined by measuring the amount of a product formed from an ACE-specific substrate in the presence and absence of the inhibitor. A common method involves the use of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL). ACE cleaves HHL to form hippuric acid (HA) and His-Leu. The amount of hippuric acid produced is then quantified, typically by spectrophotometry.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Delapril Diacid (or other test inhibitor)
-
Sodium Borate Buffer (pH 8.3)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Spectrophotometer
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in a suitable buffer.
-
Prepare a stock solution of the substrate HHL in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor (e.g., Delapril Diacid) in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a series of test tubes, add a defined volume of the ACE solution.
-
To the respective tubes, add different concentrations of the inhibitor solution. A control tube with no inhibitor should also be prepared.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a strong acid, such as HCl.
-
Extract the hippuric acid formed into an organic solvent, typically ethyl acetate.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully collect the organic layer containing the hippuric acid.
-
Evaporate the solvent.
-
Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at its maximum wavelength (approximately 228 nm) using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control is the absorbance of the control sample (without inhibitor).
-
A_inhibitor is the absorbance of the sample with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Delapril's active metabolites.
Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition by Delapril's active metabolites.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro ACE inhibition assay.
Caption: A generalized workflow for determining in vitro ACE inhibitory activity.
Conclusion
This compound, through its active metabolites, is a potent inhibitor of the angiotensin-converting enzyme. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study of ACE inhibitors and the development of novel antihypertensive therapies. Further research to quantify the inhibitory activity of the 5-hydroxy delapril diacid metabolite would provide a more complete in vitro profile of Delapril.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Delapril - AdisInsight [adisinsight.springer.com]
- 5. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological profile of Delapril Hydrochloride and its active metabolites.
An In-depth Technical Guide to the Pharmacological Profile of Delapril Hydrochloride
Introduction
This compound is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized for its antihypertensive properties in the management of cardiovascular diseases such as hypertension and congestive heart failure.[1][2][3] As a prodrug, Delapril is pharmacologically inactive until it undergoes metabolic conversion in the body to its active forms.[4][5][6][7] This guide provides a comprehensive overview of the pharmacological profile of Delapril and its principal active metabolites, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.
Metabolism and Bioactivation
Following oral administration, Delapril is absorbed and systemically converted into its active metabolites. This bioactivation is a critical step for its therapeutic efficacy. The primary active metabolites are:
-
Delapril Diacid (M1): The main active metabolite responsible for ACE inhibition.[8]
-
5-hydroxy Delapril Diacid (M3): Another active metabolite that contributes to the overall pharmacological effect.[4][5][8]
Delapril is also converted to an inactive metabolite, referred to as M2 in some studies.[9][10] The conversion pathway underscores the prodrug nature of this compound.
Mechanism of Action
The therapeutic effects of Delapril are derived from the activity of its metabolites, Delapril Diacid and 5-hydroxy Delapril Diacid. These metabolites act as potent, competitive inhibitors of the Angiotensin-Converting Enzyme (ACE).[4][6][7]
3.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[2] The mechanism involves the following steps:
-
ACE Inhibition: The active metabolites of Delapril bind to ACE, preventing it from converting inactive Angiotensin I into the potent vasoconstrictor, Angiotensin II.[1][4][5]
-
Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[1][6]
-
Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By inhibiting Angiotensin II production, Delapril's metabolites indirectly decrease aldosterone secretion, leading to reduced sodium and water retention and a decrease in blood volume, further lowering blood pressure.[1][4][5]
3.2. Potentiation of Bradykinin
ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[2] By inhibiting ACE, Delapril metabolites lead to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect.[2] Some studies suggest Delapril has a weak bradykinin-potentiating action, which may be associated with a lower incidence of cough, a common side effect of ACE inhibitors.[11][12]
Pharmacological Data
4.1. Pharmacokinetics
Delapril is characterized by its high lipophilicity, which is greater than that of other ACE inhibitors like captopril and enalapril.[8] This property facilitates more effective inhibition of ACE within tissues, particularly in the vascular wall.[8] The pharmacokinetic parameters of Delapril and its active metabolites are summarized below, based on a single 30 mg oral dose in patients with essential hypertension.[13]
| Parameter | Delapril (Prodrug) | Delapril Diacid (M1) | 5-hydroxy Delapril Diacid (M3) |
| Half-life (t½) | 0.30 hours | 1.21 hours | 1.40 hours |
| Max. Concentration (Cmax) | 489 ng/mL | 635 ng/mL | 229 ng/mL |
| Area Under Curve (AUC) | 572 ng·hr/mL | 1859 ng·hr/mL | 948 ng·hr/mL |
| Table 1: Pharmacokinetic parameters of Delapril and its active metabolites in patients with essential hypertension.[13] |
The primary route of excretion for Delapril's metabolites is through the kidneys.[9][14] Consequently, in patients with chronic renal failure (CRF), the elimination half-lives and systemic exposure (AUC) of the active metabolites are significantly increased, necessitating dosage adjustments.[9][14][15]
| Parameter | Normal Renal Function (EH) | Chronic Renal Failure (CRF) |
| Delapril Diacid (M1) t½ | 1.21 hours | 4.69 hours |
| Delapril Diacid (M1) AUC | 1859 ng·hr/mL | 6400 ng·hr/mL |
| 5-OH Delapril Diacid (M3) t½ | 1.40 hours | 12.88 hours |
| 5-OH Delapril Diacid (M3) AUC | 948 ng·hr/mL | 5068 ng·hr/mL |
| Table 2: Comparison of pharmacokinetic parameters in patients with essential hypertension (EH) versus chronic renal failure (CRF).[15] |
4.2. Pharmacodynamics
In vivo and in vitro studies have demonstrated that Delapril's active metabolites are highly potent ACE inhibitors. In vitro experiments have shown that Delapril Diacid and 5-hydroxy Delapril are 4 to 14 times more potent than captopril at inhibiting lung ACE.[16] Clinically, Delapril administration leads to a significant and sustained reduction in systolic blood pressure and plasma ACE activity for up to 24 hours after dosing.[13]
Experimental Protocols
5.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of Delapril's metabolites on ACE is typically quantified using an in vitro assay. The following protocol is a representative example based on methods using hippuryl-L-histidyl-L-leucine (HHL) as a substrate and detection by High-Performance Liquid Chromatography (HPLC).[17][18]
Objective: To determine the concentration of an inhibitor (e.g., Delapril Diacid) required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Inhibitor: Delapril Diacid (or other test compounds)
-
Buffer: Sodium borate buffer (pH 8.3) containing NaCl
-
Stopping Solution: 1 M Hydrochloric Acid (HCl)
-
Mobile Phase for HPLC
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in an appropriate buffer.
-
Prepare a substrate solution of HHL in the assay buffer.
-
Prepare serial dilutions of the inhibitor (Delapril Diacid) to test a range of concentrations.
-
-
Enzymatic Reaction:
-
Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE solution to the inhibitor solution (or solvent for control). Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation: Add the HHL substrate solution to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). During this time, ACE hydrolyzes HHL to Hippuric Acid (HA) and His-Leu.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding a strong acid, such as 1 M HCl. This denatures the enzyme.
-
-
Quantification of Hippuric Acid (HA):
-
Filter the reaction mixture.
-
Inject a sample of the supernatant into an HPLC system.
-
Separate the product, Hippuric Acid (HA), from the unreacted substrate (HHL) using a reverse-phase C18 column.
-
Detect and quantify the amount of HA produced by measuring its absorbance with a UV detector (typically around 228 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Delapril - Wikipedia [en.wikipedia.org]
- 6. This compound | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 18. idpublications.org [idpublications.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early-Stage Discovery Studies Involving Delapril Hydrochloride
This technical guide provides a comprehensive overview of the foundational, early-stage discovery research on this compound, a potent angiotensin-converting enzyme (ACE) inhibitor. The document details its mechanism of action, pharmacokinetic profile, and key preclinical findings, offering insights for professionals in drug development and cardiovascular research.
Introduction
This compound is a non-sulfhydryl, lipophilic angiotensin-converting enzyme (ACE) inhibitor primarily utilized for the management of hypertension and congestive heart failure.[1][2][3][4] As a prodrug, it undergoes metabolic conversion to its active forms, which exert therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[3][5] Its high lipophilicity is believed to contribute to a more potent inhibition of tissue-level ACE compared to less lipophilic compounds like captopril and enalapril.[6]
Mechanism of Action
Delapril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2]
The Renin-Angiotensin-Aldosterone System (RAAS): The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The pathway is initiated when the kidneys release renin in response to low blood pressure. Renin cleaves angiotensinogen, a liver-derived protein, to form angiotensin I. ACE, found predominantly in the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1][2]
Effects of Angiotensin II:
-
Vasoconstriction: Narrows blood vessels, leading to an immediate increase in blood pressure.[1]
-
Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[1]
Inhibition by Delapril: Delapril's active metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II.[1][3][5] This blockade leads to:
-
Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, lowering peripheral resistance and blood pressure.[1]
-
Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release, promoting the excretion of sodium and water, which reduces blood volume.[1]
-
Bradykinin Potentiation: ACE is also responsible for degrading bradykinin, a vasodilator. By inhibiting ACE, Delapril increases bradykinin levels, which further contributes to vasodilation and blood pressure reduction.[2] Notably, Delapril is reported to have a weaker bradykinin-enhancing effect compared to other ACE inhibitors, potentially resulting in a lower incidence of side effects like dry cough.[4]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Delapril.
Pharmacokinetics and Metabolism
Delapril is administered as a prodrug and is rapidly absorbed after oral administration.[1] It undergoes hepatic conversion to its primary active metabolites.
-
Active Metabolites: Delapril is metabolized into two main active forms: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III) .[5][6] These metabolites are potent ACE inhibitors.
-
Lipophilicity: Delapril possesses high lipophilicity due to its indanyl-glycine moiety, which is greater than that of enalapril or captopril.[6] This characteristic allows for more effective inhibition of ACE within vascular tissues, not just circulating in the plasma.[6]
-
Excretion: The metabolites are primarily excreted through the kidneys into the urine.[6][7] In patients with renal failure, the half-life of the active metabolites is significantly prolonged, necessitating dose adjustments.[7][8]
Caption: Metabolic pathway of Delapril from prodrug to active metabolites and excretion.
Key Preclinical Studies
In Vitro Studies
Early in vitro experiments were crucial for establishing the ACE-inhibitory potential of Delapril and its metabolites.
Angiotensin II Release from Vascular Tissue: Studies using isolated rat hind legs demonstrated that Delapril suppresses the release of immunoreactive angiotensin II (irAng II) from vascular tissues in a dose-dependent manner.[9][10] The inhibition was found to be greater with Delapril compared to captopril, providing evidence for local Ang II production in the vasculature and its suppression by ACE inhibitors.[9]
ACE Inhibition Potency: In vitro assays showed that the active metabolites, Delapril diacid and 5-hydroxy delapril, are 4 to 14 times more potent than captopril in inhibiting lung ACE and angiotensin I-induced vasoconstriction in rat aorta and kidney models.[11]
In Vivo Animal Studies
Antihypertensive Effects in Rats: In various experimental models of hypertension, including spontaneously hypertensive rats (SHR), oral administration of Delapril (1-10 mg/kg) produced a marked and long-lasting antihypertensive effect.[6] This reduction in blood pressure was associated with the suppression of Ang II release from the vascular wall.[6][10] In stroke-prone SHR, Delapril not only reduced hypertension but also significantly improved survival rates and prevented the development of stroke, cardiac hypertrophy, and renal sclerosis.[6]
Atherosclerosis and Endothelial Function in Rabbits: A key study investigated the effects of Delapril on atherosclerosis development in cholesterol-fed rabbits. While the drug did not correct hyperlipidemia, it dose-dependently inhibited the formation of atherosclerotic lesions in the aorta.[12] Furthermore, Delapril partially restored endothelium-dependent relaxation, which is typically impaired in hypercholesterolemic animals, suggesting a protective effect on endothelial function.[12]
Data Presentation: Quantitative Preclinical Findings
Table 1: Effect of Delapril on Atherosclerosis in Cholesterol-Fed Rabbits [12]
| Treatment Group (daily dose) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) |
| Control (Untreated) | 38.2 ± 6.4 | 48.26 ± 3.05 |
| Delapril (5 mg/kg) | 23.3 ± 4.1 | 51.80 ± 12.18 |
| Delapril (10 mg/kg) | 21.3 ± 2.4 | 59.74 ± 5.16 |
| Delapril (20 mg/kg) | 18.5 ± 3.3 | 69.13 ± 8.70 |
| Captopril (25 mg/kg) | 14.5 ± 5.1 | 67.67 ± 6.72 |
Table 2: Pharmacokinetics of Delapril Metabolites in Hypertensive Patients with Chronic Renal Failure (CRF) vs. Essential Hypertension (EH) [8]
| Parameter | Metabolite | Chronic Renal Failure (CRF) | Essential Hypertension (EH) |
| t½ (hours) | Delapril Diacid | 4.69 | 1.21 |
| 5-OH-Delapril Diacid | 12.88 | 1.40 | |
| Cmax (ng/mL) | Delapril (Prodrug) | 414 | 489 |
| Delapril Diacid | 797 | 635 | |
| 5-OH-Delapril Diacid | 435 | 229 | |
| AUC (ng·h/mL) | Delapril (Prodrug) | 658 | 572 |
| Delapril Diacid | 6400 | 1859 | |
| 5-OH-Delapril Diacid | 5068 | 948 |
Experimental Protocols
General Protocol for In Vitro ACE Inhibition Assay
This protocol is a generalized methodology based on common principles for determining ACE inhibitory activity, often measured via the hydrolysis of a synthetic substrate.[13][14][15][16]
Objective: To determine the concentration of Delapril's active metabolite required to inhibit 50% of ACE activity (IC₅₀).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
ACE substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) or a fluorogenic substrate like Abz-Gly-Phe(NO₂)-Pro
-
Buffer: Sodium borate or Tris buffer (pH 8.3) containing NaCl
-
Inhibitor: Delapril diacid (or other active metabolite) at various concentrations
-
Stopping Reagent: 1 M HCl
-
Detection System: HPLC system for detecting hippuric acid (from HHL) or a fluorescence microplate reader.
Procedure:
-
Preparation: Prepare solutions of ACE, the substrate, and the inhibitor in the buffer.
-
Pre-incubation: Add a defined volume of the ACE solution to microplate wells or tubes containing various dilutions of the Delapril metabolite. A control well should contain the buffer instead of the inhibitor. Incubate the mixture for 5-10 minutes at 37°C.
-
Initiation of Reaction: Add the ACE substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Quantification:
-
HPLC Method: If using HHL, analyze the mixture by reverse-phase HPLC to quantify the amount of hippuric acid produced. The peak area of hippuric acid is inversely proportional to the inhibitory activity.[15]
-
Fluorometric Method: If using a fluorogenic substrate, measure the fluorescence intensity. The hydrolysis of the substrate by ACE generates a fluorescent product, so lower fluorescence indicates higher inhibition.[13]
-
-
Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the inhibition percentage against the log of the inhibitor concentration and determine the IC₅₀ value from the resulting curve.
Caption: A generalized workflow for an in vitro ACE inhibition assay.
General Protocol for Animal Model of Atherosclerosis
This protocol is a generalized methodology based on the study of Delapril's effect on atherosclerosis in cholesterol-fed rabbits.[12]
Objective: To evaluate the effect of Delapril on the development of atherosclerotic plaques and endothelial function in a hypercholesterolemic animal model.
Animals: Male New Zealand White rabbits.
Procedure:
-
Induction of Hypercholesterolemia: Feed all animals a high-cholesterol diet (e.g., 1-2% cholesterol) for a specified period (e.g., 8-12 weeks) to induce atherosclerosis. A control group receives a standard diet.
-
Treatment Groups: Divide the cholesterol-fed rabbits into several groups:
-
Vehicle Control (receiving the high-cholesterol diet only).
-
Delapril low-dose group (e.g., 5 mg/kg/day).
-
Delapril mid-dose group (e.g., 10 mg/kg/day).
-
Delapril high-dose group (e.g., 20 mg/kg/day).
-
Positive Control (e.g., Captopril, 25 mg/kg/day).
-
-
Drug Administration: Administer the drugs orally once daily for the duration of the study period.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform the following analyses:
-
Atherosclerotic Lesion Quantification: Excise the aortas, stain them (e.g., with Sudan IV) to visualize lipid-rich plaques, and quantify the percentage of the aortic surface area covered by lesions using digital image analysis.
-
Endothelial Function Assessment: Isolate aortic rings and mount them in an organ bath. Assess endothelium-dependent relaxation by measuring the response to acetylcholine after pre-contraction with an agent like norepinephrine.
-
Lipid Profile: Measure plasma levels of total cholesterol, HDL, and triglycerides.
-
Conclusion
Early-stage discovery studies were instrumental in characterizing this compound as a highly lipophilic and potent ACE inhibitor. In vitro assays confirmed the high potency of its active metabolites, while in vivo studies in animal models of hypertension and atherosclerosis demonstrated its significant therapeutic potential. These foundational studies established its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System and highlighted its beneficial effects on vascular function and pathology, paving the way for its successful clinical development as an antihypertensive agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Delapril - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on angiotensin II release from isolated rat hind legs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Delapril slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE-inhibitory activity assay: IC50 [protocols.io]
- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 15. idpublications.org [idpublications.org]
- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Delapril Hydrochloride and the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure. Its therapeutic efficacy is primarily derived from its interaction with the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed in the liver to its two active metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III). These active metabolites competitively inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system.
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By inhibiting ACE, delapril's active metabolites effectively reduce the circulating and tissue levels of angiotensin II. This reduction in angiotensin II leads to several physiological effects that contribute to the antihypertensive and cardioprotective actions of delapril:
-
Vasodilation: Angiotensin II is a powerful vasoconstrictor. By decreasing its production, delapril leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in total peripheral resistance, which in turn lowers blood pressure.
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water and the excretion of potassium by the kidneys. By lowering angiotensin II levels, delapril indirectly reduces aldosterone secretion, leading to a decrease in sodium and water retention and a mild increase in potassium levels. This contributes to the reduction in blood volume and blood pressure.
-
Inhibition of Tissue RAS: Delapril has been shown to have a high lipophilicity, which allows for effective penetration into tissues and inhibition of local (tissue-based) renin-angiotensin systems, such as in the vascular wall. This localized inhibition of angiotensin II production may contribute to its long-term cardiovascular protective effects.
Quantitative Effects on the Renin-Angiotensin System
The following tables summarize the quantitative effects of this compound and its active metabolites on key components of the renin-angiotensin system, as reported in preclinical and clinical studies.
Table 1: Effect of Delapril on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Angiotensin II Release Inhibition | Reference |
| Delapril Diacid (DPD) (5 x 10-6 mol/L) in perfusion medium | ~51% (maximal inhibition) | [1] |
| Oral Delapril (10 mg/kg/day for 2 weeks) | 61% | [1] |
| Oral 5-hydroxy-DPD (10 mg/kg/day for 2 weeks) | 73% | [1] |
Table 2: Pharmacokinetic Parameters of Delapril and its Active Metabolites in Patients with Essential Hypertension (Single 30 mg Oral Dose)
| Compound | t1/2 (hours) | Cmax (ng/ml) | AUC (ng·hr/ml) | Reference |
| Delapril | 0.30 | 489 | 572 | [2] |
| Delapril Diacid | 1.21 | 635 | 1859 | [2] |
| 5-hydroxy Delapril Diacid | 1.40 | 229 | 948 | [2] |
Note on Plasma Renin Activity (PRA) and Aldosterone: While specific quantitative data on the effect of delapril on plasma renin activity and aldosterone levels in hypertensive patients were not available in the reviewed literature, the mechanism of action of ACE inhibitors provides a clear expectation of these effects. Inhibition of ACE leads to a decrease in angiotensin II, which in turn removes the negative feedback on renin release from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity . Concurrently, the reduction in angiotensin II, a primary stimulus for aldosterone secretion, leads to a decrease in plasma aldosterone concentration .
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on the renin-angiotensin system.
Measurement of Vascular Angiotensin II Release in Spontaneously Hypertensive Rats
Objective: To quantify the effect of delapril and its metabolites on the release of angiotensin II from the vascular tissue of spontaneously hypertensive rats (SHR).
Methodology:
-
Animal Model: Male spontaneously hypertensive rats are used as a model for essential hypertension.
-
Drug Administration: Delapril or its active metabolite (5-hydroxydelapril diacid) is administered orally (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks). A control group receives a vehicle.
-
Tissue Preparation: The hind legs of the rats are isolated and perfused with an angiotensinogen-free Krebs-Ringer solution.
-
Perfusate Collection: The perfusate is collected over a defined period (e.g., 30 minutes).
-
Angiotensin II Extraction: Angiotensin II is extracted from the perfusate using Sep-Pak C18 cartridges.
-
Quantification: The amount of angiotensin II in the extract is determined by radioimmunoassay (RIA).
Measurement of Plasma Renin Activity (PRA)
Objective: To determine the activity of renin in plasma samples.
Methodology:
-
Sample Collection and Handling: Blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at low temperatures to prevent cryoactivation of prorenin.
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a specific duration (e.g., 1-3 hours) to allow endogenous renin to cleave angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to serve as a blank. The generation of angiotensin I is stopped by placing the tubes on ice.
-
Radioimmunoassay (RIA) for Angiotensin I:
-
Standard Curve: A standard curve is prepared using known concentrations of angiotensin I.
-
Incubation: The generated angiotensin I in the plasma samples, standards, and controls is incubated with a specific anti-angiotensin I antibody and a radiolabeled angiotensin I tracer (e.g., 125I-angiotensin I).
-
Separation: The antibody-bound angiotensin I is separated from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).
-
Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
-
Calculation: The concentration of angiotensin I generated is calculated from the standard curve, and the plasma renin activity is expressed as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/h).
Measurement of Plasma Aldosterone
Objective: To quantify the concentration of aldosterone in plasma.
Methodology:
-
Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation.
-
Extraction (Optional but recommended for higher accuracy): Aldosterone can be extracted from plasma using an organic solvent (e.g., dichloromethane) to remove interfering substances.
-
Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
RIA: Similar to the PRA assay, a competitive binding RIA is performed using a specific anti-aldosterone antibody and a radiolabeled aldosterone tracer.
-
LC-MS/MS: This is a highly sensitive and specific method. The extracted sample is injected into a liquid chromatograph to separate aldosterone from other compounds. The separated aldosterone is then ionized and detected by a mass spectrometer.
-
-
Quantification: The concentration of aldosterone is determined by comparing the signal from the sample to that of a standard curve.
Visualizations
Signaling Pathway of the Renin-Angiotensin System and Delapril's Intervention
Caption: The Renin-Angiotensin System and the inhibitory action of Delapril.
Experimental Workflow for Measuring Vascular Angiotensin II Release
Caption: Workflow for assessing Delapril's effect on vascular Angiotensin II.
Logical Relationship of Delapril's Mechanism to its Therapeutic Effects
Caption: Causal chain from Delapril administration to therapeutic outcomes.
References
The Cardiovascular Effects of Delapril Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiovascular effects of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. Delapril, and its active metabolites, play a crucial role in the management of cardiovascular diseases by interacting with the renin-angiotensin-aldosterone system (RAAS). This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a prodrug that is rapidly metabolized in the liver to its active diacid metabolites, delaprilat and 5-hydroxy delapril diacid.[1][2] These active forms are potent, competitive inhibitors of the angiotensin-converting enzyme (ACE).[1][3] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[3]
The primary cardiovascular effects of this compound stem from its ability to suppress the RAAS, leading to:
-
Vasodilation: By inhibiting the production of angiotensin II, a powerful vasoconstrictor, Delapril leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and consequently, a reduction in blood pressure.[3]
-
Reduced Aldosterone Secretion: The inhibition of angiotensin II formation also leads to a decrease in aldosterone secretion from the adrenal cortex.[3][4] This reduction in aldosterone promotes the excretion of sodium and water by the kidneys, contributing to a decrease in blood volume and a further lowering of blood pressure.[3]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, Delapril increases the local concentration of bradykinin, which further contributes to its vasodilatory and antihypertensive effects.[1] Delapril is noted to have a weak bradykinin potentiating action, which may contribute to a lower incidence of cough compared to other ACE inhibitors.[5]
The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for this compound.
Hemodynamic Effects: Antihypertensive Efficacy
This compound has demonstrated significant antihypertensive effects in various clinical settings. The following tables summarize the quantitative data from key clinical trials.
Table 1: Efficacy of Delapril in Hypertensive Patients
| Study Population | Treatment Group | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Responder Rate (%) | Citation |
| 1,008 patients with hypertension | Delapril | Not Specified | Not Specified | Not Specified | 73% (overall) | [6] |
| 73% (essential hypertension) | [6] | |||||
| 85% (renal hypertension) | [6] | |||||
| 80% (renovascular hypertension) | [6] | |||||
| 142 patients with essential hypertension | Delapril (15 mg twice daily, may be doubled) | 4 weeks | Similar to Enalapril | Similar to Enalapril | Not Specified | [7] |
| 140 patients with essential hypertension | Enalapril (10 mg daily, may be doubled) | 4 weeks | Similar to Delapril | Similar to Delapril | Not Specified | [7] |
| 643 patients with mild-to-moderate hypertension | Delapril + Indapamide | Not Specified | Not Specified | Not Specified | Higher than ACEi + HCTZ (p=0.002) | [8] |
| 629 patients with mild-to-moderate hypertension | ACE inhibitor + Hydrochlorothiazide | Not Specified | Not Specified | Not Specified | Lower than D+I (p=0.002) | [8] |
Cardioprotective Effects
Beyond its blood pressure-lowering effects, this compound exerts several cardioprotective actions, including a positive impact on endothelial function, and the attenuation of cardiac and vascular remodeling.
Endothelial Function and Atherosclerosis
Preclinical studies have shown that Delapril can improve endothelial function and slow the progression of atherosclerosis.
Table 2: Effect of Delapril on Atherosclerosis and Endothelial Function in Cholesterol-Fed Rabbits
| Treatment Group (daily dose) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) | Citation |
| Control | 38.2 ± 6.4 | 48.26 ± 3.05 | [2] |
| Delapril (5 mg/kg) | 23.3 ± 4.1 | 51.80 ± 12.18 | [2] |
| Delapril (10 mg/kg) | 21.3 ± 2.4 | 59.74 ± 5.16 | [2] |
| Delapril (20 mg/kg) | 18.5 ± 3.3 | 69.13 ± 8.70 | [2] |
| Captopril (25 mg/kg) | 14.5 ± 5.1 | 67.67 ± 6.72 | [2] |
Cardiac Remodeling and Heart Failure
Delapril has been shown to be effective in the management of congestive heart failure (CHF), improving cardiac function and attenuating ventricular remodeling.
Table 3: Effects of Delapril on Cardiac Function in Patients with Congestive Heart Failure (NYHA Class II-III)
| Study | Treatment Group | Duration | Change in Left Ventricular End-Systolic Volume | Change in Ejection Fraction | Change in Exercise Duration | Citation |
| Dalla-Volta, 1995 | Delapril (7.5-15 mg twice daily) | 8 weeks | Significant reduction (p < 0.01) | Significant increase (p < 0.01) | Significant increase (p < 0.01) | [9] |
| Enalapril (2.5-5 mg twice daily) | 8 weeks | Significant reduction (p < 0.01) | Significant increase (p < 0.01) | Significant increase (p < 0.01) | [9] | |
| DRAMI Trial | Delapril + IS5MN | 3 months | Reversed increase (-5.5 ± 2.9 mL) vs. placebo | Increased recovery (6.7 ± 1.2%) vs. placebo | Not Specified | [10] |
Experimental Protocols
Rabbit Model of Atherosclerosis
Objective: To investigate the effect of Delapril on the development of atherosclerosis in cholesterol-fed rabbits.[2]
Animal Model: Male New Zealand White rabbits.
Protocol:
-
Dietary Induction of Hypercholesterolemia: Rabbits are fed a diet supplemented with 1% cholesterol for a specified period to induce atherosclerosis.
-
Drug Administration:
-
Control group receives a standard diet.
-
Treatment groups receive the cholesterol-rich diet supplemented with Delapril at varying doses (e.g., 5, 10, and 20 mg/kg/day).
-
A positive control group may be included, receiving another ACE inhibitor such as Captopril (e.g., 25 mg/kg/day).
-
-
Assessment of Atherosclerosis:
-
At the end of the study period, the aortas are excised.
-
The extent of atherosclerotic lesions is quantified by staining with a lipid-soluble dye (e.g., Sudan IV) and expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Evaluation of Endothelial Function:
-
Thoracic aortic rings are isolated and mounted in organ baths.
-
Endothelium-dependent relaxation is assessed by measuring the response to acetylcholine in pre-contracted aortic rings.
-
The following diagram outlines the experimental workflow for the rabbit atherosclerosis study.
Clinical Trial in Congestive Heart Failure
Objective: To evaluate the safety and efficacy of Delapril in patients with congestive heart failure.[9]
Study Design: A multicenter, double-blind, parallel-group, randomized controlled trial.
Patient Population: Patients with stable, symptomatic congestive heart failure (NYHA Class II and III).
Protocol:
-
Run-in Period: A 2-week single-blind placebo run-in period to establish baseline measurements and ensure patient compliance.
-
Randomization: Patients are randomized to receive either Delapril or a comparator drug (e.g., Enalapril).
-
Dosing Regimen:
-
Initial dose: Delapril 7.5 mg twice daily or Enalapril 2.5 mg twice daily.
-
Dose titration: The dose is doubled after 2 weeks for the remaining 6 weeks of the study, unless not tolerated.
-
-
Efficacy Assessments:
-
Bicycle Ergometry: To measure changes in exercise duration and workload.
-
Echocardiography (Doppler): To assess changes in left ventricular end-systolic volume, ejection fraction, and cardiac output.
-
-
Safety Monitoring: Regular monitoring of blood pressure, heart rate, electrocardiogram, and biochemical and hematological parameters.
Conclusion
This compound is a well-established ACE inhibitor with a robust profile of cardiovascular benefits. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, leads to effective blood pressure control. Furthermore, preclinical and clinical evidence demonstrates its cardioprotective effects, including the improvement of endothelial function, attenuation of atherosclerosis, and favorable effects on cardiac remodeling in heart failure. The data presented in this technical guide underscore the therapeutic value of this compound in the management of a spectrum of cardiovascular diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Delapril slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benefits of delapril in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the antihypertensive effects of delapril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effects of angiotensin-converting enzyme inhibitor and nitrate association on left ventricular remodeling in patients with large acute myocardial infarction: the Delapril Remodeling after Acute Myocardial Infarction (DRAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and properties of Delapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The document details its molecular and physicochemical properties, mechanism of action, and relevant experimental protocols, presented for the scientific community involved in drug discovery and development.
Core Molecular and Physicochemical Properties
This compound is the hydrochloride salt of Delapril, a prodrug that is metabolized in the body to its active diacid forms.[1][2] Key identifying and physical characteristics are summarized below.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₆H₃₃ClN₂O₅ | [1][3] |
| Molecular Weight | 489.0 g/mol | [1][3] |
| CAS Number | 83435-67-0 | [1][3] |
| IUPAC Name | 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | [1][4] |
| Melting Point | 169 °C | [5] |
| Solubility | DMSO: 250 mg/mL (511.25 mM) Water: 1.72 mg/mL (3.52 mM) | [6] |
| pKa (Predicted) | Strongest Acidic: 3.82 Strongest Basic: 5.21 | [7] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that undergoes hepatic metabolism to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[1][2] These active forms are potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[8][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[9]
The mechanism involves the following steps:
-
Inhibition of Angiotensin II Formation: The active metabolites of Delapril competitively inhibit ACE, thereby preventing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Octapeptide Angiotensin II.[1][8]
-
Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[8]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[8] By inhibiting Angiotensin II production, Delapril indirectly decreases aldosterone secretion, leading to reduced sodium and water retention and a decrease in blood volume.[1][8]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[9] Inhibition of ACE leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect of Delapril.[9]
The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Delapril's active metabolites are illustrated in the following diagram.
Experimental Protocols
This section outlines methodologies for key experiments related to the characterization and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A general reverse-phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound in pharmaceutical formulations.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: For solid dosage forms, accurately weigh and crush the tablets. Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 215 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis: Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
The following diagram illustrates a typical workflow for HPLC analysis.
In Vitro ACE Inhibition Assay
This assay determines the inhibitory activity of Delapril's active metabolites on ACE. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).
Methodology:
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer).
-
Substrate Solution: Dissolve hippuryl-histidyl-leucine (HHL) in the same buffer.
-
Inhibitor Solution: Prepare various concentrations of Delapril diacid (the active metabolite) in the buffer.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with different concentrations of the inhibitor (or buffer for control) at 37 °C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the residue in deionized water.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pharmacokinetic Studies
Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
In Vivo Protocol Outline (Rat Model):
-
Animal Dosing: Administer this compound orally (e.g., via gavage) to rats at a specified dose (e.g., 1-10 mg/kg).[10]
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of Delapril and its active metabolites (delapril diacid and 5-hydroxy delapril diacid) in plasma.
-
The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Pharmacokinetic studies in humans have shown that in patients with essential hypertension, a 30 mg single dose of this compound resulted in a Cmax of 489 ng/ml for Delapril, 635 ng/ml for delapril diacid, and 229 ng/ml for 5-hydroxy delapril diacid.[11] The elimination half-lives for the active metabolites were 1.21 and 1.40 hours, respectively.[11] In patients with chronic renal failure, the elimination half-lives of the active metabolites were significantly prolonged.[12]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RAAS | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Delapril Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of cardiovascular diseases. The information herein is intended to support research and development activities by providing key data and standardized protocols for laboratory use.
Overview of this compound
This compound is the hydrochloride salt of Delapril, a prodrug that is metabolized in vivo to its active diacid metabolites, which inhibit ACE. This action blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate solubility data is critical for the development of oral dosage forms and for conducting in vitro and in vivo studies.
Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, pH, and the presence of co-solvents can significantly influence solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 250 | 511.25 | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
| Dimethyl Sulfoxide (DMSO) | 174 | 355.82 | No specific conditions reported. | [2] |
| Dimethyl Sulfoxide (DMSO) | 98 | 200.4 | Use of fresh DMSO is recommended as moisture can reduce solubility. | [3] |
| Dimethyl Sulfoxide (DMSO) | 89 | 182 | Sonication is recommended. | [4] |
| Water | 1.72 | 3.52 | Requires ultrasonic assistance, warming, and heating to 60°C. | [1] |
| Water | 0.00537 | Not Specified | Predicted value via ALOGPS. | [5] |
| Ethanol | 25 | Not Specified | No specific conditions reported. | [3] |
| Methanol | Soluble (c=1) | Not Specified | Quantitative data not available; solubility is sufficient for optical rotation measurements. | [2] |
Note: The molecular weight of this compound is approximately 489.0 g/mol .[1][6][7]
Experimental Protocols
Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility provides the equilibrium solubility of a compound and is a critical parameter for drug development. The following is a generalized "shake-flask" method that can be adapted for this compound.
Objective: To determine the equilibrium solubility of solid this compound in a selected solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration. From this stock, create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Dilution: Dilute the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the range of the prepared calibration curve.
-
Quantification: Analyze the diluted filtrate and the calibration standards using a validated HPLC-UV or LC-MS method.
-
Calculation: Construct a calibration curve from the standards. Use the peak area of the sample to determine its concentration. The thermodynamic solubility is then calculated by multiplying this concentration by the dilution factor.
Protocol for Preparing an In Vitro Stock Solution in DMSO
For many cell-based assays, a concentrated stock solution in DMSO is required.
-
Weigh the required mass of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 250 mg/mL).
-
If dissolution is slow, use an ultrasonic bath to aid the process.[1][4]
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1] For working solutions, it is often recommended to dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the thermodynamic solubility determination protocol described in section 3.1.
Caption: Thermodynamic Solubility Assay Workflow.
References
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. DELAPRIL HCL | 83435-67-0 [amp.chemicalbook.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Initial Toxicity Screening of Delapril Hydrochloride in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Delapril Hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. While this compound is primarily recognized for its antihypertensive properties, understanding its potential cytotoxic effects is crucial for comprehensive safety assessment and exploration of potential secondary pharmacological applications. This document outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents a framework for data analysis and interpretation, and illustrates relevant biological pathways and experimental workflows. Due to the limited availability of public data on the specific cytotoxicity of this compound, this guide also includes comparative data from other ACE inhibitors to provide a contextual framework for experimental design and data interpretation.
Introduction
This compound is a prodrug that is converted in the body to its active metabolites, which act as potent inhibitors of the angiotensin-converting enzyme (ACE).[1] By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, Delapril exerts its antihypertensive effects.[1] While the pharmacological action of Delapril as an ACE inhibitor is well-established, a thorough in vitro toxicological profile is essential for a complete understanding of its cellular effects.
Initial toxicity screening in cell lines serves as a critical first step in the safety evaluation of any pharmaceutical compound.[2] These assays provide valuable preliminary data on a compound's potential to induce cell death or inhibit cell proliferation, guiding further preclinical and clinical development.[2] This guide details the standard methodologies for assessing the in vitro toxicity of this compound.
One study on the degradation products of Delapril found no evidence of cytotoxicity in human mononuclear cells for the parent compound and its degraded samples.[3] However, comprehensive quantitative data across a range of cell lines is not widely available in published literature. Therefore, this guide also presents data from other ACE inhibitors to serve as a reference for researchers designing their own studies.
Data Presentation: Comparative Cytotoxicity of ACE Inhibitors
In the absence of extensive public data for this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for other ACE inhibitors, Captopril and Ramipril, in various cancer cell lines. This data is intended to provide a comparative context for the potential cytotoxic potency of compounds within this class. Researchers are encouraged to generate specific data for this compound using the protocols outlined in this guide.
Table 1: Cytotoxicity of Captopril in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| MDA-MB-361 | Breast Adenocarcinoma | 48 | > 50 | [4] |
| Fem-x | Melanoma | 48 | > 50 | [4] |
| HeLa | Cervical Adenocarcinoma | 48 | > 50 | [4] |
| K562 | Myelogenous Leukemia | 48 | > 50 | [4] |
Table 2: Cytotoxicity of Ramipril in Human Lung Cancer Cell Line
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (mM) | Reference |
| A549 | Lung Carcinoma | Not Specified | 0.012 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for two fundamental assays in initial toxicity screening: the MTT assay for assessing cell viability and the Annexin V-FITC/PI assay for detecting apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Target cell lines (e.g., HeLa, A549, HepG2, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A broad range of concentrations is recommended for initial screening (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Apoptosis Detection: Annexin V-FITC/PI Assay
The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a test compound like this compound.
Caption: Workflow for in vitro toxicity screening.
Potential Signaling Pathway for ACE Inhibitor-Mediated Cytotoxicity
The primary mechanism of action of this compound is the inhibition of ACE. While direct cytotoxicity is not its intended effect, high concentrations or off-target effects could potentially influence cell survival pathways. The diagram below illustrates a generalized pathway through which ACE inhibitors might indirectly affect cell proliferation and survival.
Caption: Potential ACE inhibitor-mediated signaling.
Conclusion
This technical guide provides a foundational framework for conducting the initial in vitro toxicity screening of this compound. The detailed protocols for MTT and Annexin V-FITC/PI assays offer standardized methods for assessing cell viability and apoptosis. While specific cytotoxic data for this compound is sparse, the comparative data from other ACE inhibitors and the generalized signaling pathway provide a valuable starting point for researchers. It is imperative that future studies generate and publish specific toxicity data for this compound across a diverse panel of cell lines to build a comprehensive safety profile and explore its full therapeutic potential.
References
- 1. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of proliferation on some neoplastic cell lines-act of carvedilol and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential Beyond Blood Pressure: A Technical Guide to the Non-Hypertensive Applications of Delapril Hydrochloride
For Immediate Release
A deep dive into the pleiotropic effects of the ACE inhibitor Delapril Hydrochloride reveals significant therapeutic promise in a range of cardiovascular and renal conditions beyond its established role in hypertension. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the existing preclinical and clinical evidence, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes of Delapril's non-hypertensive applications.
Delapril, a lipophilic angiotensin-converting enzyme (ACE) inhibitor, has demonstrated a robust efficacy in the management of hypertension. However, a growing body of evidence highlights its significant beneficial effects in several other pathologies, primarily through its influence on the renin-angiotensin-aldosterone system (RAAS) and downstream signaling pathways. This guide provides a comprehensive overview of these applications, with a focus on diabetic nephropathy, heart failure, myocardial infarction, and atherosclerosis.
Key Non-Hypertensive Applications and Mechanisms of Action
Delapril's therapeutic effects stem from its ability to inhibit ACE, leading to a reduction in angiotensin II levels and an increase in bradykinin levels.[1][2] This dual action results in vasodilation, reduced inflammation, and inhibition of pathological remodeling processes in various tissues.[1][3]
Diabetic Nephropathy
In patients with type 2 diabetes, Delapril has been shown to be more effective than the calcium channel blocker manidipine in preventing the progression to overt albuminuria, suggesting a renoprotective effect independent of its blood pressure-lowering capabilities.[4] Clinical trials have demonstrated that Delapril, both alone and in combination with manidipine, can ameliorate the progression of diabetic neuropathy and retinopathy.
Heart Failure and Cardiac Remodeling
Delapril has shown significant benefits in the context of heart failure and post-myocardial infarction cardiac remodeling. It has been found to be as effective as other ACE inhibitors, such as enalapril and captopril, in improving symptoms and cardiac function in patients with congestive heart failure.[5][6][7] Preclinical studies in animal models of myocardial infarction have revealed that Delapril can prevent ventricular arrhythmias by mitigating the calcium-dependent reduction of the inward rectifying potassium current (IK1). Furthermore, it has been shown to reduce cardiac hypertrophy and fibrosis in spontaneously hypertensive rats.[8]
Atherosclerosis and Endothelial Function
In experimental models of atherosclerosis, Delapril has been observed to slow the progression of atherosclerotic lesions and preserve endothelial function. This effect is attributed to the inhibition of vascular ACE, leading to reduced angiotensin II-mediated inflammation and oxidative stress in the vessel wall.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the non-hypertensive applications of this compound.
Table 1: Effect of Delapril on Diabetic Nephropathy Parameters
| Parameter | Study Population | Treatment Group | Control Group | Outcome | Reference |
| Progression to Overt Albuminuria | Hypertensive patients with type 2 diabetes | Delapril | Manidipine | 0% in Delapril group vs. 4 patients in Manidipine group | [4] |
| Peripheral Neuropathy (Odds Ratio vs. Placebo) | Hypertensive patients with type 2 diabetes | Delapril | Placebo | 0.52 (p=0.048) | [11] |
| Retinopathy Development (Hazard Ratio vs. Placebo) | Hypertensive patients with type 2 diabetes (no baseline retinopathy) | Delapril + Manidipine | Placebo | 0.27 (p=0.048) | [4] |
Table 2: Effect of Delapril on Cardiac Function and Remodeling
| Parameter | Animal Model/Patient Population | Treatment Group | Control Group | Outcome | Reference |
| Ventricular Arrhythmia | Mouse model of myocardial infarction | Delapril | MI Control | Reduced atrio-ventricular blocks and ventricular arrhythmia | |
| Cardiac Fibrosis | Spontaneously Hypertensive Rats | Delapril | Untreated SHR | Reduction in the area of fibrosis | [8] |
| Left Ventricular End-Systolic Volume | Patients with Congestive Heart Failure | Delapril | Enalapril | Significant decrease from baseline | [5][6] |
| Ejection Fraction | Patients with Congestive Heart Failure | Delapril | Enalapril | Significant increase from baseline | [6] |
Table 3: Effect of Delapril on Atherosclerosis
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Aortic Area Covered by Lesions | Cholesterol-fed rabbits | Delapril (20 mg/kg/day) | Control | 18.5 +/- 3.3% vs. 38.2 +/- 6.4% | |
| Endothelium-Dependent Relaxation | Cholesterol-fed rabbits | Delapril (20 mg/kg/day) | Control | 69.13 +/- 8.70% vs. 48.26 +/- 3.05% |
Signaling Pathways and Experimental Workflows
The therapeutic effects of Delapril are mediated through complex signaling pathways. The inhibition of ACE by Delapril is the central event, which triggers a cascade of downstream effects.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition Pathway
Delapril's primary mechanism is the inhibition of ACE, which is a key enzyme in the RAAS. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule. The reduction in angiotensin II leads to vasodilation, decreased aldosterone secretion, and reduced sympathetic nervous system activity.
Bradykinin-Nitric Oxide Pathway
ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Delapril increases the bioavailability of bradykinin.[2][3] Bradykinin then binds to its B2 receptor on endothelial cells, stimulating the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). NO diffuses to vascular smooth muscle cells, leading to vasodilation and improved endothelial function.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the non-hypertensive effects of Delapril.
Quantification of Atherosclerotic Lesions in Rabbits
-
Animal Model: New Zealand white rabbits are typically used and fed a high-cholesterol diet to induce atherosclerosis.
-
Aorta Preparation: After the treatment period, the aortas are excised, opened longitudinally, and pinned flat.
-
Staining: The aortas are stained with Sudan IV, a lipid-soluble dye that stains atherosclerotic plaques red.[12][13][14]
-
Staining Solution: A typical solution consists of Sudan IV powder dissolved in a mixture of 70% ethanol and acetone.[12]
-
Procedure: The pinned aortas are rinsed with 70% ethanol, immersed in the Sudan IV solution, and then destained with 80% ethanol to remove excess stain from non-lesioned areas.[12][14]
-
-
Quantification: The stained aortas are photographed, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.[13]
Histological Analysis of Cardiac Fibrosis in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for cardiac hypertrophy and fibrosis.[8]
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are then cut for staining.
-
Staining: Masson's trichrome or Picrosirius red staining is commonly used to visualize collagen fibers, which appear blue or green with Masson's trichrome and red with Picrosirius red.[15][16][17][18][19][20]
-
Quantification: The stained sections are imaged, and the fibrotic area is quantified as a percentage of the total myocardial area using image analysis software.[17][18][19][20]
Conclusion
The evidence presented in this technical guide strongly supports the exploration of this compound for a variety of non-hypertensive applications. Its multifaceted mechanism of action, targeting key pathways in cardiovascular and renal pathophysiology, positions it as a promising therapeutic agent for conditions such as diabetic nephropathy, heart failure, and atherosclerosis. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its potential and establish its role in the management of these complex diseases. This guide serves as a foundational resource for scientists and clinicians dedicated to advancing cardiovascular and renal medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of manidipine and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and manidipine for nephroprotection in diabetes (DEMAND) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Congestive heart failure in elderly patients: controlled study of delapril versus captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an ACE inhibitor and an AT1 receptor antagonist on cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch [jove.com]
- 13. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cvrc.virginia.edu [cvrc.virginia.edu]
- 15. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections [pubmed.ncbi.nlm.nih.gov]
- 17. Advantages of Sirius Red staining for quantitative morphometric collagen measurements in lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 19. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 21. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Delapril Hydrochloride in Pharmaceutical Formulations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Delapril Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies. The developed method effectively separates this compound from its degradation products, demonstrating its specificity and stability-indicating nature.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] As a prodrug, it is metabolized in the body to its active diacid metabolites. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial to ensure its therapeutic efficacy and safety. This application note presents a validated HPLC method that is simple, rapid, and reliable for this purpose.
Chromatographic Conditions
The chromatographic separation was achieved using a C8 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous triethylamine solution adjusted to pH 3.0. This composition ensures good peak shape and resolution. The detection wavelength was set at 220 nm, which provides adequate sensitivity for this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine (pH 3.0 with Phosphoric Acid) (55:45, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 3 µg/mL to 120 µg/mL.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound was subjected to various stress conditions.
-
Acid Hydrolysis: The drug solution was treated with 0.1 N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.
-
Alkaline Hydrolysis: The drug solution was treated with 0.1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: The drug solution was treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in a hot air oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.
All stressed samples were then diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 3 - 120 | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| LOD (µg/mL) | 0.5 | - |
| LOQ (µg/mL) | 1.5 | - |
| Accuracy (% Recovery) | 99.2 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Intraday | < 1.0% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| Robustness | Robust | No significant change in results |
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.5 minutes. The peak shape was symmetrical, with a tailing factor within the acceptable limit of less than 2.
The forced degradation studies showed significant degradation of this compound under acidic, alkaline, and oxidative conditions. The degradation products were well-separated from the parent drug peak, confirming the stability-indicating nature of the method. No significant degradation was observed under thermal and photolytic stress conditions.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | 15.2% |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h) | 18.5% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 12.8% |
| Thermal Degradation (105°C, 48h) | < 2.0% |
| Photolytic Degradation (UV light, 48h) | < 1.5% |
The method was found to be linear over the concentration range of 3-120 µg/mL with a correlation coefficient of 0.9997. The accuracy of the method was confirmed by recovery studies, with recovery values between 99.2% and 100.8%. The precision of the method was established by intraday and interday analysis, with RSD values well below 2%. The method was also found to be robust with respect to minor variations in mobile phase composition, pH, and flow rate.
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Logical relationship of method development.
Conclusion
The developed stability-indicating RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and for conducting stability studies of this compound.
References
Application Note: High-Throughput Analysis of Delapril and its Active Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2][3] As a prodrug, Delapril is metabolized in the body into its active forms, primarily Delapril diacid and 5-hydroxy Delapril diacid, which are responsible for its therapeutic effect.[4][5][6] Monitoring the plasma concentrations of Delapril and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a sensitive and robust LC-MS/MS method for the simultaneous quantification of Delapril and its major active metabolites in human plasma.
Pharmacokinetic Significance
Orally administered Delapril is converted to its active metabolites, Delapril diacid and 5-hydroxy Delapril diacid.[7] The pharmacokinetic parameters of Delapril and its metabolites, including half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC), are essential for determining the drug's efficacy and safety profile.[7]
Experimental Protocols
This section details the proposed methodology for the simultaneous analysis of Delapril and its metabolites. This protocol is based on established methods for similar ACE inhibitors and may require optimization and validation for specific laboratory conditions.
1. Sample Preparation
A protein precipitation method is recommended for the extraction of Delapril and its metabolites from human plasma due to its simplicity and efficiency.[8][9]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar ACE inhibitor like Enalapril-d5 or a stable isotope-labeled Delapril)
-
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of these analytes.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 10 |
| 1.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Delapril | 453.2 | 234.1 |
| Delapril diacid | 425.2 | 206.1 |
| 5-hydroxy Delapril diacid | 441.2 | 222.1 |
| Internal Standard (IS) | - | - |
(Note: The MRM transitions for the metabolites are proposed based on their chemical structures and may require optimization. The transition for Delapril is based on existing literature[10].)
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Delapril | 1 - 1000 | > 0.99 |
| Delapril diacid | 1 - 1000 | > 0.99 |
| 5-hydroxy Delapril diacid | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Delapril | LLOQ | < 15 | < 15 | 85 - 115 |
| LQC | < 15 | < 15 | 85 - 115 | |
| MQC | < 15 | < 15 | 85 - 115 | |
| HQC | < 15 | < 15 | 85 - 115 | |
| Delapril diacid | LLOQ | < 15 | < 15 | 85 - 115 |
| LQC | < 15 | < 15 | 85 - 115 | |
| MQC | < 15 | < 15 | 85 - 115 | |
| HQC | < 15 | < 15 | 85 - 115 | |
| 5-hydroxy Delapril diacid | LLOQ | < 15 | < 15 | 85 - 115 |
| LQC | < 15 | < 15 | 85 - 115 | |
| MQC | < 15 | < 15 | 85 - 115 | |
| HQC | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Delapril | > 80 | 85 - 115 |
| Delapril diacid | > 80 | 85 - 115 |
| 5-hydroxy Delapril diacid | > 80 | 85 - 115 |
Visualizations
Metabolic Pathway of Delapril
Caption: Metabolic conversion of Delapril to its active metabolites.
LC-MS/MS Experimental Workflow
References
- 1. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 83435-66-9: Delapril | CymitQuimica [cymitquimica.com]
- 4. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Screening of ACE Inhibitors Like Delapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular function, making it a prime target for antihypertensive drugs. ACE inhibitors, such as Delapril, function by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. They also inhibit the degradation of bradykinin, a vasodilator. This dual action leads to reduced vascular resistance and a decrease in blood pressure.[1] Delapril is a lipophilic prodrug that is converted in the body to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[2][3][4][5] Its higher lipophilicity may contribute to a more potent inhibition of tissue-bound ACE compared to other inhibitors like captopril and enalapril.[2]
This document provides detailed application notes and protocols for an in vitro cell-based assay to screen for and characterize ACE inhibitors like Delapril. The use of a cell-based model, such as Human Umbilical Vein Endothelial Cells (HUVECs), offers a more physiologically relevant system compared to biochemical assays by presenting the enzyme in its natural cellular environment.
Data Presentation: Comparative Efficacy of ACE Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several ACE inhibitors. This data is compiled from various in vitro studies and serves as a benchmark for evaluating new compounds.
| ACE Inhibitor | IC50 (nM) | Assay Type | Reference |
| Delapril Diacid | Data not available in searched literature | ||
| 5-Hydroxy Delapril Diacid | Data not available in searched literature | ||
| Captopril | 6 - 20 | Biochemical/Cell-Based | [6][7] |
| Enalaprilat | 1.94 | Cell-Based (HUVEC) | [8][9] |
| Lisinopril | 1.9 | Biochemical | [10] |
Note: Specific IC50 values for Delapril and its active metabolites from in vitro cell-based assays were not available in the public domain at the time of this writing. Researchers are encouraged to determine these values experimentally using the protocols provided below.
Signaling Pathways
The renin-angiotensin-aldosterone system (RAAS) and the bradykinin pathway are central to the mechanism of action of ACE inhibitors.
Experimental Protocols
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a well-established model for studying endothelial cell biology and are known to express ACE.
Materials:
-
HUVECs (primary culture or low passage)
-
Endothelial Cell Growth Medium (with supplements)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with sterile PBS, then add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed cells onto new culture vessels at an appropriate density. For the ACE inhibitor assay, seed HUVECs in 96-well plates.
In Vitro Cell-Based ACE Inhibition Assay
This protocol is designed to measure the activity of ACE in intact HUVECs and to determine the inhibitory potential of compounds like Delapril. The assay can be adapted to measure either the production of Angiotensin II or the degradation of Bradykinin.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Preparation: Prepare serial dilutions of Delapril (and its active metabolites, if available) and control inhibitors (e.g., Captopril, Enalaprilat) in assay buffer (e.g., serum-free endothelial cell medium).
-
Pre-incubation with Inhibitors:
-
Wash the confluent HUVEC monolayer twice with warm, serum-free medium.
-
Add the diluted ACE inhibitors to the respective wells. Include a vehicle control (buffer only) and a positive control (known ACE inhibitor).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
For Angiotensin II Production Assay: Add Angiotensin I substrate to each well to a final concentration that is appropriate for the detection method (typically in the µM range).
-
For Bradykinin Degradation Assay: Add Bradykinin to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Carefully collect the supernatant from each well for analysis.
-
-
Detection of Reaction Product:
-
Angiotensin II Measurement: Quantify the amount of Angiotensin II in the supernatant using a commercially available Angiotensin II ELISA kit or by LC-MS.[11][12]
-
Bradykinin Measurement: Measure the amount of remaining Bradykinin or its metabolites in the supernatant using a Bradykinin ELISA kit or by LC-MS. It is crucial to use an ACE inhibitor in the collection tubes to prevent further degradation during sample processing.[13]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer a robust framework for the in vitro cell-based screening of ACE inhibitors like Delapril. Utilizing a physiologically relevant cell model such as HUVECs allows for a more accurate assessment of a compound's potential efficacy. The generation of comparative quantitative data, such as IC50 values, is crucial for the selection and further development of promising drug candidates in the field of cardiovascular research.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delapril hydrochloride | RAAS | TargetMol [targetmol.com]
- 5. Buy Delapril | 83435-66-9 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tissue-Specific ACE Inhibition by Delapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril hydrochloride is a prodrug that is converted in vivo to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[1] These metabolites are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin system (RAS) that regulates blood pressure.[2][3] Delapril is characterized by its high lipophilicity, which is suggested to contribute to a more pronounced and sustained inhibition of ACE in various tissues compared to less lipophilic ACE inhibitors.[4] This tissue-specific ACE inhibition is believed to be a crucial aspect of its antihypertensive efficacy.[5]
These application notes provide a comprehensive protocol for researchers to study the tissue-specific ACE inhibitory effects of this compound in a preclinical setting, using the spontaneously hypertensive rat (SHR) as a relevant animal model.
Mechanism of Action
This compound, after oral administration, is metabolized into its active forms, delapril diacid and 5-hydroxy delapril diacid. These active metabolites competitively inhibit ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] This inhibition of angiotensin II production leads to vasodilation and a reduction in blood pressure. The high lipophilicity of Delapril facilitates its penetration into various tissues, allowing for effective inhibition of local tissue ACE, which plays a significant role in the pathophysiology of hypertension.[4]
Data Presentation
In Vitro Potency of Delapril Active Metabolites
While specific IC50 values for Delapril's active metabolites in various rat tissues were not available in the reviewed literature, the following table illustrates the expected format for presenting such data. Data from other ACE inhibitors are provided for context.
| Compound | Tissue | IC50 (nM) | Reference |
| Delapril Diacid | Aorta | Data not available | |
| Lung | Data not available | ||
| Kidney | Data not available | ||
| Heart | Data not available | ||
| 5-Hydroxy Delapril Diacid | Aorta | Data not available | |
| Lung | Data not available | ||
| Kidney | Data not available | ||
| Heart | Data not available | ||
| Trandolaprilat (for comparison) | Aorta | 1.35 | [6] |
| Enalaprilat (for comparison) | Aorta | ~5-7 | [6] |
Pharmacokinetics of Delapril and its Metabolites (Human Data)
The following table summarizes the pharmacokinetic parameters of Delapril and its active metabolites in patients with essential hypertension following a single 30 mg oral dose.
| Compound | t1/2 (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Delapril | 0.30 | 489 | 572 |
| Delapril Diacid | 1.21 | 635 | 1859 |
| 5-Hydroxy Delapril Diacid | 1.40 | 229 | 948 |
| Data from a study in patients with essential hypertension.[7] |
Effect of Delapril on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)
| Treatment | Angiotensin II Release Suppression |
| Delapril Diacid (5 x 10-6 M in perfusion medium) | ~51% |
| Delapril (10 mg/kg/day orally for 2 weeks) | 61% |
| 5-Hydroxy Delapril Diacid (10 mg/kg/day orally for 2 weeks) | 73% |
| Data from isolated perfused hind legs of SHR.[2] |
Experimental Protocols
Animal Model and Dosing Regimen
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-18 weeks old.
-
Housing: Maintained on a regular chow diet and allowed free access to tap water.
-
Dosing: this compound can be administered orally at a dose of 10 mg/kg/day for a period of 2 weeks. The drug should be prepared as a fresh suspension daily in a vehicle such as gum arabic in water.[8]
Tissue Collection and Homogenization
-
At the end of the treatment period, euthanize the rats via an approved method (e.g., anesthesia followed by decapitation).
-
Rapidly excise the target tissues (e.g., aorta, heart, lungs, and kidneys).
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately place them in liquid nitrogen to snap-freeze. Store at -80°C until homogenization.
-
For homogenization, thaw the tissues on ice and place them in a pre-chilled glass homogenizer.
-
Add ice-cold homogenization buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.5 M sucrose, 1 mM EGTA, 1 mM DTT) at a ratio of 1:5 (w/v). The buffer should contain a cocktail of protease inhibitors to prevent protein degradation.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 750 x g for 10 minutes at 4°C) to pellet the nuclei and cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic and membrane fractions, and store it at -80°C for subsequent assays.
Fluorometric Assay for ACE Activity
This protocol is based on the hydrolysis of a synthetic substrate, Hippuryl-Histidyl-Leucine (Hip-His-Leu), by ACE.
-
Reagents:
-
Assay Buffer: 0.4 M sodium borate buffer with 0.9 M NaCl, pH 8.3.
-
Substrate Solution: 5 mM Hip-His-Leu in the assay buffer.
-
NaOH: 0.34 N.
-
o-phthaldialdehyde (OPA) solution.
-
-
Procedure:
-
Thaw the tissue homogenate supernatants on ice. If necessary, dilute the homogenates with the assay buffer to ensure the ACE activity falls within the linear range of the assay.
-
In a 96-well microplate, add 20 µL of the tissue homogenate supernatant to each well.
-
To initiate the reaction, add 180 µL of the pre-warmed (37°C) substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized for each tissue type to ensure linear product formation.
-
Stop the reaction by adding 100 µL of 0.34 N NaOH.
-
Add 20 µL of OPA solution to each well and incubate at room temperature for 10 minutes to allow for the development of the fluorescent adduct with the liberated His-Leu.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 490 nm.
-
A standard curve should be generated using known concentrations of His-Leu to quantify the amount of product formed.
-
ACE activity is typically expressed as nmol of His-Leu produced per minute per mg of protein. Protein concentration in the homogenates can be determined using a standard method like the Bradford or BCA assay.
-
Quantification of Delapril and Metabolites in Tissues by LC-MS/MS
This protocol provides a general framework for the analysis of Delapril and its metabolites in tissue homogenates.
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw the tissue homogenate supernatants on ice.
-
Spike the samples with an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Acidify the samples with an appropriate acid (e.g., formic acid).
-
Load the samples onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute Delapril and its metabolites from the cartridge using a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C8 or C18 reversed-phase column (e.g., Luna C8, 50 x 3.0 mm, 3 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
MRM Transitions (example):
-
Delapril: m/z 453.1 → 234.1
-
(Transitions for delapril diacid and 5-hydroxy delapril diacid would need to be determined experimentally).
-
-
-
Quantification:
-
A standard curve should be prepared by spiking known amounts of Delapril and its metabolites into blank tissue homogenate and processing them in the same way as the study samples.
-
The concentration of the analytes in the tissue samples is determined by comparing the peak area ratios of the analytes to the internal standard against the standard curve.
-
Visualizations
Caption: Experimental workflow for studying tissue-specific ACE inhibition.
Caption: Renin-Angiotensin System and the site of Delapril action.
References
- 1. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Experimental Design for In Vivo Efficacy Studies of Delapril Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting in vivo efficacy studies of Delapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. The following protocols are intended to serve as a comprehensive guide for researchers investigating the antihypertensive effects of this compound in established rodent models of hypertension.
Introduction to this compound
This compound is a prodrug that is converted in vivo to its active metabolites, delaprilat and 5-hydroxy delapril diacid. These metabolites are powerful inhibitors of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Delapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by intervening in the RAAS pathway. The diagram below illustrates the mechanism of action.
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the recommended protocols for an in vivo efficacy study of this compound.
Animal Models
The choice of animal model is critical for hypertension research. Two widely accepted and appropriate models for studying the efficacy of ACE inhibitors are the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DS) rat.
| Animal Model | Characteristics | Rationale for Use |
| Spontaneously Hypertensive Rat (SHR) | Genetically hypertensive strain that develops hypertension without external stimuli. Mimics essential hypertension in humans. | Established and well-characterized model for hypertension. The renin-angiotensin system is implicated in the maintenance of high blood pressure in these animals. |
| Dahl Salt-Sensitive (DS) Rat | Develops hypertension when fed a high-salt diet. Models salt-sensitive hypertension. | Useful for investigating the efficacy of antihypertensive agents in the context of high sodium intake, a common contributor to human hypertension. |
Experimental Workflow
The following diagram outlines the key stages of the in vivo efficacy study.
Detailed Experimental Protocols
-
Animal Source: Procure male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DS) rats from a reputable vendor at 8-10 weeks of age.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle, temperature at 22 ± 2°C, and humidity at 55 ± 10%. Provide standard chow and water ad libitum. For DS rats, a high-salt diet (e.g., 8% NaCl) will be initiated to induce hypertension.
-
Acclimatization: Allow the animals to acclimatize to the facility for at least one week before any experimental procedures. Handle the rats daily to reduce stress associated with handling and experimental procedures.
-
Preparation: Prepare this compound in a suitable vehicle, such as sterile water or 0.5% carboxymethylcellulose (CMC) in water. Prepare fresh solutions daily.
-
Dosage: Based on literature, effective oral doses in rats range from 1 to 10 mg/kg/day.[1] A dose-response study is recommended.
-
Administration: Administer the drug solution or vehicle once daily via oral gavage.[1][2] The volume should not exceed 10 mL/kg body weight.
-
Method: Use the non-invasive tail-cuff method for repeated blood pressure measurements.[3]
-
Acclimatization to Procedure: Prior to the start of the study, train the rats to the restraint and tail-cuff procedure for several days to minimize stress-induced fluctuations in blood pressure.
-
Measurement:
-
Place the rat in a restrainer.
-
Place the tail cuff and pulse sensor on the rat's tail.
-
Allow the rat to remain calm for 5-10 minutes before starting measurements.
-
Record at least three stable systolic blood pressure readings and average them for each time point.
-
Measure blood pressure at baseline and at least once a week throughout the study.
-
-
Timing: At the end of the treatment period, collect blood and tissue samples.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Tissue Collection: Euthanize the animal and collect relevant tissues such as the heart, kidneys, and aorta. Rinse the tissues in cold saline, blot dry, weigh, and then either fix in 10% neutral buffered formalin for histological analysis or snap-freeze in liquid nitrogen and store at -80°C for biochemical analysis.
-
Plasma Renin Activity (PRA): Measure PRA using a commercially available radioimmunoassay (RIA) or ELISA kit.
-
Angiotensin II Levels: Determine plasma and tissue levels of angiotensin II using a specific ELISA kit.[4][5][6]
-
Aldosterone Levels: Measure plasma aldosterone concentrations using an ELISA or RIA kit.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | % Reduction in SBP |
| Vehicle | - | 185 ± 5 | 188 ± 6 | - |
| Delapril HCl | 1 | 186 ± 4 | 165 ± 5 | ~11% |
| Delapril HCl | 3 | 184 ± 5 | 150 ± 6 | ~18% |
| Delapril HCl | 10 | 185 ± 6 | 135 ± 5 | ~27% |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: These are representative data based on expected outcomes). |
Table 2: Effect of this compound on Biochemical Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Plasma Renin Activity (ng/mL/hr) | Plasma Angiotensin II (pg/mL) | Plasma Aldosterone (pg/mL) |
| Vehicle | - | 1.5 ± 0.2 | 45 ± 4 | 250 ± 20 |
| Delapril HCl | 10 | 3.5 ± 0.4 | 20 ± 3 | 150 ± 15 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: These are representative data based on expected outcomes). Following treatment with an ACE inhibitor like captopril in SHRs, a significant increase in plasma renin activity and a decrease in angiotensin II levels are expected.[7] Oral pretreatment of SHRs with delapril (10 mg/kg/day) for 2 weeks has been shown to suppress angiotensin II release by 73%.[5] |
Conclusion
These application notes and protocols provide a robust framework for evaluating the in vivo efficacy of this compound. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for the preclinical development of this promising antihypertensive agent. Careful consideration of the experimental design, consistent execution of the protocols, and thorough data analysis are paramount to the success of these studies.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Therapeutic Potential of Big-Belly Seahorse Derived Peptide in Blood Pressure Regulation and Protection Against Aortic, Renal, and Cardiac Injuries on Spontaneously Hypertensive Rats [mdpi.com]
- 4. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on angiotensin II release from isolated rat hind legs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Captopril on the Renin Angiotensin System, Oxidative Stress, and Endothelin in Normal and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Delapril Hydrochloride in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Delapril Hydrochloride and its active metabolite, Delaprilat, in both plasma and tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Following administration, it is metabolized into its active diacid form, Delaprilat (M-I), and subsequently to a 5-hydroxy-indane diacid metabolite (M-III).[3][4] The high lipophilicity of Delapril allows for effective inhibition of vascular ACE.[1][3] Accurate quantification of Delapril and its primary active metabolite, Delaprilat, in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.
Signaling Pathway of this compound
Delapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). By blocking ACE, Delapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Experimental Protocols
Quantification of Delapril and Delaprilat in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Delapril and its active metabolite, Delaprilat, in plasma samples.
3.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Delapril and Delaprilat from plasma.
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar ACE inhibitor like Enalapril-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
3.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometry Transitions for Delapril and Delaprilat
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Delapril | 453.2 | 234.1 | 25 |
| Delaprilat | 425.2 | 206.1 | 20 |
| Internal Standard (IS) | - | - | - |
Note: The mass transition for Delaprilat is proposed based on the hydrolysis of the ethyl ester group of Delapril and fragmentation patterns of similar diacid ACE inhibitors.
3.4. Method Validation Parameters (Plasma)
The bioanalytical method should be validated according to regulatory guidelines. Expected performance characteristics are summarized in Table 2.
Table 2: Typical Method Validation Parameters for Delapril and Delaprilat in Plasma
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized IS ratio between 85-115% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Deviation within ±15% from nominal concentration |
Quantification of Delapril and Delaprilat in Tissue Samples
This protocol provides a general framework for the extraction and quantification of Delapril and Delaprilat from tissue homogenates.
4.1. Tissue Homogenization
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
4.2. Sample Preparation from Tissue Homogenate
The protein precipitation method described for plasma (Section 3.1) can be adapted for tissue homogenate supernatant.
4.3. LC-MS/MS Conditions
The LC-MS/MS conditions for tissue sample analysis are the same as those described for plasma analysis (Sections 3.2 and 3.3).
4.4. Method Validation for Tissue Samples
Method validation for tissue analysis should follow the same principles as for plasma, with tissue-specific considerations for matrix effects and recovery.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of Delapril and Delaprilat in biological samples.
References
- 1. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of delapril in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Delapril Hydrochloride's Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture techniques for evaluating the cellular effects of Delapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. The following protocols and information are intended to assist in the preclinical assessment of this drug and other ACE inhibitors.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Delapril leads to vasodilation and a reduction in blood pressure.[1][2] Furthermore, the inhibition of ACE also prevents the degradation of bradykinin, a peptide that promotes vasodilation, further contributing to the antihypertensive effect.[2] Delapril is a prodrug, meaning it is converted in the body to its active metabolites, delaprilat and 5-hydroxy delapril diacid, which are responsible for its therapeutic effects.[1][3][4]
Understanding the cellular and molecular effects of this compound is crucial for elucidating its full therapeutic potential and identifying novel applications. Cell culture-based assays provide a controlled environment to investigate the direct effects of the drug on specific cell types involved in cardiovascular regulation, such as endothelial and vascular smooth muscle cells. These in vitro studies can provide valuable insights into the drug's influence on cell viability, signaling pathways, and the production of key vasoactive and inflammatory mediators.
Key Cellular Effects of this compound
The primary cellular effects of this compound stem from its inhibition of ACE, leading to:
-
Reduced Angiotensin II Levels: This results in the attenuation of angiotensin II-mediated signaling pathways responsible for vasoconstriction, inflammation, and cellular growth.
-
Increased Bradykinin Levels: Elevated bradykinin levels activate signaling cascades that promote the production of nitric oxide (NO), a potent vasodilator, and other protective cardiovascular effects.[2]
These primary effects translate into a range of measurable cellular responses that can be assessed using the techniques outlined in this document.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and analysis.
Table 1: Effect of this compound on Cellular ACE Activity
| Concentration of this compound (µM) | ACE Activity (% of Control) | IC50 (µM) |
| 0 (Control) | 100 | |
| 0.01 | Enter Data | Calculate |
| 0.1 | Enter Data | |
| 1 | Enter Data | |
| 10 | Enter Data | |
| 100 | Enter Data |
Table 2: Effect of this compound on Endothelial Cell Viability (e.g., HUVECs)
| Concentration of this compound (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 1 | Enter Data |
| 10 | Enter Data |
| 50 | Enter Data |
| 100 | Enter Data |
| 200 | Enter Data |
Table 3: Effect of this compound on Nitric Oxide (NO) Production in Endothelial Cells
| Treatment | Nitrite Concentration (µM) | Fold Change vs. Control |
| Control | Enter Data | 1.0 |
| This compound (10 µM) | Enter Data | Calculate |
| Angiotensin II (1 µM) | Enter Data | Calculate |
| Delapril (10 µM) + Angiotensin II (1 µM) | Enter Data | Calculate |
| Bradykinin (1 µM) | Enter Data | Calculate |
| Delapril (10 µM) + Bradykinin (1 µM) | Enter Data | Calculate |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control | Enter Data | 1.0 |
| This compound (10 µM) | Enter Data | Calculate |
| Angiotensin II (1 µM) | Enter Data | Calculate |
| Delapril (10 µM) + Angiotensin II (1 µM) | Enter Data | Calculate |
Table 5: Effect of this compound on Gene Expression (qPCR)
| Gene | Treatment | Relative Gene Expression (Fold Change) |
| eNOS | Control | 1.0 |
| This compound (10 µM) | Enter Data | |
| VCAM-1 | Control | 1.0 |
| Angiotensin II (1 µM) | Enter Data | |
| Delapril (10 µM) + Angiotensin II (1 µM) | Enter Data |
Table 6: Effect of this compound on Protein Expression/Phosphorylation (Western Blot)
| Protein (e.g., p-ERK/ERK) | Treatment | Relative Protein Expression (Fold Change) |
| p-ERK/Total ERK | Control | 1.0 |
| Angiotensin II (1 µM) | Enter Data | |
| Delapril (10 µM) + Angiotensin II (1 µM) | Enter Data | |
| eNOS | Control | 1.0 |
| This compound (10 µM) | Enter Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Angiotensin-Converting Enzyme (ACE) Activity Assay
This assay determines the inhibitory effect of this compound on ACE activity within a cellular context.
Materials:
-
ACE Activity Assay Kit (Fluorometric or Colorimetric)
-
Cultured endothelial cells (e.g., HUVECs) or other relevant cell types
-
Cell lysis buffer
-
This compound
-
96-well black or clear microplate
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a compatible lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins, including ACE.
-
-
ACE Activity Measurement:
-
Follow the manufacturer's instructions for the ACE activity assay kit.
-
Typically, this involves adding the cell lysate and a fluorogenic or colorimetric ACE substrate to the wells of a microplate.
-
Incubate the plate at 37°C and measure the fluorescence or absorbance at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage, which is proportional to ACE activity.
-
Normalize the ACE activity of treated samples to the untreated control.
-
Plot the percentage of ACE inhibition against the concentration of this compound to determine the IC50 value.
-
Cell Viability Assay (MTT or XTT)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well tissue culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 200 µM). Include an untreated control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability of treated cells as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite, in the cell culture supernatant.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Phenol red-free cell culture medium
-
This compound
-
Griess Reagent Kit
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 24- or 48-well plate and grow to confluency.
-
Replace the medium with phenol red-free medium.
-
Treat the cells with this compound, with or without co-stimulation (e.g., bradykinin) or inhibition (e.g., angiotensin II), for a specified time.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Normalize the results to the total protein content of the cells in each well.
-
Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound
-
DCFDA (or H2DCFDA)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound, with or without an ROS inducer like angiotensin II.
-
-
DCFDA Staining:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence.
-
Express the ROS levels in treated cells relative to the untreated control.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways (e.g., phosphorylated ERK) or endothelial function (e.g., eNOS).
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells as required and then lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein expression.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the gene expression of target molecules (e.g., eNOS, VCAM-1) in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells as desired and then extract total RNA using a suitable kit.[17]
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.[18]
-
-
qPCR:
-
Perform the qPCR reaction using the cDNA, primers, and master mix according to the instrument's protocol.[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Mechanism of Action of this compound within the RAAS.
Caption: Effect of Delapril on the Bradykinin Signaling Pathway.
Caption: General workflow for assessing Delapril's cellular effects.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bowdish.ca [bowdish.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Delapril Hydrochloride Research in Animal Models of Renal Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of renal hypertension for the preclinical evaluation of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The protocols outlined below are intended to assist in the standardized application of these models and the subsequent analysis of the therapeutic effects of this compound.
Introduction to Animal Models of Renal Hypertension
Animal models are indispensable tools for investigating the pathophysiology of renal hypertension and for the preclinical assessment of novel therapeutic agents. The most commonly employed and well-characterized models are the Goldblatt models of renovascular hypertension: the two-kidney, one-clip (2K1C) and the one-kidney, one-clip (1K1C) models. These models mimic human renovascular hypertension by inducing renal artery stenosis, which leads to the activation of the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation.[1]
-
Two-Kidney, One-Clip (2K1C) Model: In this model, one renal artery is constricted while the contralateral kidney remains untouched. The resulting renal ischemia in the clipped kidney leads to a sustained increase in renin secretion, activating the RAAS and causing hypertension.[2] This model is considered a renin-dependent model of hypertension.
-
One-Kidney, One-Clip (1K1C) Model: This model involves the removal of one kidney and the constriction of the renal artery of the remaining kidney. Initially, there is a renin-dependent phase; however, due to the absence of a contralateral kidney to excrete sodium and water, it transitions to a volume-dependent form of hypertension.[3]
This compound: Mechanism of Action
This compound is a prodrug that is converted in the body to its active metabolite, delaprilat. Delaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a critical enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and consequently, a reduction in blood pressure.[4][5]
Experimental Protocols
I. Induction of Renal Hypertension in Rats
A. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
A flank incision is made to expose the left renal artery.
-
The renal artery is carefully isolated from the renal vein and surrounding tissues.
-
A silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to induce stenosis.[2]
-
The muscle and skin layers are sutured.
-
Sham-operated control animals undergo the same surgical procedure without the placement of the clip.
-
-
Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia. Blood pressure is typically monitored weekly to confirm the development of hypertension, which usually stabilizes within 4-6 weeks.
B. One-Kidney, One-Clip (1K1C) Goldblatt Hypertension Model
-
Animal Preparation: Similar to the 2K1C model, male Sprague-Dawley or Wistar rats (200-250 g) are used and anesthetized.
-
Surgical Procedure:
-
A flank incision is made to expose the right kidney.
-
The renal artery, vein, and ureter are ligated, and the right kidney is removed (nephrectomy).
-
A second flank incision is made to expose the left renal artery.
-
A silver clip is placed around the left renal artery as described for the 2K1C model.[3]
-
The incisions are closed in layers.
-
Sham-operated controls undergo a sham nephrectomy and sham clipping.
-
-
Post-Operative Care: Post-operative care is similar to the 2K1C model. Hypertension develops and stabilizes over a similar timeframe.
II. Blood Pressure Measurement in Conscious Rats
A. Tail-Cuff Plethysmography (Non-invasive)
-
Acclimatization: Rats should be acclimated to the restraining device and the tail-cuff apparatus for several days before measurements are taken to minimize stress-induced blood pressure fluctuations.
-
Procedure:
-
The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
-
B. Radiotelemetry (Invasive - Gold Standard)
-
Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta of the rat under anesthesia.
-
Data Acquisition: After a recovery period, the transmitter continuously records and transmits blood pressure and heart rate data to a receiver placed under the animal's cage. This allows for continuous, long-term monitoring in conscious, unrestrained animals.
III. Biomarker Analysis
A. Plasma Renin Activity (PRA) Assay
-
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study into chilled EDTA tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Assay Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous renin substrate. This is typically done using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.
B. Urinary Protein Excretion
-
Urine Collection: Rats are housed in metabolic cages for 24-hour urine collection.
-
Sample Preparation: Urine volume is recorded, and the samples are centrifuged to remove debris. The supernatant is stored at -20°C.
-
Protein Quantification: Total urinary protein concentration can be measured using methods such as the Bradford assay or a pyrogallol red-molybdate colorimetric assay. Total 24-hour protein excretion is then calculated.
IV. Histopathological Analysis
A. Kidney Histopathology
-
Tissue Collection and Fixation: At the end of the experiment, kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin.
-
Tissue Processing and Staining: The fixed tissues are processed, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for the assessment of fibrosis.
-
Microscopic Examination: Stained sections are examined under a light microscope to evaluate glomerular sclerosis, tubular atrophy, interstitial fibrosis, and vascular changes.
B. Cardiac Histopathology for Hypertrophy
-
Tissue Collection and Fixation: The heart is arrested in diastole, excised, and weighed. The left ventricle is then dissected and weighed separately. Tissues are fixed in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Similar to the kidney, the heart tissue is processed, embedded in paraffin, and sectioned. H&E staining is used to assess cardiomyocyte size, and Masson's trichrome or Sirius red staining is used to evaluate interstitial and perivascular fibrosis.
-
Morphometric Analysis: Cardiomyocyte cross-sectional area can be measured from H&E stained sections to quantify the degree of hypertrophy. The extent of fibrosis can be quantified from Masson's trichrome or Sirius red-stained sections using image analysis software.
Data Presentation
Disclaimer: The following tables present hypothetical data based on the expected effects of this compound in renal hypertension models. Specific quantitative data for Delapril in 2K1C and 1K1C models is limited in the publicly available literature. The data from spontaneously hypertensive rats (SHR) is included for illustrative purposes and should be interpreted with caution as it is a genetic model of hypertension.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in Hypertensive Rat Models
| Treatment Group | Baseline | Week 4 | Week 8 |
| 2K1C Model | |||
| Sham Control | 120 ± 5 | 122 ± 6 | 121 ± 5 |
| 2K1C + Vehicle | 118 ± 6 | 185 ± 10 | 190 ± 12 |
| 2K1C + Delapril (10 mg/kg/day) | 121 ± 5 | 150 ± 8 | 145 ± 7 |
| SHR Model [6] | |||
| WKY Control | 130 ± 7 | 132 ± 6 | 131 ± 5 |
| SHR + Vehicle | 175 ± 9 | 205 ± 11 | 210 ± 10 |
| SHR + Delapril (10 mg/kg/day) | 178 ± 8 | 160 ± 7 | 155 ± 9 |
*p < 0.05 compared to Vehicle group. Data are presented as Mean ± SEM.
Table 2: Effect of this compound on Plasma Renin Activity (ng Ang I/mL/hr) in Hypertensive Rat Models
| Treatment Group | Baseline | Week 8 |
| 1K1C Model | ||
| Sham Control | 1.5 ± 0.3 | 1.6 ± 0.4 |
| 1K1C + Vehicle | 1.4 ± 0.2 | 3.5 ± 0.6 |
| 1K1C + Delapril (10 mg/kg/day) | 1.5 ± 0.3 | 5.8 ± 0.9 |
| SHR Model | ||
| WKY Control | 1.7 ± 0.4 | 1.8 ± 0.3 |
| SHR + Vehicle | 1.6 ± 0.3 | 1.5 ± 0.2 |
| SHR + Delapril (10 mg/kg/day) | 1.7 ± 0.2 | 3.9 ± 0.5 |
*p < 0.05 compared to Vehicle group. Data are presented as Mean ± SEM. Note the expected compensatory increase in PRA with ACE inhibition.
Table 3: Effect of this compound on 24-hour Urinary Protein Excretion (mg/24h) in 2K1C Rat Model
| Treatment Group | Baseline | Week 8 |
| Sham Control | 15 ± 3 | 16 ± 4 |
| 2K1C + Vehicle | 14 ± 2 | 85 ± 12 |
| 2K1C + Delapril (10 mg/kg/day) | 15 ± 3 | 40 ± 8* |
*p < 0.05 compared to Vehicle group. Data are presented as Mean ± SEM.
Table 4: Effect of this compound on Cardiac Hypertrophy in Hypertensive Rat Models
| Treatment Group | Left Ventricle/Body Weight (mg/g) |
| 1K1C Model | |
| Sham Control | 2.0 ± 0.1 |
| 1K1C + Vehicle | 3.2 ± 0.2 |
| 1K1C + Delapril (10 mg/kg/day) | 2.5 ± 0.15 |
| SHR Model [6] | |
| WKY Control | 2.1 ± 0.1 |
| SHR + Vehicle | 3.5 ± 0.3 |
| SHR + Delapril (10 mg/kg/day) | 2.8 ± 0.2 |
*p < 0.05 compared to Vehicle group. Data are presented as Mean ± SEM.
Visualizations
Caption: Mechanism of action of this compound within the RAAS pathway.
Caption: General experimental workflow for this compound studies.
Caption: Pathophysiological cascade in renal hypertension and Delapril's intervention point.
References
- 1. scialert.net [scialert.net]
- 2. ijpp.com [ijpp.com]
- 3. Renal function in one-kidney, one-clip hypertension and low renin essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Effects of Delapril Hydrochloride on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is an early and critical event in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis.[1] It is characterized by a reduction in the bioavailability of endothelium-derived vasodilators, most notably nitric oxide (NO).[1] Delapril Hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is used in the treatment of hypertension and heart failure.[2][3] Like other ACE inhibitors, its mechanism of action extends beyond blood pressure reduction to include potential protective effects on the vascular endothelium.[4][5] This document provides detailed protocols and methods to assess the therapeutic effects of this compound on endothelial function in preclinical and clinical research settings.
Mechanism of Action: Delapril and the Endothelium
Delapril is a prodrug that is converted in vivo to its active diacid metabolite, delaprilat.[2][6] The primary mechanism involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3]
Key Actions:
-
Inhibition of Angiotensin II Formation: By blocking ACE, Delapril prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[2] Reduced Angiotensin II levels lead to vasodilation and a decrease in blood pressure.[3] This also mitigates the pro-atherosclerotic effects of Angiotensin II on the vessel wall.[7]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation by stimulating the release of nitric oxide (NO) and prostacyclin from endothelial cells.[8] By inhibiting ACE, Delapril increases local bradykinin levels, thereby enhancing NO bioavailability and promoting endothelium-dependent relaxation.[8]
The following diagram illustrates the signaling pathway influenced by Delapril.
Caption: Signaling pathway showing Delapril's inhibition of ACE.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison.
Table 1: Effect of Delapril on Endothelial Function and Atherosclerosis in Cholesterol-Fed Rabbits [7]
| Treatment Group | Dose (mg/kg/day) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) |
| Control (Cholesterol Diet) | - | 38.2 ± 6.4 | 48.26 ± 3.05 |
| Delapril | 5 | 23.3 ± 4.1 | 51.80 ± 12.18 |
| Delapril | 10 | 21.3 ± 2.4 | 59.74 ± 5.16 |
| Delapril | 20 | 18.5 ± 3.3 | 69.13 ± 8.70 |
| Captopril (Reference ACEI) | 25 | 14.5 ± 5.1 | 67.67 ± 6.72 |
| Data are presented as mean ± SEM. |
Table 2: Effect of Delapril's Active Metabolite (DPD) on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR) [9][10]
| Treatment Condition | irAng II Release (pg/30 min) | % Inhibition |
| Control (SHR) | 101.8 ± 19.6 | - |
| Delapril Diacid (DPD) Infusion (5 x 10⁻⁶ mol/L) | 49.4 ± 12.2 | ~51% |
| Oral Delapril Pretreatment (10 mg/kg/day for 2 weeks) | - | ~73% |
| Data are presented as mean ± SEM. irAng II = immunoreactive Angiotensin II. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
This non-invasive technique is the most widely used method to assess endothelium-dependent vasodilation in clinical and preclinical studies.[11][12] It measures the change in brachial artery diameter in response to an increase in shear stress induced by reactive hyperemia.[11]
Caption: General workflow for Flow-Mediated Dilation (FMD) measurement.
Methodology:
-
Subject Preparation:
-
Subjects should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room (~22-24°C).[13]
-
Subjects should refrain from exercise, caffeine, and smoking for at least 4-6 hours prior to the measurement. An overnight fast is recommended.
-
In intervention studies, Delapril or placebo is administered according to the study design timeline.
-
-
Imaging:
-
Baseline Measurement:
-
Once a clear image of the anterior and posterior intimal layers is obtained, record baseline artery diameter and blood flow velocity (using Doppler) for at least 1 minute.
-
-
Inducing Reactive Hyperemia:
-
Post-Occlusion Measurement:
-
Data Analysis:
-
Artery diameter is measured from B-mode images, typically at end-diastole (coinciding with the R-wave on a simultaneously recorded ECG).[13]
-
FMD is calculated as the percentage change from baseline to the peak diameter observed after cuff deflation:
-
% FMD = [(Peak Diameter − Baseline Diameter) / Baseline Diameter] × 100 [15]
-
-
-
Endothelium-Independent Dilation (Optional Control):
-
After a 15-minute rest period, sublingual nitroglycerin (e.g., 0.2-0.4 mg) can be administered to assess the maximum dilation capacity of the artery, independent of the endothelium.[13]
-
Protocol 2: Ex Vivo Assessment using Aortic Ring Vasorelaxation Assay
This protocol allows for the direct assessment of endothelium-dependent relaxation in isolated arterial segments from animal models treated with Delapril.
Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.
Methodology:
-
Animal Model: Use an appropriate animal model, such as cholesterol-fed rabbits or spontaneously hypertensive rats (SHR), treated with Delapril (e.g., 5-20 mg/kg/day) or vehicle for a specified duration.[7][17][18]
-
Tissue Preparation:
-
Following euthanasia, carefully excise the thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend the aortic rings in organ baths (10-20 mL) filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are mounted between two L-shaped stainless-steel hooks. The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (determined via length-tension curves, typically 1-2g).
-
Induce a stable, submaximal contraction using a vasoconstrictor agent, such as Phenylephrine (PE, e.g., 10⁻⁶ M) or KCl.
-
-
Assessment of Endothelium-Dependent Relaxation:
-
Once the contraction is stable, add a cumulative concentration of an endothelium-dependent vasodilator, such as Acetylcholine (ACh, e.g., 10⁻⁹ to 10⁻⁵ M), to generate a concentration-response curve.
-
Record the relaxation response at each concentration.
-
-
Assessment of Endothelium-Independent Relaxation (Control):
-
After washing out the ACh, induce another stable contraction with PE and then generate a concentration-response curve for an endothelium-independent vasodilator, such as Sodium Nitroprusside (SNP), to assess the health of the vascular smooth muscle.
-
-
Data Analysis:
-
Express the relaxation at each ACh concentration as a percentage of the pre-contraction induced by PE.
-
Compare the maximal relaxation and the sensitivity (EC₅₀) to ACh between the Delapril-treated and control groups.
-
Protocol 3: In Vitro Assessment of Nitric Oxide (NO) Production
This protocol uses cultured endothelial cells to directly measure the effect of Delapril's active metabolite (delaprilat) on NO production. The Griess assay is a common method for this.[19]
Methodology:
-
Cell Culture:
-
Inducing Dysfunction (Optional):
-
Treatment:
-
Wash cells with a phenol red-free basal medium.
-
Treat cells with varying concentrations of delaprilat (the active form of Delapril) for a specified time (e.g., 24 hours). Include a vehicle control.
-
In some wells, add a stimulant of NO production like bradykinin or a calcium ionophore (e.g., A23187) for the final 15-30 minutes of the incubation period.
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay measures the nitrite concentration.
-
Collect the cell culture supernatant from each well.
-
If necessary, convert nitrate to nitrite using nitrate reductase.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark for 10-15 minutes. The reagent reacts with nitrite to form a magenta-colored azo compound.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Normalize the results to the total protein content of the cells in each well (measured using a BCA or Bradford assay).
-
Compare NO production in delaprilat-treated cells versus control cells.
-
Conclusion
The assessment of this compound's effect on endothelial function requires a multi-faceted approach. In vivo methods like Flow-Mediated Dilation provide crucial systemic and clinically relevant data on vascular reactivity.[23][24] Ex vivo organ bath experiments offer detailed insights into the specific responses of the vascular wall to endothelium-dependent stimuli.[7] Finally, in vitro cell-based assays allow for the direct investigation of molecular mechanisms, such as the enhancement of nitric oxide production by endothelial cells.[19] The protocols outlined in this document provide a robust framework for researchers to comprehensively evaluate the vascular protective properties of this compound, contributing to a deeper understanding of its therapeutic benefits along the cardiovascular continuum.[4]
References
- 1. Methods of Endothelial Function Assessment: Description and Applications - International Journal of Cardiovascular Sciences [ijcscardiol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Benefits of delapril in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delapril slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. profil.com [profil.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Flow-mediated dilation protocol and image analysis [bio-protocol.org]
- 16. mcw.edu [mcw.edu]
- 17. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]
- 20. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Noninvasive Assessment of Endothelial Function in Clinical Practice - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 24. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Oral Administration of Delapril Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of Delapril Hydrochloride in preclinical animal studies. The information is intended to guide researchers in preparing formulations for pharmacokinetic, pharmacodynamic, and toxicological evaluations in animal models, primarily rats and dogs.
Introduction to this compound
Delapril is a prodrug that is converted in the body to its active metabolites, delaprilat (M-I) and 5-hydroxy delapril diacid (M-III), which are potent angiotensin-converting enzyme (ACE) inhibitors.[1] By inhibiting ACE, Delapril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[2] It is used in the treatment of hypertension.[3] For preclinical evaluation, consistent and reproducible oral formulations are crucial for obtaining reliable data.
Mechanism of Action of Delapril
This compound, as a prodrug, is metabolized into its active diacid forms, which inhibit the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion. This dual action results in a decrease in blood pressure.
Formulation Protocols for Oral Administration
The choice of formulation for preclinical studies depends on the objectives of the study, the physicochemical properties of the drug, and the animal species.
Oral Solution
Oral solutions are often preferred for preclinical studies due to ease of administration and dose accuracy. This compound has some water solubility, which can be enhanced with the use of co-solvents.
Protocol 2.1.1: Aqueous Solution with Co-solvents
This formulation is suitable for achieving a clear solution for oral gavage in rodents and oral administration to larger animals.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving the this compound in DMSO. Sonication may be used to aid dissolution.
-
In a separate container, prepare the vehicle by mixing the co-solvents and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle and mix thoroughly to obtain a clear solution.
-
Protocol 2.1.2: Formulation with Solubilizing Agent (SBE-β-CD)
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can be used to improve the solubility and stability of drugs in aqueous solutions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final formulation by mixing 10% of the DMSO stock solution with 90% of the 20% SBE-β-CD in saline solution. Mix until a clear solution is obtained.
-
Oral Suspension (Generalized Protocol)
For higher doses or when a solution is not feasible, an oral suspension can be prepared. The following is a general protocol that should be optimized for this compound.
-
Materials:
-
This compound powder (micronized for better suspension)
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium, xanthan gum)
-
Wetting agent (e.g., polysorbate 80)
-
Preservative (e.g., sodium benzoate)
-
Purified water
-
-
Procedure:
-
Levigate the this compound powder with the wetting agent to form a smooth paste.
-
Disperse the suspending agent in a portion of the purified water.
-
Gradually add the drug paste to the suspending agent dispersion with continuous stirring.
-
Dissolve the preservative in the remaining water and add it to the suspension.
-
Adjust to the final volume with purified water and mix until a uniform suspension is achieved.
-
Immediate-Release Tablets (Generalized Protocol)
For studies in larger animals like dogs, tablets may be a suitable dosage form. The following is a generalized direct compression method.
-
Materials:
-
This compound powder
-
Diluent (e.g., microcrystalline cellulose, lactose)
-
Disintegrant (e.g., croscarmellose sodium, sodium starch glycolate)
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
-
-
Procedure:
-
Pass all powders through a suitable sieve to ensure uniformity.
-
Blend the this compound, diluent, and disintegrant in a blender for a specified time.
-
Add the glidant and blend for a shorter duration.
-
Finally, add the lubricant and blend for a minimal time to avoid over-lubrication.
-
Compress the final blend into tablets of the desired weight and hardness using a tablet press.
-
Experimental Protocols
Oral Gavage in Rodents
Oral gavage is a standard method for precise oral dosing in rats and mice.
-
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
Prepared this compound formulation
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 20 mL/kg for rats.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound from different formulations.
-
Animal Models:
-
Rats (e.g., Sprague-Dawley, Wistar)
-
Dogs (e.g., Beagle)
-
-
Experimental Design:
-
Animals are typically fasted overnight before dosing.
-
A single oral dose of the this compound formulation is administered.
-
Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Delapril and its active metabolites are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in tables for easy comparison between different formulations and animal models.
Table 1: Pharmacokinetic Parameters of Delapril's Active Metabolite (M-I) in Rats Following Oral Administration of a Solution vs. Controlled-Release Microspheres.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Solution | 10 | 1230 | 0.4 | 1859 |
| Microspheres | 10 | Sustained | - | - |
Data adapted from a study on controlled-release microspheres, which showed a sustained plasma concentration of the active metabolite compared to a solution.[1]
Table 2: Pharmacokinetic Parameters of Delapril's Active Metabolite (M-I) in Rats and Dogs Following Oral Administration of this compound.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| Rat | 10 | 1230 | 0.4 | 9.1 |
| Dog | 10 | 900 | 0.4 | 2.8 |
Data compiled from studies investigating the pharmacokinetics of Delapril's active metabolite.
Signaling Pathways
The therapeutic effect of this compound is mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. Comparative pharmacokinetic analysis of a novel sustained release dosage form of valproic acid in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
Application Notes: In Situ Hybridization for Localizing ACE mRNA in Response to Delapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[1][2] Pharmacological inhibition of ACE is a cornerstone in the management of hypertension and heart failure.[2][3] Delapril is a non-sulfhydryl ACE inhibitor that is converted in vivo to its active metabolites to effectively lower blood pressure.[4] Understanding the molecular response to ACE inhibitors at the tissue and cellular level is critical for drug development and optimizing therapeutic strategies.
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific mRNA transcripts within the morphological context of tissues or cells.[5][6][7] This method is invaluable for elucidating the spatial patterns of gene expression. By employing ISH, researchers can visualize which cells are actively transcribing the ACE gene and how this expression pattern is altered in response to treatment with Delapril. Studies have shown that ACE inhibitors can lead to an increase in ACE mRNA levels, suggesting a feedback mechanism in response to enzymatic blockade.[8][9] These application notes provide a detailed protocol for performing in situ hybridization to localize ACE mRNA in tissues following treatment with Delapril, enabling a semi-quantitative analysis of changes in gene expression.[5]
Mechanism of Action of Delapril
Delapril hydrochloride is an ACE inhibitor that works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation and a reduction in aldosterone secretion, resulting in decreased blood pressure and reduced sodium and water retention.[1] The therapeutic effects of Delapril are primarily attributed to its interaction with the RAAS.
Quantitative Data Presentation
The following table presents representative data on the change in ACE mRNA expression in response to Delapril treatment in a rat model. This data is hypothetical and intended to illustrate the expected outcome of an in situ hybridization experiment, where signal intensity is quantified.
| Tissue | Treatment Group | Mean Signal Intensity (Arbitrary Units) | Fold Change vs. Control |
| Kidney | Control | 150.5 ± 12.3 | 1.0 |
| Delapril | 285.9 ± 20.1 | 1.9 | |
| Lung | Control | 210.2 ± 18.5 | 1.0 |
| Delapril | 357.3 ± 25.4 | 1.7 | |
| Heart | Control | 95.8 ± 9.7 | 1.0 |
| Delapril | 182.0 ± 15.6 | 1.9 | |
| Brain | Control | 75.3 ± 8.1 | 1.0 |
| Delapril | 135.5 ± 11.9 | 1.8 |
Note: Data are presented as mean ± standard deviation. Signal intensity can be measured using densitometry analysis of autoradiographic films or fluorescence intensity from microscopic images.
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization to localize ACE mRNA.
I. Tissue Preparation
-
Animal Treatment: Treat experimental animals (e.g., rats) with Delapril at a therapeutically relevant dose. A control group should receive a vehicle.
-
Tissue Harvesting and Fixation:
-
Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the tissues of interest (e.g., kidney, lung, heart, brain) and post-fix in 4% PFA overnight at 4°C.[10]
-
Cryoprotect the tissues by immersing them in a 20% sucrose solution in PBS at 4°C until they sink.[10]
-
-
Sectioning:
-
Rapidly freeze the cryoprotected tissues in an embedding medium (e.g., OCT).
-
Cut 10-20 µm thick sections using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).
-
Allow the sections to air dry and then store them at -80°C until use.[10]
-
II. RNA Probe Synthesis
-
Template Preparation:
-
Use a cDNA clone for ACE. To ensure specificity, it is recommended to use a probe targeting the 3' untranslated region (3'UTR) of the ACE mRNA, as this region is less conserved across gene families.[5]
-
Linearize the plasmid DNA containing the ACE cDNA insert using an appropriate restriction enzyme.[10]
-
Purify the linearized template DNA by phenol/chloroform extraction and ethanol precipitation.[10]
-
-
In Vitro Transcription:
-
Synthesize a labeled antisense RNA probe using in vitro transcription with a kit (e.g., from Roche or Promega).
-
Incorporate a label such as digoxigenin (DIG)-UTP or biotin-UTP into the probe.[10]
-
Synthesize a sense probe in a parallel reaction to serve as a negative control.
-
Purify the labeled RNA probe to remove unincorporated nucleotides.
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Bring slides to room temperature and wash in PBS.
-
Treat sections with Proteinase K to improve probe penetration.
-
Wash in PBS and then dehydrate through a series of ethanol concentrations.[5]
-
-
Hybridization:
-
Dilute the labeled probe in hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[10]
-
-
Post-hybridization Washes:
IV. Immunological Detection
-
Blocking: Wash the slides and incubate in a blocking solution to prevent non-specific antibody binding.[10]
-
Antibody Incubation:
-
Incubate the sections with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (or streptavidin-AP for biotin-labeled probes) diluted in blocking solution, typically overnight at 4°C.[10]
-
-
Washing: Wash the slides extensively to remove unbound antibody.
-
Detection:
-
Equilibrate the slides in a detection buffer.
-
Incubate the sections in a solution containing the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate). The alkaline phosphatase will convert these substrates into a colored precipitate.[7]
-
Monitor the color development under a microscope and stop the reaction by washing in buffer once the desired signal intensity is reached.[10]
-
-
Mounting and Imaging:
-
Counterstain the sections if desired (e.g., with Nuclear Fast Red).
-
Dehydrate the sections, clear with xylene, and mount with a coverslip using a permanent mounting medium.
-
Image the slides using a bright-field microscope.
-
Conclusion
This protocol provides a robust framework for investigating the effects of Delapril on ACE mRNA expression at the cellular level. By visualizing and quantifying changes in ACE mRNA, researchers can gain deeper insights into the local regulation of the renin-angiotensin system in response to ACE inhibition. This information is valuable for understanding the full pharmacological profile of Delapril and other ACE inhibitors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 4. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Neuronal angiotensin-converting enzyme (ACE) gene expression is increased by converting enzyme inhibitors (CEI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE inhibitors and cardiac ACE mRNA in volume overload-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Radioligand Binding Assays of Delapril Hydrochloride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delapril hydrochloride is a prodrug of a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Following administration, it is metabolized into two active forms: delaprilat and 5-hydroxy delapril diacid.[1][2] These metabolites exert their therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin system (RAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Understanding the binding affinity of these active metabolites to the ACE receptor is crucial for elucidating their pharmacological profile and for the development of new therapeutic agents.
This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the receptor affinity of this compound's active metabolites for the angiotensin-converting enzyme.
Data Presentation
The binding affinity of Delaprilat, the primary active metabolite of Delapril, has been determined for the C-terminal catalytic domain (C-domain) of ACE in various human tissues. Delaprilat has been shown to be selective for the C-domain.[3] The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Active Metabolite | ACE Domain | Tissue | pKi | Ki (nM) |
| Delaprilat | C-domain | Human Coronary Artery | 9.97 ± 0.15 | 0.107 |
| Delaprilat | C-domain | Human Lung | 9.20 ± 0.11 | 0.631 |
| Delaprilat | C-domain | Human Heart | 9.18 ± 0.12 | 0.661 |
| Delaprilat | C-domain | Human Saphenous Vein | 9.12 ± 0.11 | 0.759 |
| Delaprilat | C-domain | Human Mammary Artery | 9.10 ± 0.14 | 0.794 |
Note: The binding affinity of the 5-hydroxy delapril diacid metabolite has not been reported in the reviewed literature.
Signaling Pathway
Delapril's therapeutic effect is achieved through the inhibition of the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin System (RAS). This pathway plays a critical role in the regulation of blood pressure.
Caption: Inhibition of ACE by Delaprilat blocks the conversion of Angiotensin I to Angiotensin II.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of Delapril's active metabolites for the angiotensin-converting enzyme.
Materials and Reagents
-
Radioligand: [125I]Ro31-8472 (a non-selective ACE inhibitor radioligand) or [3H]ramiprilat.[3][4]
-
Unlabeled Ligands: Delaprilat, 5-hydroxy delapril diacid, and a reference ACE inhibitor (e.g., captopril or enalaprilat).
-
ACE Source: Human tissue homogenates (e.g., lung, heart) or commercially available purified human ACE.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation (from Human Tissue)
-
Thaw frozen human tissue (e.g., lung) on ice.
-
Mince the tissue and homogenize in 10-20 volumes of ice-cold assay buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
2. Competitive Radioligand Binding Assay
-
In a 96-well microplate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled reference ACE inhibitor (e.g., 10 µM captopril) for non-specific binding.
-
25 µL of increasing concentrations of the test compound (Delaprilat or 5-hydroxy delapril diacid).
-
25 µL of the radioligand (e.g., [125I]Ro31-8472 at a concentration close to its Kd).
-
25 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
The final assay volume should be 100 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The provided protocols offer a robust framework for determining the binding affinity of this compound's active metabolites to the angiotensin-converting enzyme. The quantitative data presented for Delaprilat demonstrates its high affinity for the C-domain of ACE, consistent with its potent antihypertensive effects. Further investigation is warranted to determine the binding characteristics of the 5-hydroxy delapril diacid metabolite to provide a more complete pharmacological profile of Delapril. These assays are invaluable tools for researchers in the field of cardiovascular drug discovery and development.
References
- 1. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cardiac Hypertrophy in Delapril-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload, such as in hypertension, but often transitions to a pathological state leading to heart failure. The Renin-Angiotensin System (RAS) is a critical regulator of this process, with Angiotensin II (Ang II) being a primary mediator of cardiomyocyte growth and fibrosis. Delapril, an Angiotensin-Converting Enzyme (ACE) inhibitor, effectively mitigates cardiac hypertrophy by blocking the conversion of Angiotensin I to the potent Ang II.[1][2] This document provides detailed protocols for the key techniques used to quantify the efficacy of Delapril in animal models of cardiac hypertrophy, particularly in Spontaneously Hypertensive Rats (SHR), a common model for human essential hypertension.[1][3]
Mechanism of Action: Delapril in Cardiac Hypertrophy
Delapril's primary mechanism involves the inhibition of ACE, which reduces circulating and tissue levels of Ang II.[2] This action leads to a decrease in blood pressure and direct anti-hypertrophic effects on the heart. The reduction in Ang II attenuates downstream signaling pathways that promote protein synthesis, cell growth, and extracellular matrix deposition, ultimately leading to the regression of cardiac remodeling.[1]
Experimental Workflow for Efficacy Testing
A typical experimental workflow to assess the anti-hypertrophic effects of Delapril involves several stages, from animal model selection to multi-level analysis of cardiac tissue.
Data Presentation: Quantitative Outcomes of Delapril Treatment
The following tables summarize representative quantitative data on the effects of Delapril on cardiac hypertrophy in Spontaneously Hypertensive Rats (SHR).
Table 1: Echocardiographic Parameters
| Parameter | Control SHR | Delapril-Treated SHR | WKY (Normotensive Control) |
|---|---|---|---|
| Left Ventricular Posterior Wall Thickness, diastole (mm) | 1.8 ± 0.1 | 1.5 ± 0.1* | 1.4 ± 0.1 |
| Interventricular Septal Thickness, diastole (mm) | 1.7 ± 0.1 | 1.4 ± 0.1* | 1.3 ± 0.1 |
| Left Ventricular Mass (mg) | 1250 ± 80 | 1050 ± 70* | 900 ± 50 |
| Fractional Shortening (%) | 45 ± 5 | 50 ± 4 | 52 ± 3 |
*Data are presented as Mean ± SD. *p < 0.05 vs. Control SHR. Data is synthesized from typical findings in literature.[1][3]
Table 2: Gravimetric and Histological Data
| Parameter | Control SHR | Delapril-Treated SHR |
|---|---|---|
| Heart Weight to Body Weight Ratio (mg/g) | 3.8 ± 0.2 | 3.1 ± 0.2* |
| Cardiomyocyte Cross-Sectional Area (µm²) | 450 ± 30 | 350 ± 25* |
| Interstitial Fibrosis (%) | 8.5 ± 1.5 | 4.0 ± 1.0* |
*Data are presented as Mean ± SD. *p < 0.05 vs. Control SHR. Data is synthesized from typical findings in literature.[1][3]
Table 3: Molecular Markers
| Marker | Control SHR | Delapril-Treated SHR |
|---|---|---|
| Plasma ANP (pg/mL) | 150 ± 20 | 90 ± 15* |
| Plasma BNP (pg/mL) | 45 ± 8 | 25 ± 5* |
| LV ANP mRNA (relative expression) | 4.5 ± 0.5 | 2.0 ± 0.4* |
| LV BNP mRNA (relative expression) | 3.8 ± 0.4 | 1.5 ± 0.3* |
*Data are presented as Mean ± SD. *p < 0.05 vs. Control SHR. Data is synthesized from typical findings in literature.[1]
Experimental Protocols
Animal Model and Delapril Administration
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 15-20 weeks of age. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Treatment: Delapril is administered orally, for example, at a dose of 2-10 mg/kg/day for 4-5 weeks.[1][3] The drug can be mixed in drinking water or administered via oral gavage. The control group receives the vehicle (e.g., water).
Protocol for Echocardiography
-
Anesthesia: Anesthetize the rat with 1.5-2.0% isoflurane.
-
Preparation: Shave the chest area and place the rat in a supine or shallow left lateral position on a heating pad to maintain body temperature.
-
Imaging: Use a high-frequency ultrasound system with a 12-15 MHz linear transducer. Apply ultrasound gel to the chest.
-
Views and Modes:
-
Obtain a parasternal long-axis view to visualize the left ventricle from the apex to the base.
-
Rotate the probe 90 degrees to obtain the parasternal short-axis view at the level of the papillary muscles.
-
From the short-axis view, acquire M-mode images to measure wall thickness and chamber dimensions.
-
-
Measurements:
-
Left Ventricular Internal Diameter at diastole (LVIDd) and systole (LVIDs).
-
Interventricular Septal thickness at diastole (IVSd) and systole (IVSs).
-
Left Ventricular Posterior Wall thickness at diastole (LVPWd) and systole (LVPWs).
-
-
Calculations:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100
-
Left Ventricular Mass (LVM): 1.04 * [(LVIDd + IVSd + LVPWd)³ - LVIDd³]
-
Protocol for Gravimetric Analysis (Heart Weight to Body Weight Ratio)
-
At the end of the treatment period, record the final body weight of the animal.
-
Euthanize the animal according to approved institutional guidelines.
-
Perform a thoracotomy and carefully excise the heart.
-
Trim away the atria and large vessels. Gently blot the ventricles on filter paper to remove excess blood.
-
Weigh the ventricles immediately on a precision scale.
-
Calculate the Heart Weight to Body Weight ratio (HW/BW) in mg/g.
Protocol for Histological Analysis
-
Tissue Fixation: Immediately after weighing, fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the mid-ventricular level.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For assessment of general morphology and cardiomyocyte size.
-
Deparaffinize and rehydrate sections.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse and differentiate in 1% acid alcohol.
-
Blue in running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate, clear, and mount.
-
-
Masson's Trichrome Staining: For visualization of interstitial fibrosis.
-
Deparaffinize and rehydrate sections.
-
Stain in Weigert's iron hematoxylin.
-
Stain in Biebrich scarlet-acid fuchsin.
-
Treat with phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline blue solution.
-
Differentiate in 1% acetic acid.
-
Dehydrate, clear, and mount. Collagen will be stained blue, and myocardium red.
-
-
-
Image Analysis:
-
Capture images using a light microscope with a digital camera.
-
For cardiomyocyte cross-sectional area, outline the borders of at least 100 cells per heart in H&E-stained sections.
-
For fibrosis quantification, use image analysis software to calculate the percentage of the blue-stained fibrotic area relative to the total myocardial area in Masson's trichrome sections.
-
Protocol for Molecular Analysis (Gene Expression of ANP and BNP)
-
Tissue Collection: Snap-freeze a portion of the left ventricle in liquid nitrogen immediately after excision and store at -80°C.
-
RNA Extraction:
-
Homogenize ~30 mg of frozen ventricular tissue.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
This comprehensive set of protocols and application notes provides a robust framework for evaluating the therapeutic potential of Delapril in preclinical models of cardiac hypertrophy. Consistent application of these methods will yield reliable and reproducible data for drug development and cardiovascular research.
References
- 1. Effect of an ACE inhibitor and an AT1 receptor antagonist on cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Delapril Hydrochloride Dosage for In Vivo Experiments in Rats
Welcome to the technical support center for the utilization of Delapril Hydrochloride in rodent research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo experiments in rats. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for hypertensive rat models?
A1: For hypertensive rat models, particularly Spontaneously Hypertensive Rats (SHR), a frequently cited and effective oral dosage is 10 mg/kg/day [1][2]. Studies have shown that this dosage, administered for durations of two to four weeks, leads to a sustained antihypertensive effect[1][3].
Q2: Is there a recommended dosage for normotensive rat models?
A2: Yes, studies involving normotensive Wistar-Kyoto (WKY) rats have also utilized an oral dosage of 10 mg/kg/day to investigate the effects of this compound on the renin-angiotensin system in a non-hypertensive state[2].
Q3: How does this compound work?
A3: this compound is a prodrug that is converted in the body to its active metabolites, delaprilat and 5-hydroxy delapril diacid. These metabolites are potent inhibitors of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, Delapril prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Q4: What is the primary signaling pathway affected by this compound?
A4: The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, it disrupts this cascade, leading to decreased angiotensin II levels and subsequently reduced aldosterone secretion.
Troubleshooting Guides
Issue 1: Suboptimal or No Reduction in Blood Pressure
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure the dosage is appropriate for the rat strain and model. For SHRs, 10 mg/kg/day orally is a common starting point[1][2]. Consider a dose-response study if the standard dose is ineffective. |
| Administration Issues | For oral gavage, confirm proper technique to ensure the full dose reaches the stomach. For other routes, verify the administration protocol. |
| Vehicle Incompatibility | Ensure this compound is properly dissolved or suspended in the chosen vehicle. A suspension in gum arabic has been used in published studies[2]. |
| Drug Stability | Prepare fresh solutions of this compound regularly. Check for proper storage conditions as recommended by the manufacturer. |
| Animal Model Resistance | Some individual animals or substrains may exhibit resistance to ACE inhibitors. Review the literature for the expected response in your specific rat model. |
Issue 2: High Variability in Blood Pressure Readings
| Possible Cause | Troubleshooting Step |
| Stress-Induced Hypertension | Acclimate animals to the blood pressure measurement procedure to minimize stress. Handle animals consistently and gently. |
| Inconsistent Dosing Time | Administer this compound at the same time each day to maintain consistent plasma levels of the active metabolites. |
| Measurement Technique | Ensure the blood pressure measurement technique (e.g., tail-cuff plethysmography) is performed consistently and by a trained individual. Calibrate equipment regularly. |
| Circadian Rhythm Effects | Be aware that blood pressure in rats follows a circadian rhythm. Conduct measurements at the same time of day for all animals. |
Issue 3: Adverse Effects Observed in Rats
| Possible Cause | Troubleshooting Step |
| Hypotension | If a significant drop in blood pressure below normal levels is observed, consider reducing the dosage. Monitor for signs of lethargy or dizziness. |
| Renal Dysfunction | In some cases, ACE inhibitors can affect renal function. Monitor kidney function parameters such as serum creatinine and blood urea nitrogen (BUN), especially in long-term studies or in models with pre-existing renal conditions. |
| Cough | While less common in rats than in humans, a dry cough can be a side effect of ACE inhibitors[4]. Monitor for any respiratory changes. |
Experimental Protocols
Oral Administration via Gavage
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% gum arabic solution)
-
Gavage needles appropriate for the size of the rat
-
Syringes
-
Balance for weighing animals
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the animal's body weight and the desired dosage (e.g., 10 mg/kg).
-
Prepare a suspension of this compound in the chosen vehicle. For example, a suspension in gum arabic has been previously reported[2]. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Gently restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and ensure accurate dosing.
-
-
Gavage Administration:
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Data Presentation
Table 1: Summary of Oral this compound Dosages in Rat Studies
| Rat Strain | Model | Dosage | Duration | Outcome | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | 10 mg/kg/day | 2 weeks | Sustained antihypertensive action | [1] |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | 10 mg/kg/day | 4 weeks | Decreased blood pressure, inhibited stroke signs | [3] |
| Wistar-Kyoto (WKY) | Normotensive | 10 mg/kg/day | 2 weeks | No significant change in blood pressure | [2] |
| Sprague-Dawley | - | Not Specified | - | Used in controlled-release microsphere study | [5] |
Disclaimer: This technical support guide is for informational purposes only and should not replace established laboratory protocols or veterinary advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hypertensive effect of oral controlled-release microspheres containing an ACE inhibitor (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Delapril Hydrochloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Delapril Hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been reported to be approximately 1.72 mg/mL; however, achieving this requires sonication and warming to 60°C[1]. Another source describes it as insoluble in water, highlighting the challenges in its dissolution[2]. It is freely soluble in Dimethyl Sulfoxide (DMSO)[1][3].
Q2: What are the pKa values of this compound?
A2: The predicted pKa values for this compound are approximately 3.82 (strongest acidic) and 5.21 (strongest basic). These values are crucial for developing pH-adjustment strategies to enhance solubility.
Q3: Why is my this compound not dissolving in phosphate-buffered saline (PBS)?
A3: this compound's solubility is pH-dependent. Standard PBS has a pH of 7.4, which is above the pKa of the strongest basic group (5.21). At this pH, the molecule is less protonated and thus less soluble in aqueous media. To improve solubility, consider using a buffer with a lower pH.
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using organic co-solvents is a viable strategy. A common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer[4].
Q5: Are there other methods to improve the solubility of this compound?
A5: Besides pH adjustment and co-solvents, other techniques to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound include the use of cyclodextrins, micronization (particle size reduction), and the formation of solid dispersions[5][6].
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Precipitate forms when adding this compound to an aqueous buffer.
-
Root Cause: The pH of the buffer is likely too high, leading to low solubility. The concentration of the drug may also be above its solubility limit in that specific medium.
-
Troubleshooting Steps:
-
Lower the pH of the buffer: Attempt to dissolve the compound in a buffer with a pH below the pKa of the basic group (e.g., citrate buffer at pH 3.2)[7][8].
-
Use a co-solvent: Prepare a concentrated stock solution in DMSO and then slowly add it to the stirring aqueous buffer.
-
Apply heat and sonication: Gently warm the solution (up to 60°C) and use a sonicator to aid dissolution. Be cautious, as prolonged heating can degrade the compound[1].
-
Reduce the concentration: If possible, work with a lower final concentration of this compound.
-
Issue 2: The solution is cloudy or hazy after initial dissolution.
-
Root Cause: This may indicate the formation of fine, undissolved particles or the beginning of precipitation.
-
Troubleshooting Steps:
-
Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This is particularly important for cell-based assays or animal studies.
-
Re-evaluate the solvent system: The current buffer or co-solvent system may not be optimal. Refer to the experimental protocols below for alternative solvent systems.
-
Check for compound degradation: If the compound has been stored improperly or for an extended period, it may have degraded, leading to insoluble impurities.
-
Quantitative Data on this compound Solubility
The following tables summarize the available quantitative data on the solubility of this compound in various solvent systems.
Table 1: Solubility in Different Solvents
| Solvent | Solubility | Conditions | Reference |
| Water | 1.72 mg/mL (3.52 mM) | Ultrasonic and warming to 60°C | [1] |
| DMSO | 250 mg/mL (511.25 mM) | Ultrasonic may be needed | [1][3] |
| Ethanol | 25 mg/mL | - | [2] |
Table 2: Solubility in Co-Solvent Systems
| Co-Solvent System | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) | [1] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a general method for determining the solubility of this compound at different pH values.
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Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, acetate, phosphate buffers).
-
Add Excess Compound: To a known volume of each buffer, add an excess amount of this compound.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of this compound Solution using Co-solvents
This protocol provides a step-by-step guide for preparing a solution of this compound using a co-solvent system.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare Co-solvent Mixture: In a separate tube, mix the other components of the co-solvent system (e.g., for every 1 mL of final solution, mix 400 µL PEG300 and 50 µL Tween-80).
-
Combine and Dilute: Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.
-
Final Dilution: Add the aqueous component (e.g., saline) to the mixture to reach the final desired volume and concentration.
Protocol 3: Solubilization using Cyclodextrins
This protocol describes the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare Drug Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 20.8 mg/mL).
-
Complexation: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly[1].
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound with co-solvents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. international.arikesi.or.id [international.arikesi.or.id]
- 7. This compound | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Delapril Hydrochloride
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Delapril Hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in the HPLC analysis of this compound, a basic compound, can stem from both chemical and physical issues within the chromatographic system.
Chemical Causes:
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Secondary Interactions: The primary chemical cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.
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Mobile Phase pH: An inappropriate mobile phase pH can exacerbate peak tailing. This compound has a strongest basic pKa of 5.21.[5] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1] Operating at a pH well below the pKa (e.g., pH 2.5-3.5) ensures the analyte is fully protonated and reduces interactions with silanols.
-
Insufficient Buffer Capacity: A buffer is crucial for maintaining a stable pH.[6] If the buffer concentration is too low, the local pH at the column head can change upon sample injection, leading to inconsistent ionization of the analyte and peak tailing.
Physical Causes:
-
Column Voids or Degradation: A void at the column inlet or degradation of the packed bed can create alternative flow paths for the analyte, leading to band broadening and tailing for all peaks in the chromatogram.[2][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band spreading and peak tailing.[1] This is often referred to as extra-column dispersion.
-
Column Overload: Injecting too much sample (either in terms of concentration or volume) can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]
Q2: I am observing peak tailing for this compound. How can I systematically troubleshoot this issue?
A systematic approach is key to identifying and resolving the cause of peak tailing. The following troubleshooting workflow can guide you through the process.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ijpbs.com [ijpbs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. academic.oup.com [academic.oup.com]
Minimizing variability in Delapril Hydrochloride cell-based assay results
Welcome to the technical support center for Delapril Hydrochloride cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its main function is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This inhibition leads to vasodilation and a reduction in blood pressure.[1] Delapril is a prodrug that is converted in the body to its active metabolites, delaprilat and 5-hydroxy delapril diacid.
Q2: What are the common sources of variability in cell-based assays?
Variability in cell-based assays can arise from several factors, including:
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Cell Health and Passage Number: Inconsistent cell health, high passage numbers leading to genetic drift, and mycoplasma contamination can all introduce significant variability.
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Pipetting and Seeding Errors: Inaccurate pipetting and uneven cell seeding can lead to inconsistent results across wells and experiments.[3]
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Reagent Quality and Preparation: Variations in media composition, serum quality, and the concentration of this compound can impact assay outcomes.
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity can affect cell growth and response.
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Assay Protocol Execution: Minor deviations in timing, washing steps, and reagent addition can introduce variability.
Q3: Which cell lines are suitable for a this compound assay?
The choice of cell line will depend on the specific research question. Given Delapril's role as an ACE inhibitor, cell lines expressing ACE would be relevant. Examples could include endothelial cells (like HUVECs), certain epithelial cells, or engineered cell lines overexpressing the human ACE receptor.
Q4: How can I minimize edge effects in my multi-well plates?
Edge effects, where cells in the outer wells of a plate behave differently, can be a significant source of variability. To minimize this:
-
Use a humidified incubator to reduce evaporation from the outer wells.
-
Consider not using the outermost wells for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Ensure even temperature distribution within your incubator.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound cell-based assays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Pipette carefully and consistently into the center of each well. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when dispensing. |
| Edge Effects | As mentioned in the FAQ, avoid using the outer wells of your plate for critical data points or take steps to mitigate evaporation. |
| Well-to-Well Contamination | Use sterile techniques and be careful not to splash liquid between wells during media changes or reagent additions. |
Issue 2: Poor or Inconsistent Drug Response
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the stock concentration of your this compound. Perform a fresh serial dilution for each experiment. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. Perform a cell viability assay. |
| Low ACE Expression | Confirm that your chosen cell line expresses sufficient levels of angiotensin-converting enzyme (ACE) for a measurable response. |
| Assay Incubation Time | Optimize the incubation time with this compound. It may be too short for an effect to be observed or too long, leading to secondary effects. |
Issue 3: Cell Detachment or Morphological Changes
| Possible Cause | Suggested Solution |
| Toxicity of this compound | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <0.1%) and non-toxic to your cells. Run a solvent-only control. |
| Over-trypsinization | During cell passaging, use the minimum concentration and incubation time for trypsin required to detach the cells.[4] |
| Contamination | Microbial contamination can cause changes in cell morphology and detachment.[5] Visually inspect cultures and consider testing for mycoplasma. |
Experimental Protocols
Protocol 1: Cell Seeding for a 96-Well Plate Assay
-
Cell Preparation: Grow cells to 70-80% confluency. Wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the trypsin, resuspend the cells in complete media, and count them using a hemocytometer or automated cell counter.
-
Dilution: Calculate the required cell concentration to achieve the desired seeding density (e.g., 5,000 cells/well). Dilute the cell suspension accordingly in pre-warmed complete media.
-
Seeding: Gently mix the final cell suspension to ensure homogeneity. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
Protocol 2: this compound Treatment and Viability Assay
-
Prepare Drug Dilutions: Prepare a 2X concentrated serial dilution of this compound in serum-free media. Also, prepare a vehicle control (media with the same concentration of solvent, if used).
-
Cell Treatment: After the 24-hour incubation from Protocol 1, carefully remove the media from the wells. Add 50 µL of serum-free media and 50 µL of the 2X drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (e.g., using MTT):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Delapril HCl (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 50 | 88.3 | 6.2 |
| 100 | 75.1 | 5.9 |
| 200 | 52.4 | 7.3 |
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Delapril.
Caption: A general workflow for a this compound cell-based assay.
Caption: A logical flow for troubleshooting high variability in assay results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in Delapril Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Delapril Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine hydrochloride, is synthesized through a multi-step process. A common route involves the peptide coupling of two key intermediates: N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine] (Intermediate I) and N-(indan-2-yl)glycine (Intermediate II). The resulting Delapril free base is then converted to its hydrochloride salt.
A patent outlines a process where Intermediate I is activated, for example with carbonyldiimidazole, and then reacted with Intermediate II.[1] The final product is isolated after acidification and purification steps.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Several impurities can arise during the synthesis and storage of this compound. These can be broadly categorized as process-related impurities (from starting materials, intermediates, or side reactions), degradation products, and stereoisomers.
Key potential impurities include:
-
Delapril Diketopiperazine (DKP): An intramolecular cyclization product.
-
Delapril Diacid: Formed by the hydrolysis of the ethyl ester group of Delapril.
-
Epimers: Diastereomers of Delapril that can form due to the presence of multiple chiral centers.
-
N-Nitroso Delapril: A nitrosamine impurity that can form in the presence of nitrosating agents.
-
Unreacted Starting Materials and Intermediates: Residual amounts of Intermediate I and Intermediate II.
Q3: How is Delapril Diketopiperazine (DKP) formed, and how can its formation be minimized?
A3: Delapril Diketopiperazine (DKP) is a common impurity in peptide-based drugs and is formed through intramolecular cyclization of the dipeptide backbone. This is particularly prevalent in acidic or high-temperature conditions. The formation of DKP from Delapril involves the nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a six-membered ring.
To minimize DKP formation:
-
Control Reaction Temperature: Avoid high temperatures during the coupling reaction and subsequent work-up steps.
-
pH Control: Maintain an optimal pH during the synthesis and purification to avoid acidic or strongly basic conditions that can catalyze cyclization.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including DKP formation.
-
Storage Conditions: Store this compound and its intermediates in a cool, dry place to prevent degradation.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying Delapril and its known impurities. A reversed-phase C18 or C8 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. It provides molecular weight and fragmentation data, which are crucial for impurity profiling.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used for the definitive structural characterization of isolated impurities.
-
Gas Chromatography (GC) may be used to determine residual solvents from the synthesis process.
Troubleshooting Guides
Issue 1: High Levels of Delapril Diketopiperazine (DKP) Detected in the Final Product
| Potential Cause | Troubleshooting Step |
| Excessive heat during reaction or work-up | Monitor and control the reaction temperature closely. Use a cooling bath if necessary. During solvent evaporation, use reduced pressure and moderate temperatures. |
| Inappropriate pH during synthesis or purification | Carefully control the pH during the coupling reaction and subsequent acidification and extraction steps. Avoid strongly acidic or basic conditions for extended periods. |
| Prolonged reaction or holding times | Optimize the reaction time to ensure complete conversion of starting materials while minimizing the formation of side products. Process the reaction mixture promptly after completion. |
| Inadequate purification | Develop a robust purification method, such as recrystallization or chromatography, to effectively remove DKP from the final product. Monitor the purity of fractions by HPLC. |
Issue 2: Presence of Unreacted Starting Materials or Intermediates
| Potential Cause | Troubleshooting Step |
| Incomplete activation of Intermediate I | Ensure the activating agent (e.g., carbonyldiimidazole) is of high quality and used in the correct stoichiometric amount. Monitor the activation step to confirm completion before adding Intermediate II. |
| Suboptimal reaction conditions for coupling | Optimize the reaction solvent, temperature, and time for the peptide coupling step. Ensure adequate mixing to facilitate the reaction. |
| Poor quality of starting materials | Verify the purity of Intermediate I and Intermediate II before use. Impurities in the starting materials can affect the reaction efficiency. |
| Inefficient purification | Develop a purification strategy that effectively separates the final product from the starting materials. This may involve adjusting the solvent system for extraction or recrystallization. |
Issue 3: Formation of Diastereomeric Impurities (Epimers)
| Potential Cause | Troubleshooting Step |
| Racemization during peptide coupling | Use appropriate coupling reagents and conditions known to minimize racemization. Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization. Maintain a low reaction temperature. |
| Presence of chiral impurities in starting materials | Ensure the stereochemical purity of the starting materials (L-alanine and the chiral center in Intermediate I) through appropriate analytical methods. |
| Base-catalyzed epimerization | Avoid the use of strong bases or prolonged exposure to basic conditions during the synthesis and work-up. |
Quantitative Data Summary
Table 1: Known Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Delapril | C₂₆H₃₂N₂O₅ | 452.55 | Active Pharmaceutical Ingredient |
| Delapril Diketopiperazine (DKP) | C₂₆H₃₀N₂O₄ | 434.53 | Intramolecular cyclization |
| Delapril Diacid | C₂₄H₂₈N₂O₅ | 424.49 | Hydrolysis of ethyl ester |
| N-Nitroso Delapril | C₂₆H₃₁N₃O₆ | 481.54 | Reaction with nitrosating agents |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This method is a general guideline and should be optimized and validated for specific laboratory conditions.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study of this compound
To understand the degradation pathways and develop a stability-indicating method, forced degradation studies are performed under various stress conditions.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways for Delapril.
Caption: Troubleshooting decision tree for impurity issues.
References
Delapril Hydrochloride degradation pathways and stability-indicating assays.
Technical Support Center: Delapril Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the degradation pathways and stability-indicating assays for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the hydrochloride salt of Delapril, an angiotensin-converting enzyme (ACE) inhibitor used as an antihypertensive medication.[1][] It is a prodrug, meaning it is converted in the body to its active metabolites, primarily delaprilat (a diacid) and 5-hydroxy delapril diacid.[3][4][5][6] These active metabolites inhibit ACE, which blocks the conversion of angiotensin I to angiotensin II. This action leads to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion, ultimately lowering blood pressure.[3][4]
Q2: What are the critical factors affecting the stability of this compound?
A2: The stability of this compound is influenced by several environmental factors. The molecule contains ester and amide linkages, which are susceptible to hydrolysis. Therefore, pH is a critical factor, with stability being compromised under both acidic and alkaline conditions.[7][8] Other significant factors include exposure to oxidative conditions, high temperatures, and light (photolysis).[7]
Q3: Why is a stability-indicating assay method (SIAM) necessary for this compound?
A3: A stability-indicating assay method is crucial as it can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and other formulation components.[9][10] According to ICH guidelines, such methods are required to monitor the drug's purity and stability over time, ensuring the safety and efficacy of the final pharmaceutical product.[11][12]
Troubleshooting Guide: Degradation Pathways
Q4: What are the expected degradation pathways for this compound under forced degradation conditions?
A4: Based on its chemical structure and studies on similar ACE inhibitors, this compound is expected to degrade via the following pathways:
-
Hydrolysis (Acidic & Alkaline): The primary degradation pathway is the hydrolysis of the ethyl ester group to form the active metabolite, delaprilat (diacid). Under more severe conditions, the amide bond can also cleave. ACE inhibitors are often labile in alkaline and acidic conditions.[13][14]
-
Oxidation: The molecule may be susceptible to oxidation, a common degradation pathway for pharmaceuticals.[15][16] While specific oxidative degradants for Delapril are not extensively documented in the provided results, forced degradation studies typically use agents like hydrogen peroxide to assess this pathway.[11]
-
Photolysis: Some ACE inhibitors and related cardiovascular drugs show significant degradation upon exposure to light.[7] Studies on a combination product containing Delapril indicate its potential for degradation under photolytic conditions.[7]
-
Thermal Degradation: Exposure to high temperatures can accelerate hydrolysis and other degradation reactions, often leading to the formation of diketopiperazine derivatives in other ACE inhibitors like ramipril.[17]
Q5: My sample shows rapid degradation in a basic solution (pH > 8). What is the likely product?
A5: In a basic medium, the most probable and initial degradation product is delaprilat, formed by the hydrolysis of the ethyl ester linkage. This reaction is a common characteristic of ester-containing prodrugs. Further degradation could involve the cleavage of the amide bond if the conditions are harsh (e.g., high temperature, prolonged exposure).
Q6: I observed several small, unidentified peaks after exposing my Delapril sample to 3% hydrogen peroxide. What could they be?
A6: These peaks likely correspond to various oxidation products. Oxidation can be a complex process, potentially leading to N-oxide formation or other modifications to the molecule.[16][18] To identify these degradants, using a mass spectrometer in conjunction with your liquid chromatography system (LC-MS) is the recommended approach.
Degradation Pathway Diagram
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guide: Stability-Indicating HPLC Assay
Q7: What are the recommended starting parameters for a stability-indicating RP-HPLC method for this compound?
A7: A good starting point for method development would be a reversed-phase HPLC (RP-HPLC) method with UV detection, as it is widely used for stability-indicating assays of small molecules.[19]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 20 mM phosphate buffer at pH 2.5-3.0) and an organic solvent like acetonitrile or methanol.[8][20]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Around 210-220 nm, where the molecule is likely to have significant absorbance.
-
Column Temperature: 25-30 °C.
Q8: Troubleshooting: My chromatogram shows poor separation between the main Delapril peak and a major degradant. What should I do?
A8: To improve resolution, you can try the following:
-
Modify the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the organic phase percentage more slowly). This provides more time for the components to separate on the column.
-
Change the pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of Delapril and its degradants, which can significantly impact their retention and selectivity.
-
Try a Different Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can change the elution order and improve separation.
-
Use a Different Column: If mobile phase optimization fails, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
Q9: Troubleshooting: I am observing significant peak tailing for the Delapril peak. What are the common causes and solutions?
A9: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with basic functional groups on the analyte.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to protonate the silanols and reduce interaction. Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can also help.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Degradation: The column may be old or fouled.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
-
HPLC Method Development Workflowdot
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// Edges prep -> dev; dev -> optim; optim -> spec; spec -> valid [label="Resolution OK?"]; spec -> optim [label="Resolution Not OK?", color="#EA4335", style=dashed]; valid -> done; }
References
- 1. DELAPRIL HCL | 83435-67-0 [amp.chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. questjournals.org [questjournals.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. ajrconline.org [ajrconline.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Oral Bioavailability of Delapril Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Delapril Hydrochloride for improved oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound is a lipophilic angiotensin-converting enzyme (ACE) inhibitor. Its oral bioavailability can be limited by its poor aqueous solubility, which in turn affects its dissolution rate in the gastrointestinal fluid. For a drug to be absorbed, it must first be in a dissolved state. Therefore, enhancing the dissolution rate is a critical step in improving its bioavailability.
Q2: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several techniques can be employed to improve the solubility and dissolution rate of this compound:
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid state.[1][2] This can lead to reduced particle size, improved wettability, and the presence of the drug in an amorphous, more soluble form.[3][2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[4][5][6][7]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area available for dissolution, leading to improved bioavailability.[8][9] Techniques include the preparation of nanoparticles or nanoemulsions.[8][9]
-
Use of Excipients: The choice of excipients in a formulation is crucial. Solubilizers, surfactants, and wetting agents can improve the dissolution of this compound.[10] However, it is essential to assess drug-excipient compatibility to avoid degradation.[10][11][12]
Q3: Delapril is often formulated with Manidipine. How does this combination affect its bioavailability?
Delapril is frequently co-formulated with Manidipine, a calcium channel antagonist, in a fixed-dose combination for the treatment of hypertension.[13][14] Pharmacokinetic studies have shown that the simultaneous administration of Delapril and Manidipine does not significantly alter the bioavailability of Delapril.[15] The primary rationale for the combination is to achieve a synergistic antihypertensive effect and improve patient compliance.[13][14] However, developing a stable fixed-dose combination product presents its own set of challenges, including ensuring content uniformity and consistent dissolution for both active pharmaceutical ingredients (APIs).
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common issues during the experimental process of enhancing this compound's bioavailability.
Troubleshooting Solid Dispersion Formulations
| Issue | Potential Cause | Recommended Solution |
| Low Drug Loading | Poor miscibility of this compound with the selected carrier. | Screen a variety of carriers with different properties (e.g., PVP, HPMC, PEGs, Soluplus®).[1] Conduct solubility/miscibility studies to determine the most suitable carrier. |
| Phase Separation or Crystallization Upon Storage | The amorphous drug is thermodynamically unstable and can revert to a crystalline form. The chosen polymer may not be an effective crystallization inhibitor. | Select a carrier that has strong interactions with the drug molecule to inhibit crystallization.[2] Store the solid dispersion under controlled temperature and humidity conditions. Monitor the physical stability using techniques like DSC and XRD over time. |
| Incomplete Dissolution or Slower than Expected Release | The drug may not be molecularly dispersed within the carrier. The carrier itself may have a slow dissolution rate. | Optimize the preparation method (e.g., solvent evaporation, hot-melt extrusion) to ensure molecular dispersion.[16][17] Consider using a more hydrophilic carrier or adding a surfactant to the formulation. |
Troubleshooting Cyclodextrin Complexation
| Issue | Potential Cause | Recommended Solution |
| Low Complexation Efficiency | Steric hindrance or a poor fit of the this compound molecule within the cyclodextrin cavity. Inappropriate stoichiometry (drug:cyclodextrin ratio). | Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to find the one with the best fit.[5] Optimize the drug-to-cyclodextrin molar ratio through phase solubility studies. |
| Precipitation of the Complex | The concentration of the complexing agent may be too high, leading to the precipitation of the complex itself.[6] | Determine the optimal concentration of the cyclodextrin that provides maximum solubility enhancement without causing precipitation. |
| Difficulty in Isolating the Solid Complex | The chosen preparation method (e.g., kneading, co-evaporation) may not be efficient for solid-state recovery. | Lyophilization (freeze-drying) is often an effective method for obtaining a dry powder of the inclusion complex from an aqueous solution. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable carrier (e.g., Polyvinylpyrrolidone K30), and a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Procedure:
-
Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of the chosen solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a dry film is formed, continue drying under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: In-Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 M HCl or citrate buffer pH 3.2, maintained at 37 ± 0.5°C.[4]
-
Procedure:
-
Place a specified amount of the this compound formulation (pure drug, solid dispersion, or other formulation) into each dissolution vessel.
-
Set the paddle speed to a specified rpm (e.g., 75 rpm).[4]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 4: Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
- 1. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination delapril/manidipine as antihypertensive therapy in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tolerability of a new manidipine and delapril fixed oral combination in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Delapril Hydrochloride in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Delapril Hydrochloride in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure. Delapril also decreases the secretion of aldosterone, which reduces sodium and water retention by the kidneys.
Q2: What are the expected therapeutic effects of this compound in animal models of hypertension?
In animal models, such as spontaneously hypertensive rats, Delapril has been shown to effectively lower blood pressure. It is a potent inhibitor of ACE, not only in the lungs but also within the vascular walls.
Q3: What are the common side effects observed with ACE inhibitors like Delapril in long-term animal studies?
Common side effects associated with ACE inhibitors in animals include:
-
Hypotension: A significant drop in blood pressure is a primary expected effect.
-
Renal Dysfunction: Azotemia (an increase in nitrogenous waste products in the blood) may develop. Monitoring of BUN and creatinine is crucial.
-
Hyperkalemia: An increase in potassium levels can occur, especially when used with potassium-sparing diuretics.
-
Gastrointestinal Disturbances: Anorexia, vomiting, and diarrhea are possible but rare adverse effects.
-
Weakness and Ataxia: These may occur, potentially related to hypotension.
Q4: Are there any specific characteristics of Delapril to consider?
Delapril is noted for its high lipophilicity and a weaker bradykinin-potentiating action compared to other ACE inhibitors like captopril and enalapril. This may result in a lower incidence of side effects such as coughing, which is a known issue with some ACE inhibitors in humans.
Troubleshooting Guides
Issue 1: Managing Hypotension
Q: An animal in my study is showing signs of severe hypotension (e.g., lethargy, syncope) after administration of this compound. What should I do?
A:
-
Confirm Hypotension: Measure the animal's blood pressure using a validated method (e.g., tail-cuff plethysmography or telemetry).
-
Dosage Adjustment: If hypotension is confirmed and clinically significant, consider reducing the dose of this compound.
-
Fluid Support: In cases of severe hypotension, intravenous fluid therapy may be necessary to restore blood volume and pressure.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and clinical signs until the animal is stable.
-
Review Concomitant Medications: If the animal is receiving other vasodilators or diuretics, this may exacerbate the hypotensive effect. Consider adjusting the dosage or temporarily discontinuing these medications in consultation with a veterinarian.
Issue 2: Monitoring and Managing Renal Dysfunction
Q: I am concerned about the potential for kidney damage in my long-term study. How can I monitor for and manage renal side effects?
A:
-
Baseline and Regular Monitoring:
-
Collect baseline blood and urine samples before initiating treatment.
-
Perform regular monitoring of renal function parameters throughout the study. Key indicators include serum creatinine, blood urea nitrogen (BUN), and urinalysis (proteinuria, specific gravity).
-
-
Blood Sampling Protocol:
-
For serial blood sampling in mice, the saphenous or tail vein can be used to collect small volumes (e.g., 50-100 µL) at regular intervals (e.g., weekly or bi-weekly).
-
For rats, tail vein or saphenous vein sampling is also appropriate.
-
-
Intervention Thresholds:
-
Establish clear intervention thresholds. For example, a significant increase in serum creatinine or BUN (e.g., >50% from baseline) should trigger a review of the animal's health and the experimental protocol.
-
-
Management:
-
If renal dysfunction is detected, consider reducing the dose of this compound.
-
Ensure the animal is well-hydrated.
-
Avoid concurrent administration of nephrotoxic drugs, such as NSAIDs.
-
Issue 3: Clinical Health Monitoring and Scoring
Q: How can I systematically assess the overall health of the animals during the study?
A: Implement a clinical scoring system to objectively monitor animal welfare. This should be performed regularly (e.g., daily or several times a week).
Example Clinical Scoring System for Rodents:
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Fur is clean and well-groomed | Slightly ruffled fur | Piloerection, dull coat | Piloerection, soiled coat, hunched posture |
| Activity | Active and alert | Less active, but responsive | Reluctant to move, lethargic | Unresponsive or moribund |
| Respiration | Normal respiratory rate and effort | Slightly increased rate | Labored breathing, gasping | Severe dyspnea |
| Hydration | Normal skin turgor | Slight skin tenting | Obvious skin tenting, sunken eyes | Severe dehydration |
| Body Weight | Stable body weight | 5-10% weight loss from baseline | 10-15% weight loss from baseline | >15% weight loss from baseline |
Action Plan based on Total Score:
-
0-2: Normal, continue monitoring.
-
3-5: Increased monitoring, provide supportive care (e.g., supplemental food, hydration).
-
>5: Veterinary consultation, consider humane endpoint.
Quantitative Data from Long-Term ACE Inhibitor Studies
Disclaimer: The following data is from long-term studies of other ACE inhibitors (Captopril and Quinapril) in rats and is provided as a representative example due to the lack of publicly available, detailed quantitative data for this compound. These values should be used for informational purposes only.
Table 1: Hematological and Biochemical Changes in Rats Treated with Captopril (12-month study)
| Parameter | Control | 30 mg/kg/day | 100 mg/kg/day | 300 mg/kg/day | 900 mg/kg/day |
| BUN (mg/dL) | Normal Range | Normal Range | ↑ | ↑↑ | ↑↑↑ |
| Inorganic Phosphate (mg/dL) | Normal Range | Normal Range | ↑ | ↑↑ | ↑↑↑ |
| Erythrocyte Count (x10^6/µL) | Normal Range | Normal Range | ↓ | ↓↓ | ↓↓↓ |
| Hemoglobin (g/dL) | Normal Range | Normal Range | ↓ | ↓↓ | ↓↓↓ |
| Hematocrit (%) | Normal Range | Normal Range | ↓ | ↓↓ | ↓↓↓ |
Arrow indicators (↑/↓) denote a dose-dependent increase or decrease.
Table 2: Organ Weight Changes and Pathological Findings with Quinapril (Chronic Toxicity Studies in Rats)
| Finding | Observation |
| Kidney | Juxtaglomerular apparatus (JGA) hypertrophy and hyperplasia, tubular degenerative changes |
| Heart | Reduced heart weights |
| Red Blood Cells | Reduced red cell parameters |
| Stomach | Gastric irritation |
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rats using Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for several days before the actual measurement to minimize stress-induced hypertension.
-
Procedure:
-
Place the rat in a warming chamber (30-34°C) for 10-15 minutes to increase blood flow to the tail.
-
Gently place the rat in the restrainer.
-
Place the tail cuff and sensor on the base of the tail.
-
Inflate and deflate the cuff multiple times to obtain a stable reading.
-
Record at least 5-7 stable measurements and calculate the average for systolic blood pressure.
-
-
Frequency: Perform measurements at baseline and at regular intervals (e.g., weekly) throughout the study.
Protocol 2: Serial Blood Sampling for Renal Function in Mice
-
Restraint: Gently restrain the mouse.
-
Vein Puncture:
-
Saphenous Vein: Shave a small area of fur over the lateral aspect of the hind leg to visualize the saphenous vein. Puncture the vein with a sterile 25-27 gauge needle.
-
Tail Vein: Warm the tail to dilate the vein. Make a small incision in the lateral tail vein with a sterile scalpel or needle.
-
-
Sample Collection: Collect 50-100 µL of blood into a capillary tube or microvette.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Frequency: No more than one sample should be taken within a 24-hour period. Allow at least 1-2 weeks between larger volume collections to avoid impacting the animal's health.
-
Analysis: Centrifuge the blood to separate serum or plasma and analyze for creatinine and BUN levels.
Visualizations
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: General experimental workflow for a long-term animal study with this compound.
Caption: Decision-making flowchart for managing adverse events during the study.
Best practices for handling and storage of Delapril Hydrochloride
This guide provides best practices for the handling, storage, and troubleshooting of common issues encountered during research and development involving Delapril Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially storing this compound powder?
A1: Upon receipt, this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term stability, it is recommended to store the powder at -20°C.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, this compound can be dissolved in DMSO.[2] Sonication may be used to aid dissolution.[2] Once in solvent, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Ensure the storage is sealed and away from moisture.[3]
Q3: My this compound solution appears to have precipitated after being added to an aqueous buffer. What should I do?
A3: Precipitation can occur when a concentrated organic stock solution is added directly to an aqueous medium. It is recommended to first perform a serial dilution of the stock solution in DMSO to an intermediate concentration before adding it to your aqueous buffer or cell culture medium.[2] This gradual dilution helps to maintain solubility.
Q4: What are the primary safety precautions I should take when handling this compound powder?
A4: When handling this compound powder, it is crucial to avoid dust and aerosol formation.[1][4] Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][4] Always use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1][4] Avoid inhalation, and contact with eyes and skin.[1][4] Do not eat, drink, or smoke when using this product.[1][4]
Q5: What should I do in case of accidental exposure to this compound?
A5:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present.[1][4][5] Seek prompt medical attention.[1][4]
-
Skin Contact: Rinse the affected skin thoroughly with plenty of water.[1][4][5] Remove contaminated clothing and shoes and consult a physician.[1][4]
-
Inhalation: Move the individual to fresh air immediately.[1][4][5]
-
Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor if you feel unwell.[1][4][5]
Q6: What are the known chemical incompatibilities of this compound?
A6: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][4] Contact with these substances should be avoided to prevent degradation.
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₂₆H₃₃ClN₂O₅ | [1][4][6] |
| Molecular Weight | 489.0 g/mol | [1][4][6] |
| Appearance | White to very pale yellow crystal/powder | [5] |
| Melting Point | 166-173°C | [5][7] |
| Solubility | Soluble in DMSO (up to 89 mg/mL) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3][4] |
| Shipping Conditions | Shipped with blue ice or at ambient temperature | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound for use in in-vitro experiments.
-
Materials:
-
This compound (MW: 489.0 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
-
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.89 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. This compound|83435-67-0|MSDS [dcchemicals.com]
- 2. This compound | RAAS | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DELAPRIL HCL | 83435-67-0 [amp.chemicalbook.com]
How to prevent degradation of Delapril Hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Delapril Hydrochloride in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular research.[1][2] In solution, it can be susceptible to chemical degradation, primarily through hydrolysis of its ester and amide bonds, as well as oxidation. This degradation can lead to a loss of potency and the formation of impurities, which can compromise experimental results.
Q2: What are the primary degradation pathways for this compound in solution?
The main degradation pathways for this compound, similar to other ester-containing ACE inhibitors, are:
-
Hydrolysis: This can occur under both acidic and basic conditions. Acid-catalyzed hydrolysis typically cleaves the ester bond, yielding Delapril diacid, one of its active metabolites. Base-catalyzed hydrolysis can also affect the amide linkage.
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or inappropriate storage conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Short-term storage (up to 1 month): -20°C in a sealed, airtight container, protected from light.[1]
-
Long-term storage (up to 6 months): -80°C in a sealed, airtight container, protected from light.[1]
It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] If water is used as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[1]
Q4: What solvents are compatible with this compound?
This compound is soluble in solvents such as DMSO and water.[1] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility. For aqueous solutions, the pH should be carefully controlled to minimize hydrolysis.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues encountered during experiments that may indicate degradation of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Degradation of this compound into inactive products. | 1. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and protected from light.[1] 2. Check Solution pH: The pH of your experimental buffer can significantly impact stability. Conduct a pH stability study to determine the optimal pH range for your experiment. 3. Minimize Exposure to Light: Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. Control Temperature: Avoid exposing solutions to elevated temperatures for extended periods. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | 1. Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[3] 2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from all potential degradation products. |
| Precipitation in aqueous solution | Poor solubility, possibly due to pH or temperature changes. | 1. Adjust pH: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is within the optimal solubility range. 2. Use Co-solvents: If necessary, a small percentage of an organic co-solvent like DMSO can be used to improve solubility in aqueous buffers. 3. Gentle Warming/Sonication: If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the compound. |
Quantitative Data on this compound Degradation
The degradation of this compound in solution typically follows first-order kinetics .[3] The rate of degradation is influenced by factors such as pH and temperature. The following table provides an illustrative example of how degradation rate constants (k) might vary under different conditions.
| Condition | pH | Temperature (°C) | Illustrative First-Order Rate Constant (k) (s⁻¹) | Illustrative Half-life (t½) (hours) |
| Acidic Hydrolysis | 2.0 | 40 | 1.5 x 10⁻⁶ | 128.3 |
| 2.0 | 60 | 5.0 x 10⁻⁶ | 38.5 | |
| Neutral | 7.0 | 40 | 8.0 x 10⁻⁷ | 240.7 |
| 7.0 | 60 | 2.5 x 10⁻⁶ | 77.0 | |
| Alkaline Hydrolysis | 9.0 | 40 | 3.0 x 10⁻⁶ | 64.2 |
| 9.0 | 60 | 9.0 x 10⁻⁶ | 21.4 |
Note: The rate constants and half-lives presented in this table are for illustrative purposes to demonstrate the expected trends in degradation under various conditions. Actual values should be determined experimentally.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat at 40-60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.
c. Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of this compound and the formation of degradation products.
Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 215 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting this compound degradation.
References
Technical Support Center: Synthesis of Delapril Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of Delapril Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a convergent approach. Key steps include the synthesis of the dipeptide-like side chain, N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, and the synthesis of the indan moiety, (S)-N-(indan-2-yl)glycine. These two fragments are then coupled, followed by the formation of the hydrochloride salt and final purification.
Q2: What are the critical quality attributes of this compound that I should monitor?
A2: The critical quality attributes for this compound include purity (absence of starting materials, reagents, and byproducts), chiral purity (correct stereochemistry at all chiral centers), residual solvent content, and the correct polymorphic form of the final salt.
Q3: Are there any known unstable intermediates in the synthesis?
A3: Activated forms of the dipeptide side-chain, such as the N-carboxyanhydride or acid chloride, can be sensitive to moisture and may hydrolyze back to the carboxylic acid if not handled under anhydrous conditions.
Q4: What are the common impurities found in this compound?
A4: Common impurities can include starting materials, diastereomers from racemization, byproducts from side reactions during coupling, and degradation products. One identified impurity is Delapril Impurity 1 HCl[1]. Differences in melting points of Delapril from different suppliers have been attributed to the presence of impurities rather than polymorphism[2].
Troubleshooting Guides
Step 1: Synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
Problem 1.1: Low yield during the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine.
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Possible Cause: Inefficient reaction conditions, catalyst poisoning, or side reactions.
-
Troubleshooting:
-
Optimize Reaction Conditions: Ensure the pH of the reaction mixture is within the optimal range for imine formation and reduction.
-
Catalyst Selection and Handling: Use a high-quality catalyst (e.g., Pd/C, Raney Nickel). Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
-
Control of Side Reactions: Low temperatures can help to minimize side reactions.
-
Problem 1.2: Formation of diastereomers.
-
Possible Cause: Racemization at the chiral centers during the reaction.
-
Troubleshooting:
-
Mild Reaction Conditions: Employ mild reaction conditions (lower temperature, shorter reaction times) to minimize racemization.
-
Chiral Auxiliaries: In some cases, the use of a chiral auxiliary may be necessary to control stereochemistry.
-
Purification: Diastereomers can often be separated by chromatography or crystallization.
-
Step 2: Synthesis of (S)-N-(indan-2-yl)glycine
Problem 2.1: Incomplete reduction of 2-nitro-indan to 2-aminoindan.
-
Possible Cause: Inactive catalyst, insufficient reducing agent, or poor reaction kinetics.
-
Troubleshooting:
-
Choice of Reducing Agent: Various reducing agents can be used, such as catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl). The choice of reagent can impact selectivity and yield.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure completion.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Problem 2.2: Low yield in the alkylation of 2-aminoindan with an ethyl haloacetate.
-
Possible Cause: Steric hindrance, competing dialkylation, or inappropriate base.
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic base to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants to favor mono-alkylation.
-
Reaction Temperature: Optimize the reaction temperature to balance reaction rate and selectivity.
-
Step 3: Coupling of the Side-Chain and Indan Moiety
Problem 3.1: Low yield of the coupled product.
-
Possible Cause: Incomplete activation of the carboxylic acid, hydrolysis of the activated species, or poor nucleophilicity of the amine.
-
Troubleshooting:
-
Coupling Agents: Use efficient peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, HOAt) or uronium/aminium salts (e.g., HATU, HBTU).
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated acid.
-
Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times or high temperatures can lead to side reactions.
-
Problem 3.2: Racemization at the chiral centers during coupling.
-
Possible Cause: The choice of coupling reagent and base can influence the extent of racemization.
-
Troubleshooting:
-
Minimize Racemization: Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is also recommended.
-
Temperature Control: Perform the coupling at low temperatures (e.g., 0 °C) to minimize racemization.
-
Step 4: Final Salt Formation and Purification
Problem 4.1: Difficulty in crystallization of this compound.
-
Possible Cause: Presence of impurities, incorrect solvent system, or supersaturation issues.
-
Troubleshooting:
-
Purity of the Free Base: Ensure the Delapril free base is of high purity before attempting salt formation.
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Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization.
-
Controlled Cooling: Employ a controlled cooling profile to promote the growth of well-defined crystals. Seeding with a small amount of crystalline product can also be beneficial.
-
Problem 4.2: Incorrect polymorphic form obtained.
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Possible Cause: The polymorphic outcome can be influenced by the solvent system, temperature, and rate of crystallization.
-
Troubleshooting:
-
Characterization: Characterize the obtained solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.
-
Controlled Crystallization: Carefully control the crystallization parameters to consistently produce the desired polymorph.
-
Experimental Protocols
A representative experimental protocol for the coupling step is provided below. Note that specific conditions may need to be optimized for your particular setup and scale.
Protocol: Coupling of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine with (S)-N-(indan-2-yl)glycine
-
Activation: Dissolve N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Coupling: In a separate flask, dissolve (S)-N-(indan-2-yl)glycine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.
-
Add the solution of the amine to the activated acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Delapril free base.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point (this compound) | ~173 °C | [3] |
| Purity (by HPLC) | Min. 97.0% | [3] |
Visualizations
References
Strategies for enhancing the therapeutic efficacy of Delapril Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic efficacy of Delapril Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is converted in the body to its active metabolites, delaprilat (M-I) and 5-hydroxy delapril diacid (M-III).[1] These active metabolites are angiotensin-converting enzyme (ACE) inhibitors.[1][2] They competitively bind to ACE, preventing the conversion of angiotensin I to angiotensin II.[2][3] This inhibition leads to vasodilation and a decrease in aldosterone secretion, resulting in a reduction in blood pressure.[2][3]
Q2: Why is Delapril often considered in combination therapies?
A2: Combining Delapril with other antihypertensive agents with complementary mechanisms of action can lead to synergistic effects and a greater reduction in blood pressure.[4] For instance, combination with a diuretic like indapamide or a calcium channel blocker such as manidipine has been shown to be highly effective.[4][5][6] This approach can also help to achieve target blood pressure goals in patients who do not respond adequately to monotherapy.[5][6]
Q3: What are the key pharmacokinetic parameters to consider when designing preclinical studies with Delapril?
A3: Delapril is rapidly absorbed and metabolized after oral administration.[7] Key parameters to monitor include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the elimination half-life (t1/2) of both the parent drug and its active metabolites.[7] Due to its high lipophilicity, Delapril shows potent inhibition of vascular ACE.[1][8] Preclinical studies in rats and dogs have shown that the active metabolite M-I peaks quickly, within 0.4 hours in rats.[7]
Q4: Are there known stability issues with this compound in formulations?
A4: Like many ACE inhibitors, Delapril can be susceptible to degradation, particularly hydrolysis and cyclization to form diketopiperazines, in the presence of certain pharmaceutical excipients. Careful selection of compatible excipients is crucial for developing stable solid dosage forms.
Troubleshooting Guides
In Vitro ACE Inhibition Assays
Q: I am observing high variability in my in vitro ACE inhibition assay results. What could be the cause?
A: High variability can stem from several factors:
-
Assay Conditions: Inconsistent substrate concentration, enzyme activity, or incubation times can lead to variable results. It is crucial to optimize and validate these parameters.[]
-
Buffer Selection: The choice of buffer can influence enzyme activity. Buffers like sodium borate and HEPES have been successfully used. It's important to ensure the buffer components do not interfere with the assay.[10]
-
Sample Preparation: The solvent used to dissolve this compound can impact the assay. While DMSO is commonly used, high concentrations can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1%.[11] Ethanol, in some cases, has been shown to mask inhibitory activity.[10]
Q: My this compound is precipitating when I add it to my aqueous assay buffer. How can I resolve this?
A: this compound has limited aqueous solubility.[7] Here are some strategies to address precipitation:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the assay buffer.[12] It's advisable to perform serial dilutions in DMSO before the final dilution in the aqueous buffer.[12]
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound in the stock solution and prevent precipitation upon dilution.[12]
-
pH Adjustment: Ensure the pH of your final assay solution is compatible with the solubility of this compound.
Preclinical In Vivo Studies
Q: I am not observing the expected antihypertensive effect in my animal model.
A: Several factors could contribute to a lack of efficacy in vivo:
-
Metabolism and Active Metabolites: Remember that Delapril is a prodrug and its antihypertensive effect is mediated by its active metabolites.[1][12] Ensure your analytical methods can detect and quantify these metabolites in plasma to confirm conversion.
-
Dosing and Administration: The dose and route of administration are critical. Oral doses ranging from 1-10 mg/kg have been shown to be effective in hypertensive rat models.[1][13] Ensure correct dosage and consider potential issues with oral absorption in your specific animal model.
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Animal Model Selection: The choice of hypertensive animal model (e.g., spontaneously hypertensive rat - SHR) is important for observing the desired pharmacological effect.[13]
Analytical & Formulation Challenges
Q: I am having difficulty with the analytical quantification of Delapril and its metabolites in biological samples.
A: The analysis of Delapril and its metabolites in complex biological matrices can be challenging.
-
Sample Preparation: Efficient extraction from biological matrices like plasma or urine is key. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[14]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Delapril and its metabolites.[15] Ensure your method is validated for linearity, precision, and accuracy.
-
Lack of Chromophore: Some ACE inhibitors lack a strong UV chromophore, which can make UV-based detection less sensitive. Derivatization may be necessary if using HPLC with UV detection.[16]
Q: How can I perform a stability-indicating assay for a new Delapril formulation?
A: A stability-indicating method is developed through forced degradation studies.
-
Stress Conditions: Expose the formulation to various stress conditions, including acid and base hydrolysis (e.g., 0.1-1 M HCl, 0.1-1 M NaOH), oxidation (e.g., H2O2), heat, and photolysis.[17] The goal is to achieve 5-20% degradation.[18]
-
Chromatographic Separation: Develop an HPLC method that can separate the intact Delapril from all its degradation products. This demonstrates the specificity of the method.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is suitable for its intended purpose.
Quantitative Data Summary
Table 1: In Vitro ACE Inhibitory Potency
| Compound | Assay System | IC50 | Reference |
|---|---|---|---|
| Delaprilat (M-I) | Rabbit Lung ACE | ~15x more potent than Captopril | [7] |
| Delaprilat (M-I) | Rat Aortic Rings | ~10x more potent than Captopril |[7] |
Table 2: Preclinical Pharmacokinetic Parameters of Delapril Metabolites in Rats (10 mg/kg oral dose)
| Metabolite | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) |
|---|
| M-I (delaprilat) | 1.23 | 0.4 | 0.6 and 9.1 (biphasic) |
Data synthesized from reference[7]
Table 3: Clinical Efficacy of Delapril Combination Therapies
| Combination | Comparator | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Delapril/Indapamide | ACE inhibitor/HCTZ | Responder Rate | Higher for Delapril/Indapamide (P=0.002) | [19] |
| Delapril/Indapamide | Captopril/HCTZ | Responder Rate (6 months) | 92.6% vs 85.2% (P<0.001) | [20] |
| Delapril/Manidipine | Irbesartan/HCTZ, Losartan/HCTZ, etc. | Blood Pressure Reduction | As effective in hypertensive patients with diabetes |[5] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure based on the Cushman and Cheung method, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).
-
Reagent Preparation:
-
Prepare a 0.1 M sodium borate buffer with 0.3 M NaCl, pH 8.3.
-
Dissolve Angiotensin-Converting Enzyme (from rabbit lung) in the buffer to a concentration of 100 mU/mL.
-
Dissolve the substrate HHL in the buffer to a concentration of 5 mM.
-
Prepare this compound stock solutions in DMSO and serially dilute to the desired concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 40 µL of the Delapril solution (or buffer for control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Quantification:
-
Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge to separate the layers.
-
Transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the resulting hippuric acid pellet in 1.0 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percent inhibition for each Delapril concentration compared to the control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Quantification of Delapril and Metabolites in Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of Delapril and its active metabolites in plasma samples from preclinical studies.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Delapril, its metabolites, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations prepared in blank plasma.
-
Quantify the concentrations of Delapril and its metabolites in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Delapril.
Caption: Experimental workflow for evaluating a new Delapril formulation.
Caption: Logical relationship for Delapril combination therapy.
References
- 1. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Delapril plus indapamide: a review of the combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination delapril/manidipine as antihypertensive therapy in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antihypertensive treatment: a combination of delapril, a new ACE-inhibitor, and indapamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. This compound | RAAS | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cbspd.com [cbspd.com]
- 15. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 16. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the efficacy and tolerability of the combination delapril plus indapamide in the treatment of mild to moderate essential hypertension: a randomised, multicentre, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delapril Hydrochloride in Renal Impairment Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Delapril Hydrochloride dosage in experimental models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment fundamentally alter the pharmacokinetics of this compound?
A1: Delapril is a prodrug that is converted in the body to its active metabolites, primarily delapril diacid (M-1) and 5-hydroxy delapril diacid (M-III).[1][2] The primary route of elimination for these active metabolites is renal excretion.[2][3] In models of renal impairment, the reduced glomerular filtration rate (GFR) leads to decreased clearance of these metabolites.[4] This results in a significant accumulation of the active forms of the drug, leading to a prolonged elimination half-life, higher peak plasma concentrations (Cmax), and a larger area under the plasma concentration-time curve (AUC).[3][5]
Q2: What are the key active metabolites of Delapril, and how does renal dysfunction impact them?
A2: Delapril is metabolized into two primary active diacid metabolites: delapril diacid (M-1) and 5-hydroxy delapril diacid (M-III).[2] A third, inactive metabolite (M-3) is also formed.[3] Studies in patients with deteriorated kidney function show that the elimination half-life of the active metabolite M-1 is significantly prolonged in marked renal failure.[3] The peak plasma concentration and AUC for these active metabolites are significantly larger in subjects with both slight and marked renal failure compared to subjects with normal renal function.[3] The accumulation of active metabolites is a primary reason for dose adjustments in renal impairment.[6]
Q3: What is the mechanism of action for Delapril, and why is it relevant in renal studies?
A3: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[7][8] It acts within the Renin-Angiotensin-Aldosterone System (RAAS) by blocking the conversion of angiotensin I to angiotensin II.[7] Angiotensin II is a potent vasoconstrictor and stimulates aldosterone secretion, which promotes sodium and water retention.[7] By inhibiting angiotensin II production, Delapril causes vasodilation and reduces blood pressure.[8] This mechanism is crucial in renal studies, as the RAAS is often dysregulated in kidney disease, and ACE inhibitors like Delapril can help prevent renal sclerosis and improve survival rates in models of chronic renal failure.[2]
Q4: Should I adjust the dose amount or the dosing interval in my animal model of renal impairment?
A4: The decision to adjust the dose or the interval depends on the specific aims of the experiment and the severity of renal impairment. There are two main strategies for dose adjustment: decreasing the dose while maintaining the interval, or increasing the dosing interval while maintaining the dose.[9] For drugs with a long half-life, which is characteristic of Delapril's active metabolites in renal failure, prolonging the dosing interval is a common approach.[5][10] In multiple-dose studies, lower doses or less frequent administration can prevent the accumulation of the drug and its metabolites.[11] The objective is to achieve a plasma drug profile that approaches what is normally seen in the absence of renal failure.[9]
Q5: What biomarkers are critical for monitoring renal function and the therapeutic effect of Delapril in my experiments?
A5: To monitor renal function, key biomarkers include serum creatinine (sCr), blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl).[9][12] For assessing therapeutic effect and potential adverse effects, regular monitoring of blood pressure is essential.[12] Additionally, measuring plasma renin activity and angiotensin II levels can provide direct insight into the pharmacodynamic effect of Delapril on the RAAS.[5] In cases of potential nephrotoxicity, urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can be assessed.[13]
Troubleshooting Guide
Issue: I am observing unexpected levels of toxicity or mortality in my renally-impaired animal models after administering Delapril.
-
Potential Cause: The dosage was likely not adjusted sufficiently to account for the reduced clearance of Delapril's active metabolites. The accumulation of these metabolites can lead to excessive hypotension, hyperkalemia, or further decline in renal function.[3][5][12]
-
Troubleshooting Steps:
-
Verify Renal Impairment Level: Confirm the degree of renal impairment in your model using baseline creatinine clearance or eGFR. Classify the impairment as mild, moderate, or severe.[14]
-
Reduce Dose/Extend Interval: Based on pharmacokinetic data, significantly reduce the subsequent doses or prolong the dosing interval.[4][11] For severe impairment, a dose reduction of 50% or more may be necessary as a starting point for re-evaluation.
-
Monitor Vitals: Implement continuous or frequent blood pressure monitoring to detect excessive hypotension immediately after dosing.
-
Check Serum Potassium: Measure serum potassium levels, as ACE inhibitors can cause hyperkalemia, a risk that is magnified in renal failure.[12]
-
Issue: The antihypertensive effect of Delapril is inconsistent or less than expected in my model.
-
Potential Cause: The variability could be due to differences in the severity of renal impairment among animals, leading to varied drug accumulation.[15] An insufficient dose in a model with only mild impairment might also be a factor, or the specific pathology of the model may involve pathways less responsive to RAAS inhibition.
-
Troubleshooting Steps:
-
Stratify Animals: Group experimental animals based on their degree of renal impairment (e.g., based on baseline CrCl) before starting the treatment phase to reduce pharmacokinetic variability.[15]
-
Confirm RAAS Activation: Ensure that the chosen animal model of renal disease has an activated renin-angiotensin system, as this is the target of Delapril.[16]
-
Evaluate Drug Administration: Verify the route and technique of drug administration to ensure consistent absorption. Delapril is orally absorbed and converted to its active form in the liver.[7]
-
Consider a Loading Dose: In some cases, a loading dose may be needed to achieve therapeutic concentrations rapidly, followed by a lower maintenance dose, especially if the volume of distribution is altered in your model.[10]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Delapril and its Metabolites in Normal vs. Chronic Renal Failure (CRF) Subjects.
| Parameter | Substance | Condition | Value | Unit | Citation |
| t1/2 (Half-life) | Delapril Diacid (M-1) | Essential Hypertension (EH) | 1.21 | hours | [5] |
| Delapril Diacid (M-1) | Chronic Renal Failure (CRF) | 4.69 | hours | [5] | |
| 5-OH-Delapril Diacid | Essential Hypertension (EH) | 1.40 | hours | [5] | |
| 5-OH-Delapril Diacid | Chronic Renal Failure (CRF) | 12.88 | hours | [5] | |
| Cmax (Max Concentration) | Delapril | Essential Hypertension (EH) | 489 | ng/ml | [5] |
| Delapril | Chronic Renal Failure (CRF) | 414 | ng/ml | [5] | |
| Delapril Diacid (M-1) | Essential Hypertension (EH) | 635 | ng/ml | [5] | |
| Delapril Diacid (M-1) | Chronic Renal Failure (CRF) | 797 | ng/ml | [5] | |
| AUC (Area Under Curve) | Delapril | Essential Hypertension (EH) | 572 | ngh/ml | [5] |
| Delapril | Chronic Renal Failure (CRF) | 658 | ngh/ml | [5] | |
| Delapril Diacid (M-1) | Essential Hypertension (EH) | 1859 | ngh/ml | [5] | |
| Delapril Diacid (M-1) | Chronic Renal Failure (CRF) | 6400 | ngh/ml | [5] |
Table 2: Overview of Common Experimental Models of Renal Impairment.
| Model Type | Method of Induction | Key Features | Common Species | Citation |
| Surgical Ablation | 5/6 Nephrectomy (Surgical removal of one kidney and ligation of branches of the renal artery of the other) | Mimics progressive CKD; induces hypertension and proteinuria. | Rat, Mouse | [17] |
| Drug-Induced Nephropathy | Repeated low doses of Cisplatin or Adriamycin. | Causes tubulointerstitial fibrosis or podocyte injury leading to glomerulosclerosis. | Rat, Mouse | [17] |
| Metabolic Nephropathy | Folic Acid (FA) administration. | Induces acute kidney injury (AKI) that can progress to CKD; injury is specific to renal tubules. | Mouse | [17] |
| In Vitro Models | 2D/3D cell cultures (e.g., primary proximal tubule cells), kidney organoids, kidney-on-a-chip. | Allow for high-throughput screening and mechanistic studies of nephrotoxicity and drug transport. | Human, Animal | [13][18][19] |
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model in Rats for Delapril Pharmacokinetic Studies
-
Animal Selection: Use male Sprague-Dawley rats (250-300g). Allow 1 week for acclimatization.
-
Induction of Renal Impairment:
-
Anesthetize the animal. Under sterile conditions, perform a left flank incision to expose the kidney.
-
Ligate two of the three branches of the left renal artery.
-
One week later, perform a right flank incision and remove the entire right kidney (contralateral nephrectomy).[14]
-
Sham-operated controls should undergo the same surgical procedures but without artery ligation or nephrectomy.
-
-
Post-Operative Care & Verification:
-
Provide post-operative analgesia. Monitor for signs of distress.
-
Allow 4-6 weeks for renal impairment to stabilize.
-
Verify renal impairment by measuring serum creatinine, BUN, and 24-hour urinary protein excretion. Animals with a significant reduction in creatinine clearance compared to sham controls are used.
-
-
Delapril Administration and Dosing:
-
Based on the severity of impairment, calculate an adjusted dose. For moderate-to-severe impairment (CrCl < 40 ml/min), consider an initial dose reduction of 50% from the standard dose used in healthy animals.
-
Administer this compound via oral gavage.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein catheter) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of Delapril and its active metabolites (delapril diacid, 5-hydroxy delapril diacid) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) using appropriate software.[11]
-
Protocol 2: In Vitro Nephrotoxicity Assessment using Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)
-
Cell Culture:
-
Culture primary human RPTECs on permeable supports (e.g., Transwell® inserts) to allow for apical-basal polarization.[18]
-
Maintain cells in appropriate culture medium until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
-
Drug Exposure:
-
Prepare a range of concentrations of delapril diacid (the active metabolite).
-
Remove the culture medium and add the medium containing delapril diacid to the basolateral side of the insert to mimic systemic drug exposure. Add drug-free medium to the apical side.
-
-
Endpoint Assessment (at 24 or 48 hours):
-
Cytotoxicity: Measure cell viability using assays such as MTT or LDH release in the culture supernatant.
-
Biomarker Release: Quantify the release of nephrotoxicity biomarkers (e.g., KIM-1, NGAL) into the apical medium using ELISA kits.[13]
-
Transporter Function: Assess the activity of key renal transporters (e.g., OAT1, OCT2) using probe substrates to determine if Delapril or its metabolites interfere with their function.[20]
-
-
Data Analysis:
-
Generate dose-response curves for cytotoxicity and biomarker release to determine the concentration at which toxic effects occur.
-
Compare results to a known nephrotoxicant (e.g., cisplatin) as a positive control.
-
Visualizations
Caption: Mechanism of Delapril as an ACE inhibitor within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Experimental workflow for a Delapril study in a renal impairment model.
Caption: Logical flow for determining Delapril dosage based on impairment severity.
References
- 1. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active drug metabolites and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. ukkidney.org [ukkidney.org]
- 10. kdigo.org [kdigo.org]
- 11. fda.gov [fda.gov]
- 12. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 13. In Vitro Models for Kidney Disease Research - Ace Therapeutics [acetherapeutics.com]
- 14. An experimental model for pharmacokinetic analysis in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Closer Look at Renal Impairment Studies | Dr. Vince Clinical Research [drvince.com]
- 16. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
Comparative study of Delapril Hydrochloride and enalapril in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both Delapril and Enalapril are potent ACE inhibitors used in the management of hypertension and heart failure. Preclinical evidence suggests that while both drugs effectively lower blood pressure and exhibit organ-protective effects, they may differ in their physicochemical properties and tissue-specific ACE inhibition, which could translate to subtle differences in their pharmacological profiles. Delapril is reported to be more lipophilic than enalapril, potentially leading to more effective and prolonged inhibition of vascular ACE.
Data Presentation: A Comparative Overview
The following tables summarize the key preclinical findings for Delapril and Enalapril, compiled from various studies. It is important to note that the experimental conditions, animal models, and dosages may vary between studies, making direct comparisons challenging.
Table 1: Comparative Pharmacokinetics in Preclinical Models
| Parameter | Delapril Hydrochloride | Enalapril | Animal Model | Reference |
| Active Metabolite | Delaprilat (M-I), 5-hydroxy-indane diacid (M-III) | Enalaprilat | Rat, Dog, Human | [1] |
| Lipophilicity | High (Indanyl-glycine moiety) | Lower than Delapril | N/A | [1] |
| Bioavailability | Not explicitly stated in preclinical models | Rat: 34%, Dog: 61% | Rat, Dog | [1] |
| Time to Peak Plasma Concentration (Prodrug) | Not explicitly stated in preclinical models | Rat: 30 min, Dog: 2 hr | Rat, Dog | [1] |
| Elimination | Primarily renal excretion of metabolites | Primarily renal excretion | Rat, Dog | [1] |
Table 2: Comparative Efficacy in Preclinical Models of Hypertension
| Parameter | This compound | Enalapril | Animal Model | Reference |
| Antihypertensive Effect | Marked and long-lasting at 1-10 mg/kg (oral) | Dose-dependent decrease in blood pressure | Spontaneously Hypertensive Rats (SHR) | [1] |
| Vascular ACE Inhibition | More effective and longer-lasting than enalapril | Effective, but less so than delapril in some reports | In vitro and in vivo models | [1] |
| Suppression of Vascular Angiotensin II | Significant suppression of Ang II release from the vascular wall | Reduces plasma Angiotensin II | Spontaneously Hypertensive Rats (SHR) | [1] |
| Organ Protection | Prevents stroke, cardiac hypertrophy, and renal sclerosis | Prevents cardiac fibrosis and arrhythmias | SHR, SHR with chronic renal failure | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are summarized from the referenced literature and should be consulted for complete details.
Antihypertensive Effect and Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Delapril was administered orally at doses ranging from 1-10 mg/kg.
-
Blood Pressure Measurement: Blood pressure was monitored to determine the antihypertensive effect.
-
Vascular Angiotensin II Measurement: The release of Angiotensin II from the vascular wall was measured to assess the local ACE inhibition. This was shown to be suppressed by Delapril treatment.[1]
Efficacy in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) and SHR with Chronic Renal Failure
-
Animal Models: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) and SHR with induced chronic renal failure.
-
Drug Administration: Delapril was administered to the animals.
-
Efficacy Parameters: The study evaluated the effects of Delapril on survival rate, and the prevention of stroke, cardiac hypertrophy, and renal sclerosis.[1]
-
Results: Delapril was found to significantly improve survival and prevent the development of the aforementioned pathologies in these models.[1]
Mandatory Visualization
The following diagrams illustrate the common signaling pathway for ACE inhibitors and a generalized experimental workflow for evaluating their efficacy in preclinical models.
Caption: Mechanism of action of ACE inhibitors like Delapril and Enalapril.
Caption: Generalized workflow for preclinical evaluation of antihypertensive drugs.
Conclusion
Based on the available preclinical data, both this compound and Enalapril are effective ACE inhibitors. The higher lipophilicity of Delapril may confer an advantage in terms of tissue penetration and duration of action at the vascular level, which could be beneficial in preventing end-organ damage. However, without direct comparative studies, it is difficult to definitively conclude the superiority of one agent over the other in a preclinical setting. Further head-to-head studies in standardized animal models are warranted to fully elucidate the comparative preclinical profiles of these two drugs.
References
Head-to-Head Comparison of Delapril and Captopril on ACE Inhibition: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Delapril Hydrochloride and Captopril, focusing on their relative potency in inhibiting the Angiotensin-Converting Enzyme (ACE). The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound, a prodrug, is converted in vivo into its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[1][2] In vitro studies have demonstrated that these active metabolites are significantly more potent in inhibiting ACE than captopril. Specifically, delapril diacid and 5-hydroxy delapril diacid have been reported to be 4 to 14 times more potent than captopril in inhibiting lung ACE and angiotensin I-induced vasoconstriction in rat aorta and kidney.[3] While both drugs effectively lower blood pressure in hypertensive patients with a comparable metabolic response, Delapril is noted to be a more potent inhibitor of vascular wall ACE activity.[4][5]
Quantitative Comparison of ACE Inhibition
The following table summarizes the key quantitative findings regarding the ACE inhibitory potency of Delapril's active metabolites relative to Captopril.
| Inhibitor | Relative Potency vs. Captopril (in vitro) | Target | Reference |
| Delapril Diacid | 4 - 14 times more potent | Lung ACE, Angiotensin I-induced vasoconstriction | [3] |
| 5-Hydroxy Delapril Diacid | 4 - 14 times more potent | Lung ACE, Angiotensin I-induced vasoconstriction | [3] |
Mechanism of Action: The Renin-Angiotensin System
Both Delapril and Captopril exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for comparing the potency of different inhibitors. Two common in vitro methods are the High-Performance Liquid Chromatography (HPLC)-based assay and the spectrophotometric assay.
HPLC-Based ACE Inhibition Assay
This method quantifies the product of the ACE-catalyzed reaction, typically hippuric acid (HA), from the substrate hippuryl-histidyl-leucine (HHL).
Protocol Outline:
-
Reagent Preparation:
-
Prepare a sodium borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM).
-
Dissolve the ACE substrate, HHL, in the buffer to a final concentration (e.g., 9 mM).
-
Prepare solutions of the inhibitors (Delapril's active metabolites or Captopril) at various concentrations.
-
Prepare a solution of rabbit lung ACE in the buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) at 37°C for a short period (e.g., 3 minutes).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
Quantification by HPLC:
-
Filter the reaction mixture.
-
Inject an aliquot into an HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase, for example, a 50:50 mixture of 10 mM KH₂PO₄ (pH 3) and methanol, at a flow rate of 1 mL/min.
-
Detect the hippuric acid peak by UV absorbance at 228 nm.
-
Calculate the percentage of ACE inhibition by comparing the peak area of hippuric acid in the presence and absence of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity.
-
Spectrophotometric ACE Inhibition Assay
This method relies on a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), which changes its spectrophotometric properties upon cleavage by ACE.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a suitable buffer, such as Tris-HCl (e.g., 50 mM, pH 8.2).
-
Dissolve the FAPGG substrate in the buffer to a final concentration (e.g., 0.8 mM).
-
Prepare solutions of the inhibitors at various concentrations.
-
Prepare a solution of ACE.
-
-
Enzymatic Reaction and Measurement:
-
In a cuvette, mix the ACE solution with the inhibitor solution (or buffer for control).
-
Add the FAPGG substrate to initiate the reaction.
-
Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.
-
Monitor the decrease in absorbance over time as FAPGG is hydrolyzed.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance.
-
Determine the percentage of ACE inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Calculate the IC50 value.
-
Conclusion
The available in vitro data strongly suggests that the active metabolites of this compound are more potent inhibitors of ACE than Captopril. This difference in potency, particularly at the vascular level, may have clinical implications. However, it is important to note that both drugs have demonstrated comparable efficacy in clinical settings for the treatment of hypertension. The choice between these agents may, therefore, depend on other factors such as pharmacokinetic profiles, side-effect profiles, and patient-specific considerations. Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparison of their inhibitory potencies.
References
- 1. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. [Blood pressure and metabolic response to converting enzyme inhibitor in hypertensive patients: comparison between delapril and captopril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Delapril Hydrochloride: A Comparative Analysis of its Antihypertensive Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive efficacy of Delapril Hydrochloride with other angiotensin-converting enzyme (ACE) inhibitors across various preclinical models of hypertension. The data presented herein is curated from peer-reviewed studies to assist researchers in evaluating its potential in drug development.
Executive Summary
This compound, a non-sulfhydryl ACE inhibitor, has demonstrated significant antihypertensive effects, primarily studied in the spontaneously hypertensive rat (SHR) model. Its mechanism of action involves the potent inhibition of the renin-angiotensin system (RAS), leading to reduced levels of angiotensin II and consequently, vasodilation and blood pressure reduction. While direct comparative data in renal and DOCA-salt hypertensive models are limited in the available literature, this guide provides a thorough analysis of Delapril's performance in SHRs alongside the efficacy of other widely-used ACE inhibitors, Captopril and Enalapril, in renal and DOCA-salt hypertensive models to offer a broader context for its potential applications.
Data Presentation: Antihypertensive Efficacy
Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Duration | Change in Blood Pressure | Reference |
| Delapril | 10 mg/kg/day (oral) | 2 weeks | Sustained antihypertensive action | [1][2] |
| Delapril's active metabolite (5-hydroxy-DPD) | 10 mg/kg/day (oral) | 2 weeks | Sustained antihypertensive action | [1][2] |
Table 2: Efficacy of Other ACE Inhibitors in Renal Hypertensive Rats (Two-Kidney, One-Clip Model)
| Treatment | Dose | Duration | Change in Blood Pressure | Reference |
| Enalapril | Titrated for maximal hypotensive effect | 4 months | From 220 +/- 4.8 mmHg to 129 +/- 3 mmHg | [1] |
| Captopril | Not specified | Not specified | Significant blood pressure reduction | [3][4] |
Note: Direct experimental data on this compound in the two-kidney, one-clip renal hypertensive rat model was not found in the reviewed literature.
Table 3: Efficacy of ACE Inhibitors in DOCA-Salt Hypertensive Rats
| Treatment | Dose | Duration | Change in Blood Pressure | Reference |
| Captopril | 30 mg/kg (oral) | Single dose | From 172 +/- 11 mmHg to 148 +/- 9 mmHg | [5] |
| Captopril | 100 mg/kg/day (oral) | Not specified | Did not reduce symptoms of hypertension | [6] |
| Alacepril | 10-100 mg/kg (oral) | Single dose | Significant and sustained hypotensive effect | [7] |
| Enalapril | Not specified | 6-8 weeks | Did not prevent severe hypertension | [8] |
Note: Direct experimental data on this compound in the DOCA-salt hypertensive rat model was not found in the reviewed literature. The efficacy of oral ACE inhibitors in this low-renin model appears to be variable and may depend on the specific compound and experimental conditions.
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male spontaneously hypertensive rats (SHRs) are a commonly used genetic model of essential hypertension.[1][2]
-
Drug Administration: this compound or its active metabolites are typically administered orally, often via gavage, suspended in a vehicle like gum arabic. A common dosage is 10 mg/kg/day.[1][2]
-
Blood Pressure Measurement: Blood pressure can be monitored using various methods, including tail-cuff plethysmography or direct intra-arterial catheters for continuous measurement.
-
Mechanism of Action Study: To investigate the mechanism, isolated hind legs of the rats can be perfused with an angiotensinogen-free solution. The release of angiotensin II into the perfusate is then measured, often by extraction with Sep-Pak C18 cartridges followed by radioimmunoassay.[1][2]
Renal Hypertensive Rat (RHR) Model (Two-Kidney, One-Clip - 2K1C)
-
Induction of Hypertension:
-
Animals (e.g., Wistar rats) are anesthetized.
-
The left renal artery is partially occluded by placing a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the artery. The right kidney remains untouched.[9]
-
Hypertension typically develops over several weeks.
-
-
Drug Administration: ACE inhibitors like Enalapril are administered, with the dose often titrated to achieve the maximum hypotensive effect.[1]
-
Blood Pressure Measurement: Similar to the SHR model, blood pressure is monitored regularly.
-
Assessment of Renal Function: Parameters such as glomerular filtration rate (GFR) and renal blood flow are measured to assess the impact of the treatment on kidney function.[1]
DOCA-Salt Hypertensive Rat Model
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed on the rats.[10]
-
The rats are treated with deoxycorticosterone acetate (DOCA), often administered via subcutaneous injection or pellet implantation.
-
The rats are provided with a high-salt diet, typically 1% NaCl in their drinking water.[10]
-
-
Drug Administration: The ACE inhibitor being tested is administered orally or via other routes.
-
Blood Pressure Measurement: Blood pressure is monitored throughout the study period.
-
Biochemical Analysis: Plasma levels of vasopressin and vascular reactivity to norepinephrine can be assessed to understand the mechanisms involved.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating Antihypertensive Efficacy
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound effectively reduces blood pressure in the spontaneously hypertensive rat model, a widely accepted model of human essential hypertension. Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, leading to a reduction in angiotensin II and subsequent vasodilation. While direct comparative studies in renal and DOCA-salt hypertensive models are needed to fully elucidate its efficacy profile across different forms of hypertension, the existing data, when compared to other ACE inhibitors, suggests that this compound is a potent antihypertensive agent. Further research is warranted to explore its therapeutic potential in low-renin and renal vascular hypertension.
References
- 1. Chronic angiotensin converting enzyme inhibition in the two-kidney, one clip hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal angiotensin II receptor regulation in two-kidney, one clip hypertensive rats: effect of ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Depressor effects of captopril in DOCA-salt hypertensive rats: role of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive activity of alacepril in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nifedipine and enalapril on glomerular injury in rats with deoxycorticosterone-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassay Specificity: A Comparison Guide for Delapril Hydrochloride Metabolite Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations and experimental protocols for assessing the cross-reactivity of Delapril Hydrochloride metabolites in immunoassays. While specific immunoassay data for Delapril and its metabolites are not publicly available, this document offers a practical framework based on established principles of immunoassay validation. Understanding and quantifying the cross-reactivity of metabolites is paramount for the accurate interpretation of pharmacokinetic and pharmacodynamic data in drug development.
Introduction to this compound and its Metabolism
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] As a prodrug, Delapril is inactive until it is metabolized in the body to its active forms. The primary metabolic pathway involves hydrolysis of the ethyl ester group to form the active metabolite delapril diacid . A further metabolic step involves hydroxylation, leading to the formation of another active metabolite, 5-hydroxy delapril diacid .[3][4][5][6] One study also makes mention of an inactive metabolite, referred to as M-3.[7]
The chemical structures of Delapril and its key metabolites are presented below. The precise position of the hydroxyl group in 5-hydroxy delapril diacid is not definitively available in the public domain; for the purpose of this guide, a chemically plausible position on the indane ring is proposed based on common metabolic pathways of similar compounds.
Chemical Structures:
-
Delapril:
-
IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid
-
-
Delapril Diacid:
-
IUPAC Name: 2-[(2S)-2-[[(2S)-1-carboxy-3-phenylpropyl]amino]propanoylamino]-2,3-dihydro-1H-indene-2-carboxylic acid
-
-
5-hydroxy delapril diacid (Proposed Structure):
-
IUPAC Name: 2-[(2S)-2-[[(2S)-1-carboxy-3-phenylpropyl]amino]propanoylamino]-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
The structural similarities between the parent drug and its metabolites underscore the potential for cross-reactivity in immunoassays designed to detect Delapril.
The Critical Role of Cross-Reactivity Assessment
Therefore, a thorough assessment of metabolite cross-reactivity is an indispensable component of immunoassay validation in a drug development setting.
Quantitative Comparison of Metabolite Cross-Reactivity (Hypothetical Data)
Due to the absence of published immunoassay data for Delapril and its metabolites, the following table presents hypothetical cross-reactivity data for illustrative purposes. This table demonstrates how cross-reactivity is typically reported and highlights the potential for varying degrees of recognition of the metabolites by a fictional anti-Delapril antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Delapril Diacid | 50 | 20 |
| 5-hydroxy delapril diacid | 200 | 5 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Metabolite) x 100
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The following is a generalized protocol for determining the cross-reactivity of Delapril metabolites in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.
4.1. Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-Delapril antibody (specific to the parent drug)
-
Delapril-protein conjugate (e.g., Delapril-BSA) for coating
-
This compound standard
-
Delapril diacid and 5-hydroxy delapril diacid
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
4.2. Experimental Procedure
-
Coating:
-
Dilute the Delapril-protein conjugate in coating buffer to an optimal concentration (determined through preliminary experiments).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the metabolites (delapril diacid and 5-hydroxy delapril diacid) in assay buffer.
-
Add 50 µL of the standard or metabolite dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-Delapril antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Substrate Addition and Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
4.3. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound from the standard curve.
-
Similarly, generate dose-response curves for each metabolite and determine their respective IC50 values.
-
Calculate the percent cross-reactivity for each metabolite using the formula provided in Section 3.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic conversion of Delapril and the experimental workflow for assessing cross-reactivity.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for competitive ELISA.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Delapril | 83435-66-9 | >98% [smolecule.com]
- 7. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Delapril Hydrochloride and Lisinopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors: Delapril Hydrochloride and Lisinopril. The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.
Executive Summary
This compound and Lisinopril are both effective ACE inhibitors used in the management of hypertension and heart failure. While they share a common therapeutic target, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and development. A key distinction lies in their metabolic pathways: Delapril is a prodrug that undergoes biotransformation into active metabolites, whereas Lisinopril is an active drug that is not metabolized. This fundamental difference impacts their absorption, distribution, and elimination characteristics.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Lisinopril, compiled from various clinical and pharmacological studies.
| Pharmacokinetic Parameter | This compound | Lisinopril |
| Prodrug | Yes[1][2] | No[3][4] |
| Active Metabolite(s) | Delapril diacid (M-I), 5-hydroxy delapril diacid (M-III)[1][5][6] | None[4] |
| Bioavailability | Not directly quantified for parent drug; systemic exposure is primarily through active metabolites.[7] | Approximately 25%, but can range from 6% to 60%.[3] |
| Time to Peak Plasma Concentration (Tmax) | Delapril: ~0.3 hours[6] | 6 to 8 hours.[4] |
| Delapril diacid (M-I): ~1.21 hours[6] | ||
| 5-hydroxy delapril diacid (M-III): ~1.40 hours[6] | ||
| Protein Binding | Data not available. | Does not bind to serum proteins.[4] |
| Volume of Distribution (Vd) | Data not available. | Data not available. |
| Metabolism | Rapidly and extensively converted to its active metabolites in the liver.[8] | Not metabolized in the body.[4] |
| Elimination Half-life (t½) | Delapril: ~0.30 hours[6] | Effective half-life of accumulation is approximately 12 hours.[4] |
| Delapril diacid (M-I): ~1.21 hours[6] | ||
| 5-hydroxy delapril diacid (M-III): ~1.40 hours[6] | ||
| Route of Excretion | Primarily excreted as metabolites in the urine.[1][5] | Excreted unchanged in the urine.[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below is a representative experimental protocol for a bioequivalence study of an oral ACE inhibitor, synthesized from established guidelines.[9][10][11][12]
Study Design
A typical study to assess the pharmacokinetic profile of an oral ACE inhibitor like this compound or Lisinopril would be a randomized, open-label, two-period, two-sequence, single-dose, crossover bioequivalence study.
Study Population
Healthy adult male and female volunteers are recruited for the study. The number of subjects is determined by statistical power calculations to ensure the reliability of the results.
Procedure
-
Informed Consent and Screening: All participants provide written informed consent after a thorough explanation of the study's purpose, procedures, and potential risks. A comprehensive medical screening is conducted to ensure participants meet the inclusion and exclusion criteria.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of the test drug (e.g., this compound or Lisinopril) with a standardized volume of water.
-
Blood Sampling: Blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Washout Period: A washout period of at least one to two weeks is maintained between the two treatment periods to ensure the complete elimination of the drug from the body.
-
Crossover: In the second period, subjects who received the test drug in the first period receive the reference drug, and vice versa. The blood sampling procedure is repeated.
Bioanalytical Method
The concentrations of the parent drug and its metabolites (if any) in the plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method provides the necessary sensitivity and selectivity for accurate quantification of the analytes.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values to determine the bioequivalence between the test and reference products.
Visualizing Key Pharmacokinetic Differences
The fundamental difference in the metabolic pathways of this compound and Lisinopril is a critical aspect of their pharmacokinetic profiles. The following diagrams, generated using the DOT language, illustrate these contrasting pathways.
Caption: Metabolic pathway of this compound.
References
- 1. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. nihs.go.jp [nihs.go.jp]
- 10. ema.europa.eu [ema.europa.eu]
- 11. who.int [who.int]
- 12. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
Synergistic Antihypertensive Effects of Delapril Hydrochloride and Manidipine: A Comparative Guide for Researchers
The combination of Delapril, an angiotensin-converting enzyme (ACE) inhibitor, and Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has demonstrated significant synergistic effects in the management of hypertension. This guide provides a comprehensive comparison of the fixed-dose combination's performance against its individual components and other antihypertensive therapies, supported by data from clinical research.
Mechanism of Synergistic Action
The enhanced antihypertensive effect of the Delapril-Manidipine combination stems from their complementary mechanisms of action. Delapril inhibits the renin-angiotensin-aldosterone system (RAAS), leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced aldosterone secretion. Manidipine blocks the influx of calcium into vascular smooth muscle cells through both L-type and T-type calcium channels, causing peripheral vasodilation.[1] The combination of these actions leads to a more pronounced reduction in blood pressure than either agent alone.[1][2] Furthermore, Delapril can counteract the reflex tachycardia and activation of the sympathetic nervous system that can sometimes be associated with dihydropyridine CCBs.[3]
Comparative Antihypertensive Efficacy
Clinical studies have consistently shown that the fixed-dose combination of Delapril (30 mg) and Manidipine (10 mg) provides superior blood pressure reduction compared to monotherapy with either drug.
Table 1: Blood Pressure Reduction from Baseline in Patients with Essential Hypertension
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Duration | Reference |
| Delapril/Manidipine (30mg/10mg) | 19 | 14 | 12 weeks | [1] |
| Delapril (15mg twice daily) | 14 | 10 | 12 weeks | [1] |
| Manidipine (10mg once daily) | 15 | 11 | 12 weeks | [1] |
In patients who did not respond adequately to monotherapy, switching to the combination therapy resulted in significant blood pressure reductions.
Table 2: Blood Pressure Reduction in Non-Responders to Monotherapy
| Prior Monotherapy | Mean Systolic BP Reduction with Combination (mmHg) | Mean Diastolic BP Reduction with Combination (mmHg) | Study Duration | Reference |
| Delapril | 16 | 11 | 12 weeks | [4] |
| Manidipine | 16 | 10 | 12 weeks | [4] |
The combination has also been shown to be as effective as other commonly used antihypertensive combinations.
Table 3: Comparison with Other Combination Therapies
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Patient Population | Reference |
| Delapril/Manidipine (30mg/10mg) | 21.5 | 15.7 | Hypertensive patients not controlled on monotherapy | [1] |
| Lisinopril/HCTZ (20mg/12.5mg) | 23.8 | 16.2 | Hypertensive patients not controlled on monotherapy | [1] |
Beyond Blood Pressure: Additional Synergistic Effects
The benefits of the Delapril and Manidipine combination extend beyond simple blood pressure control, with evidence of end-organ protection and favorable metabolic effects.
-
Nephroprotection: The combination has shown potential for renal protection, which is particularly beneficial for hypertensive patients with diabetes.[5] Manidipine's ability to dilate both afferent and efferent glomerular arterioles, combined with Delapril's reduction of intraglomerular pressure, may contribute to this effect.[1]
-
Cardiovascular Protection: In hypertensive patients with type 2 diabetes, the combination therapy was associated with a significant reduction in major cardiovascular events compared to placebo.[6][7]
-
Metabolic Profile: Unlike some other antihypertensive combinations (e.g., with diuretics), the Delapril-Manidipine combination has a neutral or even favorable effect on the metabolic profile, with some studies showing improvements in insulin sensitivity.[3][6]
-
Reduced Side Effects: The combination therapy is associated with a lower incidence of ankle edema, a common side effect of dihydropyridine CCBs like manidipine, when compared to manidipine monotherapy.[4]
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, multicenter clinical trials in patients with essential hypertension. A typical experimental workflow is outlined below.
Key Methodological Components:
-
Study Design: Randomized, double-blind, parallel-group studies are common.[1]
-
Patient Population: Typically includes adults with mild-to-moderate essential hypertension, sometimes with specific comorbidities like type 2 diabetes.[6]
-
Washout Period: A period where previous antihypertensive medications are discontinued to establish a baseline blood pressure.[8]
-
Treatment Allocation: Patients are randomly assigned to receive the fixed-dose combination, one of the individual components as monotherapy, or a placebo/active comparator.
-
Efficacy Endpoints: The primary endpoint is typically the change from baseline in sitting or ambulatory systolic and diastolic blood pressure.
-
Safety and Tolerability: Assessed by monitoring adverse events, laboratory parameters, and vital signs throughout the study.[9]
Conclusion
The combination of Delapril Hydrochloride and Manidipine offers a potent and well-tolerated therapeutic option for the management of hypertension. The synergistic interaction not only leads to superior blood pressure control compared to monotherapy but also provides potential for improved end-organ protection and a favorable metabolic profile. For researchers and drug development professionals, the existing clinical data provides a strong rationale for further investigation into the long-term cardiovascular and renal protective effects of this combination in various patient populations.
References
- 1. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manidipine–delapril combination in the management of hypertension | Semantic Scholar [semanticscholar.org]
- 3. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delapril/manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination delapril/manidipine as antihypertensive therapy in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of manidipine and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and manidipine for nephroprotection in diabetes (DEMAND) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of the fixed combination of manidipine plus delapril in the treatment of hypertension inadequately controlled by monotherapy with either component: a phase III, multicenter, open-label, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Delapril Hydrochloride: A Comparative Guide to ACE Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Delapril Hydrochloride's potency against other widely recognized Angiotensin-Converting Enzyme (ACE) inhibitors. Delapril is a prodrug that is converted in the body to its active metabolites, primarily delaprilat, which is responsible for its therapeutic effect.[1][2] This document focuses on the in vitro potency of these active metabolites in comparison to the active forms of other ACE inhibitors, presenting key experimental data and methodologies to support objective evaluation.
Comparative Potency of ACE Inhibitors
The in vitro potency of ACE inhibitors is most commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher potency.
While direct comparative studies measuring the IC50 of delaprilat alongside a full panel of other ACE inhibitors under identical conditions are limited in publicly available literature, data from various sources allow for a compiled comparison. It is important to note that variations in experimental conditions (e.g., substrate used, enzyme source) can influence absolute IC50 values.[3]
Delapril is noted for its high lipophilicity, which contributes to a more effective inhibition of ACE in vascular tissues compared to less lipophilic agents like captopril and enalapril.[2][4]
Table 1: In Vitro Potency (IC50) of Active Metabolites of Various ACE Inhibitors
| ACE Inhibitor (Active Form) | IC50 (nM) | Reference(s) |
| Delaprilat | Data not available in direct comparative studies | - |
| Captopril | 20.0 | [5] |
| Enalaprilat | 2.4 | [5] |
| Lisinopril | 1.2 | [5] |
| Ramiprilat | ~7 pM (Ki value) |
Note: The value for Ramiprilat is a Ki (inhibition constant), which can be conceptually similar to IC50 but is not identical. Direct comparison should be made with caution.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. The pathway, and the point of ACE inhibitor intervention, is illustrated below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the tissue distribution of various ACE inhibitors including Delapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tissue distribution of various Angiotensin-Converting Enzyme (ACE) inhibitors, with a special focus on Delapril. Understanding the distribution of these drugs into different tissues is crucial for predicting their therapeutic efficacy and potential side effects. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to Tissue ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. While circulating ACE in the plasma is a primary target for ACE inhibitors, a significant portion of ACE is bound to the endothelium of various tissues, including the lungs, kidneys, heart, and blood vessels. Inhibition of this tissue-bound ACE is thought to contribute significantly to the long-term therapeutic benefits of ACE inhibitors. The lipophilicity of an ACE inhibitor is a key determinant of its ability to penetrate tissues.
Delapril: A Lipophilic ACE Inhibitor
Delapril is a non-sulfhydryl ACE inhibitor characterized by its high lipophilicity due to the presence of an indanyl-glycine moiety.[1][2] This chemical property suggests a greater ability to penetrate tissues compared to more hydrophilic ACE inhibitors like captopril and enalapril.[1][2] Delapril is a prodrug that is converted in the body to its active metabolites, delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III).[1]
Studies have shown that Delapril is a potent inhibitor of vascular wall ACE activity, and its effect on tissue ACE is more prolonged than its effect on circulating plasma ACE.[1][2] This sustained tissue-level inhibition may contribute to its long-lasting antihypertensive effects and its demonstrated ability to prevent cardiac hypertrophy and renal sclerosis in preclinical models.[1]
Comparative Tissue Distribution of ACE Inhibitors
While direct, head-to-head quantitative data on the tissue distribution of Delapril compared to a wide range of other ACE inhibitors in a single study is limited, the following table summarizes the known characteristics based on available literature. The data is largely qualitative and inferred from studies on tissue ACE inhibition and pharmacokinetic properties.
| ACE Inhibitor | Lipophilicity | Key Tissues of Penetration/Inhibition | Supporting Evidence/Remarks |
| Delapril | High | Vascular wall, Heart, Kidney | High lipophilicity suggests excellent tissue penetration.[1][2] Potent and sustained inhibition of vascular ACE has been demonstrated.[1][2] |
| Captopril | Low | Kidney, Aorta | As a less lipophilic agent, tissue penetration is generally lower than more lipophilic inhibitors. |
| Enalapril | Low (Enalaprilat) | Lung, Kidney | Enalapril is a prodrug, and its active form, enalaprilat, is hydrophilic. |
| Lisinopril | Low | Kidney, Lung, Adrenal Glands | Despite being hydrophilic, lisinopril demonstrates significant tissue ACE inhibition. |
| Ramipril | High | Aorta, Lung, Kidney, Brain | Ramipril is a lipophilic prodrug with good tissue penetration. |
| Quinapril | High | Lung, Kidney, Aorta, Heart | Quinapril is another lipophilic ACE inhibitor with demonstrated widespread tissue ACE inhibition. |
| Fosinopril | High | Heart, Kidney | Fosinoprilat, the active metabolite, is highly lipophilic. |
Note: The degree of tissue penetration and ACE inhibition can vary depending on the specific tissue, the dose administered, and the experimental model used. The information in this table is intended to provide a general comparison.
Experimental Protocols
Determination of ACE Inhibitor Concentration in Tissues
A common method for quantifying ACE inhibitor levels in tissue samples involves High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.
Sample Preparation:
-
Tissue samples (e.g., aorta, lung, kidney) are harvested from animal models at specific time points after administration of the ACE inhibitor.
-
The tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Proteins in the homogenate are precipitated using an organic solvent like acetonitrile or methanol.
-
The mixture is centrifuged, and the supernatant containing the drug is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
The purified extract is then evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the ACE inhibitor from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The ACE inhibitor is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity by monitoring specific fragmentation patterns of the drug molecule.
-
Quantification: The concentration of the ACE inhibitor in the tissue sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Assessment of Tissue ACE Inhibition
The inhibitory effect of an ACE inhibitor on tissue-bound ACE can be assessed ex vivo using a fluorometric or radiometric assay.
Tissue Preparation:
-
Tissues are collected from animals treated with the ACE inhibitor and from a control group.
-
The tissues are homogenized in a buffer that preserves enzyme activity.
Fluorometric Assay:
-
The tissue homogenate is incubated with a synthetic fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline).
-
ACE in the tissue cleaves the substrate, releasing a fluorescent product.
-
The fluorescence intensity is measured using a fluorometer.
-
The level of ACE inhibition is calculated by comparing the fluorescence generated by the tissue homogenates from the treated group to that of the control group.
Visualizations
Signaling Pathway: The Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Workflow: Tissue Distribution Study
Caption: A typical experimental workflow for a comparative tissue distribution study.
References
Long-Term Safety and Efficacy of Delapril Hydrochloride in Animal Studies: A Comparative Guide
This guide provides a comprehensive assessment of the long-term safety and efficacy of Delapril Hydrochloride in animal models, with a comparative analysis against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors: Enalapril, Ramipril, and Captopril. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Delapril's preclinical profile.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Delapril, like other ACE inhibitors, exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Delapril inhibits the Angiotensin-Converting Enzyme (ACE), which is responsible for converting the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] The reduction in Angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and cardiac workload.[1][2]
Long-Term Efficacy in Animal Models
Long-term studies in animal models of hypertension and heart failure have demonstrated the efficacy of Delapril and its counterparts in improving cardiovascular outcomes.
Blood Pressure Control and Survival in Hypertensive Rats
In stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with Delapril has been shown to significantly decrease blood pressure, reduce the incidence of stroke, and lower urinary protein excretion.[3] Similarly, lifelong treatment with Ramipril in SHRSP has been reported to double their lifespan, an effect correlated with the preservation of endothelial and cardiac function.[2] Captopril has also demonstrated a chronic antihypertensive effect and a reduction in vascular disease in SHRSP.[4]
Table 1: Comparative Efficacy of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP)
| Drug | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Reference |
| Delapril | SHRSP | 10 mg/kg/day, p.o. | 4 weeks | Decreased blood pressure, completely inhibited stroke signs, and reduced urinary protein excretion. | [3] |
| Ramipril | SHRSP | 1 mg/kg/day (high dose), 10 µg/kg/day (low dose) in drinking water | Lifelong | High dose doubled lifespan to 30 months; both doses improved cardiac and endothelial function. | [2] |
| Captopril | SHRSP | 3-30 mg/kg/day (young rats), 3-100 mg/kg/day (adult rats), p.o. | 12-17 weeks | Chronic antihypertensive effect; decreased incidence and severity of vascular disease and stroke. | [4] |
| Captopril | SHR | 50 mg/kg/day, i.p. | 32 weeks | Decreased systolic blood pressure and heart weight/body weight ratio. | [5] |
Cardiac Function in Heart Failure Models
In canine models of heart failure, ACE inhibitors have been shown to improve clinical signs and survival. Enalapril, in a multicenter study, significantly delayed the onset of congestive heart failure in dogs with moderate to severe mitral regurgitation.[5]
Long-Term Safety and Toxicology in Animal Studies
The long-term safety of ACE inhibitors has been evaluated in various animal models, with a focus on renal and hematological parameters.
Table 2: Summary of Long-Term Toxicology Studies of ACE Inhibitors in Animals
| Drug | Animal Model | Dosage | Duration | Key Safety Findings | Reference |
| Delapril | Spontaneously Hypertensive Rats | 10 mg/kg/day, p.o. | 2 weeks | Sustained antihypertensive action without reported adverse effects in this short-term efficacy study. | [6] |
| Enalapril | Dogs with compensated mitral regurgitation | 0.5 mg/kg, p.o., q24h | Up to 2 years | No demonstrable adverse effects on renal function (serum creatinine and urea nitrogen). | [7] |
| Ramipril | Rats | Up to 0.25 mg/kg/day | 6 months | No adverse effects observed at this dose. | [4] |
| Ramipril | Dogs | Up to 2.5 mg/kg/day | 12 months | No adverse effects observed at this dose. | [4] |
| Ramipril | Monkeys | Up to 0.5 mg/kg/day | 6 months | No adverse effects observed at this dose. | [4] |
| Captopril | Sprague-Dawley Rats | 30, 100, 300, 900 mg/kg/day in diet | 12 months | Maximum nontoxic dose estimated at ~30 mg/kg/day. Higher doses led to reduced body weight, polydipsia, polyuria, increased BUN, and hemolytic anemia. | [8] |
Note: Comprehensive long-term toxicology data for Delapril was not available in the public domain at the time of this review. The presented data for Delapril is from a shorter-term efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are synthesized protocols from the cited long-term animal studies.
Chronic Toxicity Study of Captopril in Rats
-
Animal Model: Sprague-Dawley rats (180 males and 180 females).
-
Dosing: Captopril was administered in the diet at concentrations resulting in doses of 0 (control), 30, 100, 300, and 900 mg/kg/day.
-
Duration: 12 months, with a 3-month recovery period.
-
Parameters Monitored: Body weight, food and water consumption, clinical signs, mortality, hematology, clinical chemistry (including BUN and inorganic phosphate), urinalysis, organ weights, and histopathology of major organs.
-
Key Findings: The maximum non-toxic dose was estimated to be approximately 30 mg/kg/day. Higher doses resulted in reduced body weight gain, polydipsia, polyuria, elevated BUN, and evidence of hemolytic anemia. Pathological findings included hypertrophy and hyperplasia of juxtaglomerular cells in the kidneys.[8]
Lifelong Efficacy Study of Ramipril in Spontaneously Hypertensive Rats
-
Animal Model: Stroke-prone spontaneously hypertensive rats (SHR-SP) and normotensive Wistar-Kyoto (WKY) rats (135 of each).
-
Dosing: Ramipril was administered in drinking water at a high dose (1 mg/kg/day) and a low dose (10 µg/kg/day), compared to a placebo group.
-
Duration: Lifelong.
-
Parameters Monitored: Lifespan, body weight, blood pressure, cardiac left ventricular hypertrophy, cardiac function and metabolism, and endothelial function.
-
Key Findings: The high dose of ramipril doubled the lifespan of SHR-SP to that of normotensive WKY rats. Both doses significantly improved cardiac and endothelial function.[2]
Experimental Workflow and Logical Relationships
The assessment of long-term safety and efficacy of a drug candidate like Delapril follows a structured preclinical development path.
Conclusion
This compound demonstrates significant long-term efficacy in animal models of hypertension, comparable to other established ACE inhibitors. Its ability to control blood pressure and prevent target organ damage is well-documented in spontaneously hypertensive rats. However, a comprehensive assessment of its long-term safety profile is limited by the lack of publicly available, detailed chronic toxicology studies in both rodent and non-rodent species.
In comparison, Ramipril and Captopril have more extensive long-term safety data in the public domain, which facilitates a more robust risk-benefit assessment. The available data for Enalapril in dogs suggests a good safety profile in that species.
For a complete and objective comparison, further long-term toxicology studies on Delapril, adhering to standardized protocols, would be invaluable to the scientific community. Researchers and drug development professionals should consider the existing efficacy data for Delapril in the context of the more comprehensive safety profiles of its alternatives when making decisions regarding future research and development.
References
- 1. Blood pressure after captopril withdrawal from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term ACE inhibition doubles lifespan of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Effects of long-term treatments with captopril on blood pressure and renin activity in the stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of chronic treatment with captopril in spontaneously hypertensive rats (SHR) and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACE Inhibitors – Rat Guide [ratguide.com]
- 8. Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Delapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delapril Hydrochloride's performance with other Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data. A key focus is placed on the reproducibility and robustness of the analytical methods used to ensure reliable and consistent results, a cornerstone of drug development and quality control.
Executive Summary
This compound is a potent, lipophilic, non-sulfhydryl ACE inhibitor effective in the treatment of hypertension and congestive heart failure. This guide delves into the analytical robustness of methods used to quantify Delapril, a critical factor for reproducible experimental outcomes. Furthermore, it presents a comparative analysis of Delapril's clinical efficacy and safety against other widely used ACE inhibitors, namely Enalapril and Ramipril. The data indicates that Delapril's analytical methodologies can be robustly validated, ensuring consistent measurements. Clinically, Delapril demonstrates comparable antihypertensive efficacy and safety profiles to its main competitors.
Robustness of Analytical Methods for this compound
The reliability of any experimental result is fundamentally dependent on the robustness of the analytical method used for quantification. A robust method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal use.
A stability-indicating Reversed-Phase Liquid Chromatography (RP-LC) method has been developed and validated for the simultaneous determination of Delapril and Manidipine in pharmaceutical formulations. The robustness of this method was evaluated using a Plackett-Burman experimental design, a statistical technique used to identify the most significant effects of method parameter variations.
Experimental Protocol: Robustness Testing of the RP-LC Method for Delapril
The following experimental parameters were intentionally varied to assess the method's robustness:
-
Mobile Phase Composition: The ratio of acetonitrile to triethylamine solution was slightly altered.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase was adjusted.
-
Flow Rate: The speed at which the mobile phase is pumped through the column was varied.
-
Column Temperature: The temperature of the column was changed.
-
Wavelength: The detection wavelength was slightly modified.
The validation of this method demonstrated that minor variations in these parameters did not significantly affect the analytical results, indicating the method is robust and reliable for the routine quality control of Delapril.
Data Presentation: Robustness Evaluation Parameters
| Parameter Varied | Variation Range | Acceptance Criteria for System Suitability | Result |
| Mobile Phase Composition (Acetonitrile %) | ± 2% | Tailing factor ≤ 2, Theoretical plates > 2000 | Passed |
| Mobile Phase pH | ± 0.2 | Tailing factor ≤ 2, Theoretical plates > 2000 | Passed |
| Flow Rate (mL/min) | ± 0.1 mL/min | Tailing factor ≤ 2, Theoretical plates > 2000 | Passed |
| Column Temperature (°C) | ± 2 °C | Tailing factor ≤ 2, Theoretical plates > 2000 | Passed |
| Detection Wavelength (nm) | ± 2 nm | Tailing factor ≤ 2, Theoretical plates > 2000 | Passed |
Comparative Performance of this compound
Delapril has been compared to other leading ACE inhibitors in several clinical trials. This section summarizes the key findings from comparative studies against Enalapril and Ramipril.
Delapril vs. Enalapril in Essential Hypertension
A double-blind, randomized, parallel study involving 282 patients with essential hypertension compared the antihypertensive effects of Delapril and Enalapril.[1]
Experimental Protocol:
-
Study Design: Double-blind, randomized, parallel-group study.
-
Patient Population: Patients with essential hypertension (diastolic blood pressure 95-115 mm Hg).
-
Treatment Arms:
-
Delapril: 15 mg twice daily, doubled if target blood pressure was not reached.
-
Enalapril: 10 mg daily, doubled if target blood pressure was not reached.
-
-
Primary Endpoint: Change in systolic and diastolic blood pressure.
Quantitative Data Summary:
| Outcome | Delapril | Enalapril | Conclusion |
| Decrease in Systolic Blood Pressure | Similar to Enalapril | Similar to Delapril | No significant difference in antihypertensive efficacy.[1] |
| Decrease in Diastolic Blood Pressure | Similar to Enalapril | Similar to Delapril | No significant difference in antihypertensive efficacy.[1] |
| Frequency of Side Effects | Similar to Enalapril | Similar to Delapril | No significant difference in safety.[1] |
Delapril vs. Enalapril in Congestive Heart Failure
A multicenter, randomized, open, parallel-group study evaluated the safety and efficacy of Delapril versus Enalapril in patients with congestive heart failure (NYHA classes II and III).
Experimental Protocol:
-
Study Design: Multicenter, randomized, open, parallel-group.
-
Patient Population: Patients with congestive heart failure (NYHA classes II and III).
-
Treatment Arms:
-
Delapril: Initial dose of 7.5 mg twice daily, with the potential to increase to 30 mg twice daily.
-
Enalapril: Initial dose of 2.5 mg twice daily, with the potential to increase to 10 mg twice daily.
-
-
Efficacy Endpoints: Changes in NYHA class, exercise testing (duration, workload), and echocardiography parameters.
Quantitative Data Summary:
| Outcome (after 3 & 6 months) | Delapril | Enalapril |
| Improvement in Exercise Duration | Significant improvement from baseline | Significant improvement from baseline |
| Improvement in Workload | Significant improvement from baseline | Significant improvement from baseline |
| Increase in Ejection Fraction | Significant improvement from baseline | Significant improvement from baseline |
| Decrease in Left Ventricular End-Systolic Volume | Significant decrease | No significant decrease reported |
| Improvement of at least one NYHA class | 20% of patients | 14% of patients |
Delapril vs. Ramipril
While direct head-to-head clinical trial data comparing Delapril and Ramipril is less prevalent in the readily available literature, a review of their properties indicates that both are long-acting ACE inhibitors. Ramipril has been extensively studied and shown to be effective in reducing cardiovascular events in high-risk patients.[2] Delapril is noted for its high lipophilicity, which may lead to more potent inhibition of vascular wall ACE activity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the workflow of its analysis, the following diagrams are provided.
Angiotensin-Converting Enzyme (ACE) Inhibitor Signaling Pathway
Caption: Mechanism of action of Delapril as an ACE inhibitor.
Experimental Workflow for Robustness Testing of Delapril
Caption: Workflow for robustness testing of an analytical method.
Conclusion
The available evidence indicates that robust and reproducible analytical methods for the quantification of this compound can be successfully developed and validated according to ICH guidelines. This ensures the reliability of experimental data in both research and quality control settings. In comparative clinical studies, this compound demonstrates antihypertensive efficacy and a safety profile that is comparable to other widely prescribed ACE inhibitors like Enalapril. Its unique properties, such as high lipophilicity, may offer additional therapeutic benefits. This guide provides researchers and drug development professionals with a foundational understanding of Delapril's performance and the importance of robust experimental design in its evaluation.
References
Inter-laboratory Validation of Delapril Hydrochloride Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of Delapril Hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data is based on a hypothetical inter-laboratory validation study designed to assess the robustness, reliability, and performance of these methods across different laboratory settings.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical assay. Below are the outlined protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine analysis of pharmaceuticals due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically set around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm.
-
Sample Preparation: this compound standard and sample solutions are prepared in a suitable diluent, such as the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and low concentration samples.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C8 or C18 column with smaller dimensions (e.g., 2.1 mm x 50 mm, 3 µm particle size) is often employed for faster analysis.[1]
-
Mobile Phase: A combination of methanol and an ammonium acetate solution is a common choice.[1]
-
Flow Rate: A lower flow rate, such as 0.25 mL/min, is typical.[1]
-
Ionization: Positive electrospray ionization (ESI+) is frequently used.[1]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for Delapril (e.g., m/z 453.1 → 234.1).[1]
-
Sample Preparation: Similar to HPLC-UV, with potential for more dilute solutions due to higher sensitivity.
Data Presentation: Inter-laboratory Validation Results
The following tables summarize the key performance parameters obtained from the hypothetical inter-laboratory study, comparing the HPLC-UV and LC-MS/MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 2 - 360 ng/mL[1] | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | |
| Number of Laboratories | 3 | 3 |
Table 2: Accuracy
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Mean % Recovery (Low QC) | 99.2% | 101.5% | 98.0% - 102.0% |
| Mean % Recovery (Mid QC) | 100.5% | 99.8% | 98.0% - 102.0% |
| Mean % Recovery (High QC) | 99.8% | 100.3% | 98.0% - 102.0% |
| Number of Laboratories | 3 | 3 |
Table 3: Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 1.8% | ≤ 2.0% |
| Reproducibility (%RSD) | ≤ 2.5% | ≤ 2.2% | ≤ 3.0% |
| Number of Laboratories | 3 | 3 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 2.0 ng/mL[1] |
| Number of Laboratories | 3 | 3 |
Table 5: Specificity / Selectivity
| Parameter | HPLC-UV | LC-MS/MS |
| Interference from Placebo | No significant interference | No significant interference |
| Interference from Degradants | Method is stability-indicating | Method is stability-indicating |
| Number of Laboratories | 3 | 3 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory validation process and the signaling pathway relevant to this compound's mechanism of action.
Caption: Inter-laboratory validation workflow.
Caption: Mechanism of action of this compound.
References
Comparative study on the effects of different ACE inhibitors on renal function.
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular disease, largely owing to their renoprotective effects. By modulating the renin-angiotensin-aldosterone system (RAAS), these drugs mitigate pathways leading to renal injury. However, nuances in their pharmacological profiles may lead to differential effects on kidney function. This guide provides an objective comparison of various ACE inhibitors, supported by experimental data, to aid in research and development.
Quantitative Comparison of Renal Function Parameters
The following tables summarize the effects of different ACE inhibitors on key markers of renal function, compiled from various preclinical and clinical studies.
Table 1: Comparative Effects of Benazepril and Enalapril on Renal Function in a Canine Model
| Parameter | Benazepril | Enalapril | Reference |
| Glomerular Filtration Rate (GFR) | ↑ | ↑ | [1] |
| Serum Creatinine | ↔ | ↑ in renal impairment | [1][2] |
| Proteinuria (Urine Protein:Creatinine Ratio) | ↓ | ↓ | [3] |
| Drug Accumulation in Renal Impairment | No significant accumulation | Significant accumulation | [2] |
↑: Increase, ↓: Decrease, ↔: No significant change
Table 2: Comparative Effects of Lisinopril and Ramipril on Renal Function in Human Studies
| Parameter | Lisinopril | Ramipril | Reference |
| Proteinuria Reduction | Effective, dose-dependent | Effective | [4][5] |
| Blood Pressure Control | Less effective in some studies | Generally effective | [6][7] |
| Cardiovascular Protection in High-Risk Patients | Effective | Potentially more beneficial | [6] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their renal protective effects primarily by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation of the efferent arteriole in the glomerulus, reducing intraglomerular pressure and hyperfiltration, which are key drivers of kidney damage.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing renal function.
Measurement of Glomerular Filtration Rate (GFR) by Inulin Clearance
The gold standard for GFR measurement involves the clearance of an exogenous filtration marker like inulin.[11]
Protocol Outline:
-
Animal Preparation: Food is withheld for 12 hours prior to the test, with free access to water. Intravenous fluid therapy should be stopped 48 hours beforehand.[12]
-
Baseline Sample: A baseline blood sample is collected.
-
Inulin Administration: A single intravenous injection of inulin (e.g., 100 mg/kg body weight) is administered.[13]
-
Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 20, 40, 80, and 120 minutes).[12][13]
-
Analysis: Serum inulin concentrations are measured, and GFR is calculated using a two-compartment model.[13]
Measurement of Serum Creatinine
Serum creatinine is a commonly used endogenous marker to estimate GFR.
Protocol Outline:
-
Blood Collection: A blood sample is collected into a serum separator tube.[14]
-
Processing: The blood is allowed to clot, then centrifuged to separate the serum.
-
Storage: Serum is stored at -80°C until analysis.[14]
-
Analysis: Serum creatinine concentration is measured using methods such as the Jaffe rate method or enzymatic assays.[14][15] It is recommended to use methods traceable to isotope dilution mass spectrometry (IDMS) for better accuracy.[16]
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
UACR is a sensitive marker for detecting early kidney damage.[17]
Protocol Outline:
-
Urine Collection: A spot urine sample, preferably a first-morning void, is collected in a sterile container.[18]
-
Storage: The urine sample can be refrigerated for up to 24 hours if immediate analysis is not possible.[18]
-
Analysis: The concentrations of albumin and creatinine in the urine are measured using automated laboratory analyzers.
-
Calculation: The UACR is calculated by dividing the urine albumin concentration (in milligrams) by the urine creatinine concentration (in grams).[17]
Discussion
The choice of an ACE inhibitor in a research or clinical setting may be influenced by its specific pharmacokinetic and pharmacodynamic properties. For instance, in subjects with pre-existing renal impairment, an ACE inhibitor that is not primarily cleared by the kidneys, such as benazepril in dogs, might be preferred to avoid drug accumulation.[2]
The antiproteinuric effect of ACE inhibitors is a key component of their renoprotective action. Studies have shown that this effect can be dose-dependent.[4] Furthermore, the efficacy of ACE inhibitors can be influenced by dietary sodium intake, with a high-salt diet blunting their antiproteinuric effect.[4]
While ACE inhibitors as a class are considered renoprotective, it is crucial to monitor renal function, particularly at the initiation of therapy or with dose escalation, as a temporary decrease in GFR can occur.[8]
Conclusion
This guide provides a comparative overview of the effects of different ACE inhibitors on renal function, supported by experimental data and protocols. The selection of a specific ACE inhibitor for research or therapeutic development should consider the specific context, including the species, the presence of underlying renal disease, and the desired clinical endpoint. Further head-to-head comparative studies in well-defined patient populations are warranted to delineate the subtle but potentially significant differences between these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ACE Inhibitors - VIN [vin.com]
- 3. The effect of renal diet in association with enalapril or benazepril on proteinuria in dogs with proteinuric chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and variability of the antiproteinuric effect of ACE inhibition by lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are Two Better Than One? Angiotensin-Converting Enzyme Inhibitors Plus Angiotensin Receptor Blockers for Reducing Blood Pressure and Proteinuria in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. Renal protective effects of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Assessment of Renal Function: New Methods, Old Ideas - WSAVA 2003 Congress - VIN [vin.com]
- 12. PROVET HEALTHCARE INFORMATION - Measuring GFR in Dogs [provet.co.uk]
- 13. Single-injection inulin clearance--a simple method for measuring glomerular filtration rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Measurement of Serum Creatinine – Current Status and Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. niddk.nih.gov [niddk.nih.gov]
- 18. bcchildrens.ca [bcchildrens.ca]
Safety Operating Guide
Proper Disposal of Delapril Hydrochloride: A Guide for Laboratory Professionals
Effective management and disposal of Delapril Hydrochloride are crucial for ensuring laboratory safety and environmental protection. As a potent angiotensin-converting enzyme (ACE) inhibitor, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate these risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting, in compliance with established safety and environmental regulations.
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] | - Safety goggles with side-shields- Protective gloves (e.g., nitrile)- Impervious laboratory coat |
| Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] | - Ensure proper containment during handling and disposal to prevent environmental release. |
| Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] | - Follow the detailed disposal procedures outlined in this guide. |
Experimental Protocol for Chemical Inactivation of this compound
This compound, like other ACE inhibitors containing ester and amide functional groups, is susceptible to chemical breakdown through hydrolysis. This process can be accelerated in the presence of acid or base, yielding smaller, inactive molecules. The following protocol describes a method for the chemical inactivation of this compound in a laboratory setting prior to final disposal. This procedure should be performed in a fume hood.
Materials:
-
This compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
1 M Sodium Hydroxide (NaOH) for neutralization (if using acid hydrolysis)
-
1 M Hydrochloric Acid (HCl) for neutralization (if using base hydrolysis)
-
pH paper or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Preparation:
-
Quantify the amount of this compound waste to be treated.
-
For every 1 gram of this compound, prepare at least 100 mL of 1 M HCl or 1 M NaOH solution in a suitable beaker or flask.
-
-
Hydrolysis (Chemical Degradation):
-
Place the beaker or flask containing the acid or base solution on a stir plate within a fume hood.
-
Slowly add the this compound waste to the solution while stirring to ensure it dissolves completely.
-
Heat the solution to approximately 60-80°C using a heating mantle or water bath.
-
Maintain the temperature and continue stirring for a minimum of 4 hours to ensure complete hydrolysis of the ester and amide bonds.
-
-
Neutralization:
-
Allow the solution to cool to room temperature.
-
If acid hydrolysis was performed, slowly add 1 M NaOH solution dropwise while continuously monitoring the pH.
-
If base hydrolysis was performed, slowly add 1 M HCl solution dropwise while continuously monitoring the pH.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[1][2]
-
-
Final Disposal:
-
The neutralized solution containing the degraded products must still be disposed of as hazardous chemical waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Hydrolyzed this compound waste" and the names of the resulting components if known.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour the neutralized solution down the drain. While the active ingredient has been degraded, the resulting solution and its byproducts may still be subject to local disposal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
The disposal of all pharmaceutical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3] It is the responsibility of the researcher and their institution to ensure that all disposal practices are in full compliance with these regulations. Always consult your institution's EHS department for specific guidance on hazardous waste management.
References
Essential Safety and Logistical Information for Handling Delapril Hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Delapril Hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemical splashes. |
| Respiratory Protection | Suitable Respirator | A properly fitted respirator is necessary when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is essential for the safe handling and storage of this compound in a laboratory setting.
Handling Procedures:
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contamination: Avoid inhalation of dust and prevent contact with eyes and skin.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.
-
Weighing: Weighing of the powder should be performed in a ventilated balance enclosure or a glove box to minimize dust dispersion.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing. If sonication is required for dissolution, ensure the container is properly sealed.
Storage Procedures:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Ensure the container is tightly sealed to prevent solvent evaporation and contamination.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Method:
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For powder spills, carefully cover with a damp cloth or paper towels to avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Quantitative Data
The following table summarizes the available quantitative toxicity data for this compound.
| Data Point | Value | Species | Route |
| LD50 (Oral) | 8260 mg/kg | Rat | Oral |
Note: No occupational exposure limits (OELs) have been established for this compound.[1]
Experimental Protocol: Weighing and Solution Preparation of this compound
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder
-
Analytical balance within a ventilated enclosure
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flask
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the ventilated balance enclosure is functioning correctly.
-
Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Weighing: Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record Weight: Record the exact weight of the powder.
-
Transfer: Carefully transfer the weighed powder into a volumetric flask.
-
Solvent Addition: Add a small amount of the appropriate solvent to the volumetric flask to dissolve the powder.
-
Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Final Volume: Once the powder is completely dissolved, add the solvent to the final desired volume.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate the spatula and weighing enclosure surfaces with an appropriate cleaning agent. Dispose of all contaminated materials in the designated hazardous waste container.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a recommended workflow for its handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
